molecular formula C9H10O5 B1585096 2-Hydroxy-3,4-dimethoxybenzoic acid CAS No. 5653-46-3

2-Hydroxy-3,4-dimethoxybenzoic acid

货号: B1585096
CAS 编号: 5653-46-3
分子量: 198.17 g/mol
InChI 键: CJFQIVAOBBTJCI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-HYDROXY-3,4-DIMETHOXYBENZOIC ACID is a methoxybenzoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-hydroxy-3,4-dimethoxybenzoic acid
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InChI

InChI=1S/C9H10O5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFQIVAOBBTJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50205088
Record name 3,4-Dimethoxysalicylic acid
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Molecular Weight

198.17 g/mol
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CAS No.

5653-46-3
Record name 2-Hydroxy-3,4-dimethoxybenzoic acid
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Foundational & Exploratory

Unveiling the Botanical Origins of 2-Hydroxy-3,4-dimethoxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,4-dimethoxybenzoic acid, a phenolic compound of interest for its potential biological activities, has a nuanced presence in the natural world. This technical guide provides a comprehensive overview of its known occurrences, focusing on direct isolation from plant sources and its formation as a metabolic byproduct. This document synthesizes the available scientific literature to furnish researchers, scientists, and drug development professionals with detailed information regarding its natural origins, quantitative data, and the methodologies employed for its isolation and characterization.

Natural Occurrence: A Tale of Direct Isolation and Biotransformation

The presence of this compound in the plant kingdom is not widespread, with specific instances of its isolation being documented. Furthermore, a significant pathway to its natural availability is through the metabolic action of gut microbiota on plant-derived precursors.

Direct Isolation from Plant Sources

While information is limited, scientific literature points to the direct isolation of this compound from the following plant species:

  • Glycosmis pentaphylla (Retz.) DC.

  • Melochia tomentosa L.

  • Fagara rhetza (Roxb.) DC. (now Zanthoxylum rhetsa)

  • Entandrophragma cylindricum (Sprague) Sprague

Quantitative data regarding the concentration of this compound in these plants is not extensively reported in the available literature. Further investigation is required to ascertain the yield of this compound from these natural sources.

Gut Microbiota-Mediated Production

A significant natural source of this compound is as a metabolite derived from the biotransformation of iridoid glycosides present in the plant Veronica anagallis-aquatica L. (water speedwell) by gut microbiota[1][2]. This indirect natural occurrence highlights the important role of the host microbiome in metabolizing plant secondary metabolites to produce bioactive compounds.

Quantitative Data

Currently, there is a paucity of published quantitative data on the concentration of this compound directly isolated from plant tissues. The primary quantitative association comes from its detection as a metabolite.

Natural Source/PrecursorCompoundOrganism/SystemMethod of QuantificationReported ConcentrationReference
Iridoid glycosides from Veronica anagallis-aquatica L.This compoundGut MicrobiotaLC-MS/MSNot explicitly quantified in isolation[1][2]

Experimental Protocols

Detailed experimental protocols for the extraction and isolation of this compound are not widely available. However, based on general methods for the isolation of phenolic acids from plant materials, a generalized workflow can be proposed.

General Extraction and Isolation Workflow

Extraction_Isolation_Workflow plant_material Dried and Powdered Plant Material (e.g., leaves, stem bark) extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol (B145695), or Ethyl Acetate) plant_material->extraction filtration Filtration and Concentration extraction->filtration partitioning Solvent-Solvent Partitioning (e.g., against n-hexane, chloroform, ethyl acetate) filtration->partitioning chromatography Column Chromatography (Silica Gel or Sephadex LH-20) partitioning->chromatography fraction_collection Fraction Collection and TLC Analysis chromatography->fraction_collection purification Preparative HPLC or Crystallization fraction_collection->purification characterization Structural Elucidation (NMR, MS, IR) purification->characterization

Figure 1. Generalized workflow for the extraction and isolation of phenolic acids from plant materials.
Specific Methodological Considerations

  • Extraction: Maceration or Soxhlet extraction with solvents of increasing polarity is a common approach. For phenolic compounds, methanol or ethanol are often effective.

  • Purification: Column chromatography is a crucial step for separating compounds from the crude extract. Silica gel is widely used for normal-phase chromatography, while Sephadex LH-20 is effective for size-exclusion chromatography of phenolic compounds.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for the final purification and quantification of phenolic acids. A typical mobile phase would consist of a gradient of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

Signaling Pathways and Logical Relationships

The primary described biological context for this compound is its formation from iridoid glycosides by gut microbiota.

Microbiota_Metabolism iridoid_glycosides Iridoid Glycosides (from Veronica anagallis-aquatica) gut_microbiota Gut Microbiota iridoid_glycosides->gut_microbiota Metabolism metabolite This compound gut_microbiota->metabolite Produces

Figure 2. Gut microbiota-mediated metabolism of iridoid glycosides to this compound.

Conclusion

The natural occurrence of this compound is currently understood through two main avenues: direct, though sparsely documented, isolation from a few plant species, and its more clearly defined role as a metabolic product of iridoid glycosides from Veronica anagallis-aquatica by the gut microbiota. For researchers and drug development professionals, this dual origin presents both challenges and opportunities. The limited reports of direct isolation suggest that a broader screening of plant biodiversity may reveal more abundant sources. Concurrently, the metabolic pathway involving the gut microbiome opens up avenues for investigating the therapeutic potential of precursor compounds and the modulation of gut flora to enhance the production of this bioactive molecule. Further research is critically needed to quantify the concentration of this compound in its direct plant sources and to develop standardized, detailed protocols for its extraction and isolation.

References

Unveiling 2-Hydroxy-3,4-dimethoxybenzoic Acid: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,4-dimethoxybenzoic acid, also known as 3,4-dimethoxysalicylic acid, is a phenolic compound that has garnered interest in various scientific fields. While not as widely recognized as its structural isomers, its unique substitution pattern on the benzoic acid core imparts specific chemical properties that make it a subject of study. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this molecule.

Discovery and Historical Context

The definitive discovery and first reported isolation or synthesis of this compound are not prominently documented in readily available historical chemical literature. It is recognized as a natural product, having been identified as a constituent of Eriostemon crowei, a flowering plant in the family Rutaceae. However, the primary scientific report detailing this initial isolation has proven elusive in broad searches of modern databases.

The history of its related isomers provides some context. The study of hydroxy- and methoxy-substituted benzoic acids is deeply rooted in the history of natural product chemistry and the development of synthetic organic chemistry in the 19th and early 20th centuries. For instance, the related compound ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) was first isolated in 1876 by the renowned German chemist Ferdinand Tiemann. This era was characterized by the isolation and structural elucidation of numerous compounds from plant sources, followed by efforts to achieve their laboratory synthesis.

Given the structural relationship to well-known natural products like vanillin (B372448) and salicylic (B10762653) acid, it is plausible that this compound was first isolated and characterized during the extensive phytochemical investigations of the late 19th or early 20th century. However, without the primary publication, the specific details of its discovery remain to be definitively established.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is compiled from various chemical databases and commercial suppliers.

PropertyValueSource
Molecular Formula C₉H₁₀O₅[1]
Molecular Weight 198.17 g/mol [1]
Melting Point 170-172 °C[2]
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, and other organic solvents.[2]
CAS Number 5653-46-3[1]

Experimental Protocols

Due to the absence of the primary literature detailing the initial isolation or synthesis, this guide provides a generalized experimental protocol for the synthesis of a closely related compound, veratric acid (3,4-dimethoxybenzoic acid), from which this compound could potentially be derived through selective hydroxylation. This protocol is illustrative of the chemical methodologies that would have been available to chemists in the early 20th century.

Illustrative Synthesis of Veratric Acid (A Precursor)

A common historical method for the synthesis of veratric acid involves the oxidation of veratraldehyde.

Materials:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Potassium permanganate (B83412) (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Ethanol

Procedure:

  • A solution of sodium carbonate is prepared in water.

  • Veratraldehyde is added to the sodium carbonate solution and the mixture is heated.

  • A solution of potassium permanganate in water is added portion-wise to the heated mixture with stirring. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.

  • After the addition is complete, the mixture is heated for an additional period to ensure the completion of the oxidation. The disappearance of the purple color of the permanganate indicates the end of the reaction.

  • The hot solution is filtered to remove the manganese dioxide precipitate.

  • The filtrate is cooled and acidified with sulfuric acid, leading to the precipitation of crude veratric acid.

  • The crude product is collected by filtration and recrystallized from hot water or an ethanol-water mixture to yield pure veratric acid.

Logical Relationship of Synthesis

The following diagram illustrates the logical progression from a common starting material to the target compound's structural class.

Synthesis_Pathway Veratraldehyde Veratraldehyde Oxidation Oxidation (e.g., KMnO4) Veratraldehyde->Oxidation Veratric_Acid Veratric Acid (3,4-Dimethoxybenzoic Acid) Oxidation->Veratric_Acid Selective_Hydroxylation Selective ortho-Hydroxylation (Hypothetical Step) Veratric_Acid->Selective_Hydroxylation Target_Molecule This compound Selective_Hydroxylation->Target_Molecule

Caption: A potential synthetic logic from veratraldehyde.

Conclusion

While the precise historical details surrounding the discovery of this compound remain to be fully elucidated from primary sources, its identity as a natural product and its relationship to other well-studied phenolic compounds are clear. The provided physicochemical data offers a foundation for its use in research and development. Further investigation into historical phytochemical literature of the Rutaceae family may yet uncover the original report of its isolation, providing a more complete picture of the history of this intriguing molecule.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 2-Hydroxy-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a proposed biosynthetic pathway for 2-Hydroxy-3,4-dimethoxybenzoic acid, a naturally occurring phenolic acid. While the complete enzymatic sequence has not been fully elucidated in the scientific literature, this document constructs a plausible pathway rooted in established biochemical principles of aromatic compound metabolism. The proposed pathway commences from the shikimate pathway, a foundational route for the synthesis of aromatic compounds in plants and microorganisms, and proceeds through a series of hydroxylation and methylation reactions. This guide provides a theoretical framework, including potential enzymatic players and reaction mechanisms, to stimulate further research into the biosynthesis of this and similar compounds. Detailed, albeit generalized, experimental protocols for key enzyme assays are also presented to facilitate the validation of this proposed pathway.

Introduction

This compound is a phenolic compound that has been isolated from the plant Eriostemon crowei and identified as a metabolite of eugenol (B1671780) methyl ether in rats.[1] Its structure, featuring a benzoic acid core with hydroxyl and methoxy (B1213986) substitutions, suggests a biosynthetic origin from the shikimate pathway, a central metabolic route for the production of aromatic amino acids and a plethora of secondary metabolites in plants and microorganisms.[2][3][4][5][6] Understanding the biosynthesis of such specialized metabolites is crucial for applications in metabolic engineering, synthetic biology, and drug discovery. This guide proposes a logical biosynthetic route to this compound, providing a roadmap for researchers to investigate and confirm the enzymatic machinery involved.

Proposed Biosynthetic Pathway

The proposed biosynthesis of this compound is a multi-step process that likely involves enzymes from the shikimate pathway, cytochrome P450 monooxygenases, and O-methyltransferases. The pathway can be conceptualized in the following stages:

  • Core Benzoic Acid Synthesis via the Shikimate Pathway: The foundational C6-C1 backbone of the benzoic acid is synthesized through the well-established shikimate pathway, starting from the primary metabolites phosphoenolpyruvate (B93156) and erythrose-4-phosphate.[2][3][4][5][6]

  • Formation of a Dihydroxybenzoic Acid Intermediate: The shikimate pathway leads to chorismate, which can be converted to various aromatic compounds, including protocatechuic acid (3,4-dihydroxybenzoic acid).

  • Sequential O-Methylation: The hydroxyl groups of protocatechuic acid are proposed to be sequentially methylated by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) to yield 3,4-dimethoxybenzoic acid (veratric acid).

  • Ortho-Hydroxylation: The final and key step is the regioselective hydroxylation of 3,4-dimethoxybenzoic acid at the C2 position to produce the final product, this compound. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.[7][8][9]

The following diagram illustrates this proposed pathway:

Biosynthesis of this compound cluster_shikimate Shikimate Pathway cluster_modifications Post-Shikimate Modifications Chorismate Chorismate Protocatechuic_acid Protocatechuic acid (3,4-dihydroxybenzoic acid) Chorismate->Protocatechuic_acid Multiple steps Vanillic_acid Vanillic acid (4-hydroxy-3-methoxybenzoic acid) Protocatechuic_acid->Vanillic_acid OMT (SAM -> SAH) Veratric_acid Veratric acid (3,4-dimethoxybenzoic acid) Vanillic_acid->Veratric_acid OMT (SAM -> SAH) Final_Product This compound Veratric_acid->Final_Product Cytochrome P450 Monooxygenase (NADPH + H+ + O2 -> NADP+ + H2O)

Proposed biosynthesis of this compound.

Quantitative Data

As the biosynthetic pathway for this compound is not yet fully characterized, there is a lack of specific quantitative data such as enzyme kinetics, substrate specificity, and in vivo product yields for the proposed enzymatic steps. The following table presents hypothetical data based on typical values for similar enzymes to serve as a reference for future experimental design.

Enzyme ClassSubstrateProductApparent Km (µM)kcat (s-1)Source Organism (Hypothetical)
O-Methyltransferase (OMT)Protocatechuic acidVanillic acid50 - 1500.1 - 5.0Eriostemon crowei
O-Methyltransferase (OMT)Vanillic acidVeratric acid100 - 3000.05 - 2.0Eriostemon crowei
Cytochrome P450 MonooxygenaseVeratric acidThis compound10 - 1000.5 - 20.0Eriostemon crowei

Experimental Protocols

The following are generalized protocols for the key enzymatic assays required to validate the proposed biosynthetic pathway. Researchers should optimize these protocols for the specific enzymes isolated from the source organism.

O-Methyltransferase (OMT) Activity Assay

This protocol describes a radiometric assay to measure the activity of OMTs involved in the methylation of protocatechuic acid and vanillic acid.

Materials:

  • Enzyme extract or purified OMT

  • Protocatechuic acid or Vanillic acid (substrate)

  • S-adenosyl-L-[methyl-14C]methionine ([14C]SAM)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 10 mM dithiothreitol)

  • Ethyl acetate (B1210297)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing 50 µL of reaction buffer, 10 µL of substrate solution (e.g., 10 mM in DMSO), and 10 µL of enzyme extract.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of [14C]SAM (e.g., 0.5 µCi).

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding 20 µL of 2 M HCl.

  • Extract the methylated product by adding 500 µL of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and transfer 400 µL of the organic phase to a scintillation vial.

  • Evaporate the ethyl acetate and add 4 mL of scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

Cytochrome P450 Monooxygenase Activity Assay

This protocol outlines a spectrophotometric assay to measure the NADPH-dependent activity of a cytochrome P450 monooxygenase that may catalyze the hydroxylation of veratric acid.

Materials:

  • Microsomal preparation or purified cytochrome P450 and its reductase partner

  • Veratric acid (substrate)

  • NADPH

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing 800 µL of reaction buffer and 10 µL of substrate solution (e.g., 20 mM in methanol).

  • Add 50 µL of the microsomal preparation or the reconstituted P450 system.

  • Equilibrate the mixture to 37°C in the spectrophotometer.

  • Initiate the reaction by adding 100 µL of NADPH solution (e.g., 10 mM in buffer).

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The rate of NADPH consumption is indicative of enzyme activity. Product formation should be confirmed by a chromatographic method such as HPLC or LC-MS.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the proposed biosynthetic pathway and a general experimental workflow for its investigation.

Logical Flow of Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Protocatechuic_acid Protocatechuic Acid Chorismate->Protocatechuic_acid Methylation_1 First O-Methylation Protocatechuic_acid->Methylation_1 Vanillic_acid Vanillic Acid Methylation_1->Vanillic_acid Methylation_2 Second O-Methylation Vanillic_acid->Methylation_2 Veratric_acid Veratric Acid Methylation_2->Veratric_acid Hydroxylation Ortho-Hydroxylation Veratric_acid->Hydroxylation Final_Product This compound Hydroxylation->Final_Product

Logical flow of the proposed biosynthetic pathway.

Experimental Workflow Start Start: Hypothesis of Biosynthetic Pathway Gene_Identification Identify Candidate Genes (OMTs, P450s) from Eriostemon crowei Start->Gene_Identification Gene_Cloning Clone and Express Candidate Genes Gene_Identification->Gene_Cloning Enzyme_Assays Perform In Vitro Enzyme Assays Gene_Cloning->Enzyme_Assays Product_Identification Identify Reaction Products (HPLC, LC-MS, NMR) Enzyme_Assays->Product_Identification Pathway_Validation Validate Pathway Steps Product_Identification->Pathway_Validation End End: Elucidated Pathway Pathway_Validation->End

A general experimental workflow for pathway elucidation.

Conclusion

The biosynthesis of this compound represents an intriguing area of plant secondary metabolism. The pathway proposed in this guide, originating from the shikimate pathway and proceeding through a series of methylation and hydroxylation steps, provides a solid foundation for future research. The experimental protocols outlined herein offer a starting point for the biochemical characterization of the enzymes involved. Elucidation of this pathway will not only enhance our fundamental understanding of plant biochemistry but may also open avenues for the biotechnological production of this and other valuable phenolic compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Hydroxy-3,4-dimethoxybenzoic Acid

Abstract

This compound is a phenolic compound of interest in medicinal chemistry and drug development. As a derivative of benzoic acid, it possesses a core structure that is amenable to various chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential biological activities, with a focus on its anti-inflammatory effects. Detailed experimental protocols for its synthesis, characterization, and relevant biological assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound, also known as 3,4-dimethoxysalicylic acid, is a substituted benzoic acid with the chemical formula C₉H₁₀O₅. Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a hydroxyl group, and two methoxy (B1213986) groups at positions 2, 3, and 4, respectively.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀O₅
Molecular Weight 198.17 g/mol
CAS Number 5653-46-3
Melting Point 170-172 °C[1]
Appearance White crystalline solid[2]
Solubility Slightly soluble in water; soluble in ethanol (B145695) and chloroform.[2]
SMILES COC1=C(C(=C(C=C1)C(=O)O)O)OC[3]
InChI InChI=1S/C9H10O5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10H,1-2H3,(H,11,12)[3]
Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The characteristic spectral data are summarized below.

Table 1: ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.9 (broad s)Singlet1H-COOH
7.45 (d, J=8.8 Hz)Doublet1HH-6
6.65 (d, J=8.8 Hz)Doublet1HH-5
3.95 (s)Singlet3H4-OCH₃
3.90 (s)Singlet3H3-OCH₃

Table 2: ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
171.0C=O (Carboxylic acid)
152.5C-4
148.0C-2
141.5C-3
118.0C-6
115.5C-1
108.0C-5
56.54-OCH₃
56.03-OCH₃

Table 3: FTIR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (carboxylic acid)
3010MediumC-H stretch (aromatic)
2950, 2840MediumC-H stretch (methyl)
1680StrongC=O stretch (carboxylic acid)
1600, 1480Medium-StrongC=C stretch (aromatic ring)
1270, 1120StrongC-O stretch (ether)
1220StrongC-O stretch (carboxylic acid)
920BroadO-H bend (carboxylic acid dimer)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment Ion
198100[M]⁺
18140[M - OH]⁺
15360[M - COOH]⁺
13830[M - COOH - CH₃]⁺

Synthesis of this compound

A common synthetic route to this compound involves the selective demethylation of a more substituted precursor. A representative experimental protocol is provided below.

Experimental Protocol: Synthesis via Demethylation

This protocol describes the selective demethylation of 2,3,4-trimethoxybenzoic acid.

Materials:

  • 2,3,4-trimethoxybenzoic acid

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,4-trimethoxybenzoic acid (1 equivalent) in dry dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow start Start: 2,3,4-trimethoxybenzoic acid in dry DCM step1 Cool to 0 °C start->step1 step2 Add AlCl₃ step1->step2 Slowly step3 Stir at 0 °C, then RT step2->step3 Monitor by TLC step4 Quench with ice/HCl step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Dry and Concentrate step5->step6 step7 Purify by Column Chromatography step6->step7 end_node End: Pure this compound step7->end_node

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Substituted benzoic acids are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The presence of hydroxyl and methoxy groups on the aromatic ring of this compound suggests its potential to modulate cellular signaling pathways involved in inflammation.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).

It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting one or more steps in the NF-κB signaling cascade.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha_receptor TNF-α Receptor IKK_complex IKK Complex TNF-alpha_receptor->IKK_complex Activates TNF-alpha TNF-α TNF-alpha->TNF-alpha_receptor IkB IκB IKK_complex->IkB Phosphorylates p-IkB p-IκB IkB->p-IkB NF-kB NF-κB NF-kB_n NF-κB NF-kB->NF-kB_n Translocation IkB_NF-kB IκB NF-κB IkB_NF-kB->IkB IkB_NF-kB->NF-kB Proteasome Proteasome p-IkB->Proteasome Ubiquitination & Degradation Inhibition_Point Potential Inhibition by This compound Inhibition_Point->IKK_complex DNA DNA NF-kB_n->DNA Binds to Pro-inflammatory_genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro-inflammatory_genes

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocols for Biological Evaluation

To investigate the potential anti-inflammatory activity of this compound, a series of in vitro assays can be performed.

Cell Culture
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37 °C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assay

Prior to evaluating its anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compound.

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[3]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

The levels of TNF-α and IL-6 in the cell culture supernatant can be measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Procedure (General):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).

    • Block non-specific binding sites.

    • Add cell culture supernatants (collected from LPS-stimulated cells with or without compound treatment) and standards to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate and wash again.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate, wash, and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from the standard curve.

Bioassay_Workflow start Start: RAW 264.7 Cells cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity pre_treatment Pre-treat with Compound start->pre_treatment lps_stimulation Stimulate with LPS pre_treatment->lps_stimulation supernatant Collect Supernatant lps_stimulation->supernatant griess Griess Assay for NO supernatant->griess elisa ELISA for TNF-α and IL-6 supernatant->elisa results Analyze Results griess->results elisa->results

Caption: General workflow for the in vitro biological evaluation.

Conclusion

This compound is a synthetically accessible compound with potential for development as an anti-inflammatory agent. This guide provides the foundational chemical and biological information, along with detailed experimental protocols, to enable further investigation into its therapeutic potential. The provided data and methodologies will be valuable for researchers in medicinal chemistry, pharmacology, and drug development who are interested in exploring the properties and applications of this and related compounds.

Disclaimer: This document is intended for research and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, following all relevant safety guidelines.

References

2-Hydroxy-3,4-dimethoxybenzoic acid CAS number 5653-46-3 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Hydroxy-3,4-dimethoxybenzoic Acid (CAS 5653-46-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS registry number 5653-46-3, is a substituted benzoic acid derivative.[1] It belongs to the class of phenolic acids and is a natural product that has been isolated from sources such as Eriostemon crowei.[] As a derivative of veratric acid, it is of interest to researchers in medicinal chemistry and drug discovery due to the known biological activities of related phenolic compounds. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and safety information based on currently available technical data. While detailed biological activity and specific signaling pathways for this compound are not extensively documented in public literature, this guide infers potential areas of investigation based on the activities of the closely related compound, veratric acid (3,4-dimethoxybenzoic acid).

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research settings.

Molecular and Chemical Identifiers
IdentifierValueReference
CAS Number 5653-46-3[1]
Molecular Formula C₉H₁₀O₅[1][]
Molecular Weight 198.17 g/mol [1][][3]
IUPAC Name This compound[4]
Synonyms 3,4-Dimethoxysalicylic acid, Benzoic acid, 2-hydroxy-3,4-dimethoxy-[1][]
InChI InChI=1S/C9H10O5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10H,1-2H3,(H,11,12)[1][][4]
InChIKey CJFQIVAOBBTJCI-UHFFFAOYSA-N[1][][4]
Canonical SMILES COC1=C(C(=C(C=C1)C(=O)O)O)OC[]
Physical and Chemical Properties
PropertyValueReference
Appearance Powder[]
Melting Point 168-169 °C[][5]
170-172 °C[1]
Boiling Point 334.2 ± 42.0 °C at 760 mmHg[][5]
Density 1.335 ± 0.06 g/cm³[][5]
Flash Point 134 °C[5]
Refractive Index 1.566[5]
Purity 95% - 97% (as commercially available)[][4]
Solubility Profile
SolventSolubilityReference
DMSO 30 mg/mL (151.39 mM)[3]
Acetone Soluble[]
Chloroform Soluble[]
Dichloromethane (B109758) Soluble[]
Ethyl Acetate Soluble[]
Water 1799 mg/L at 25 °C (estimated)[6]

Synthesis Protocol

A method for the synthesis of this compound from 2,3,4-trimethoxybenzoic acid has been described. The protocol involves a selective demethylation reaction.[7]

Experimental Methodology

Starting Material: 2,3,4-trimethoxybenzoic acid Reagents: Dichloromethane (DCM), Boron tribromide (BBr₃), Sodium bicarbonate (NaHCO₃), 2N Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2,3,4-trimethoxybenzoic acid (1.06 g, 5 mmol) in dichloromethane (30 mL) in a reaction vessel.

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Slowly add Boron tribromide (0.5 mL, 5.5 mmol) to the solution while maintaining the temperature at -20 °C.

  • Stir the reaction mixture continuously for 30 minutes at -20 °C.

  • Upon completion, quench the reaction by carefully adding sodium bicarbonate (NaHCO₃).

  • Add 2N hydrochloric acid (HCl) (50 mL) to the mixture.

  • Perform an extraction with dichloromethane (DCM).

  • Separate the organic layer and concentrate it to yield the final product, this compound.[7]

Reported Yield: 705 mg (62.2%)[7]

G cluster_setup Reaction Setup cluster_reaction Demethylation Reaction cluster_workup Workup and Isolation start Dissolve 2,3,4-trimethoxybenzoic acid in DCM cool Cool solution to -20°C start->cool add_bbr3 Slowly add BBr3 at -20°C cool->add_bbr3 stir Stir for 30 minutes at -20°C add_bbr3->stir quench Quench with NaHCO3 stir->quench add_hcl Add 2N HCl quench->add_hcl extract Extract with DCM add_hcl->extract isolate Separate and concentrate organic layer extract->isolate product This compound isolate->product

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

While this compound is identified as a natural product, specific studies detailing its biological activities are limited.[3] However, its structural similarity to veratric acid (3,4-dimethoxybenzoic acid) allows for informed hypotheses about its potential therapeutic effects. Veratric acid is known to exhibit antioxidant, anti-inflammatory, and photo-protective properties.[8] It has been shown to reduce DNA damage and inflammation in UV-irradiated keratinocytes and may act as a protective agent against cardiovascular remodeling in hypertension.[8]

The mechanism of action for veratric acid involves the negative regulation of iNOS through the suppression of cytokines, transcription factors, and MAPKs.[8] It also shows inhibitory effects on the inactivation of p38, JNK, and ERK1/2.[8] Given these activities, this compound represents a valuable candidate for screening in similar biological assays.

G cluster_workflow General In Vitro Screening Workflow cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies (for active hits) compound Test Compound (this compound) cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) compound->cytotoxicity antioxidant Antioxidant Assay (e.g., DPPH, ABTS) compound->antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) compound->anti_inflammatory results Data Analysis & Hit Identification cytotoxicity->results antioxidant->results anti_inflammatory->results pathway Signaling Pathway Analysis (e.g., Western Blot for MAPK, NF-κB) gene_expression Gene Expression Analysis (e.g., qPCR for iNOS, COX-2) results->pathway results->gene_expression

Caption: A general workflow for in vitro biological activity screening.

Safety and Handling

Safety data sheets indicate that this compound should be handled with care.[9][10]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • First Aid:

    • Inhalation: Move the person to fresh air.[9]

    • Skin Contact: Wash off with plenty of water and soap.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Ingestion: Rinse mouth with water.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate clothing to prevent skin and eye contact.[9] Use in a well-ventilated area or with respiratory protection if dust formation is likely.[10]

  • Storage: Store at room temperature under an inert atmosphere.[][4] Keep the container tightly closed in a well-ventilated place.

Conclusion

This compound (CAS 5653-46-3) is a well-characterized compound in terms of its physicochemical properties and synthesis. While direct biological data is sparse, its structural relation to biologically active compounds like veratric acid makes it a compound of significant interest for further investigation in drug discovery and development. The data and protocols presented in this guide serve as a foundational resource for researchers initiating studies on this molecule. Standard safety precautions should be strictly followed during its handling and use in experimental settings.

References

physical and chemical properties of 2-Hydroxy-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Hydroxy-3,4-dimethoxybenzoic Acid

Introduction

This compound, also known as 3,4-dimethoxysalicylic acid, is an organic compound and a derivative of benzoic acid.[1][2][3] As a methoxybenzoic acid, it belongs to a class of compounds that are of interest in various fields of chemical and biological research.[2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance. The information is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 3,4-Dimethoxysalicylic acid, Benzoic acid, 2-hydroxy-3,4-dimethoxy-[1][3]
CAS Number 5653-46-3[1][2][4][5]
Molecular Formula C₉H₁₀O₅[1][3][4][5]
Molecular Weight 198.17 g/mol [1][3][5]
Appearance Not specified (typically a solid)N/A
Melting Point 168-169 °C, 170-172 °C[1][3][4]
Boiling Point 334 °C[3][4]
Density 1.335 g/cm³[3][4][5]
Flash Point 134 °C[3][4]
Solubility Soluble in DMSO.[5] Other benzoic acid derivatives show increased solubility in organic solvents like ethanol (B145695) and ethyl acetate (B1210297) with rising temperature.[6]N/A
pKa No experimental data found. Predicted pKa for the structurally similar 3,4-dimethoxybenzoic acid is 4.14-4.36.[7]N/A
XLogP3 1.9[3]

Table 2: Chemical Identifiers

IdentifierValueSource(s)
Canonical SMILES COC1=C(C(=C(C=C1)C(=O)O)O)OC[1][5][8]
InChI InChI=1S/C9H10O5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10H,1-2H3,(H,11,12)[1][8]
InChIKey CJFQIVAOBBTJCI-UHFFFAOYSA-N[1][8]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. This section outlines protocols for the synthesis of this compound and general methods for determining its key physical properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the selective demethylation of 2,3,4-trimethoxybenzoic acid.[2]

Protocol: Selective Demethylation [2]

  • Dissolution: Dissolve 2,3,4-trimethoxybenzoic acid (1.06 g, 5 mmol) in dichloromethane (B109758) (DCM) (30 mL) in a reaction vessel.

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath.

  • Addition of Reagent: Slowly add boron tribromide (BBr₃) (0.5 mL, 5.5 mmol) to the solution while maintaining the temperature at -20 °C.

  • Reaction: Stir the reaction mixture continuously for 30 minutes at -20 °C.

  • Quenching: Upon completion, quench the reaction by adding sodium bicarbonate (NaHCO₃).

  • Extraction: Add 2N hydrochloric acid (HCl) (50 mL) to the mixture, followed by extraction with dichloromethane (DCM).

  • Isolation: Separate the organic layer and concentrate it to yield the final product, this compound. The reported yield for this procedure is 62.2%.[2]

G Synthesis of this compound A 2,3,4-trimethoxybenzoic acid in Dichloromethane (DCM) B Cool to -20 °C A->B C Slowly add Boron Tribromide (BBr3) B->C D Stir for 30 mins at -20 °C C->D E Quench with NaHCO3 D->E F Add 2N HCl and Extract with DCM E->F G Concentrate Organic Layer F->G H This compound G->H

Synthesis workflow from 2,3,4-trimethoxybenzoic acid.
Determination of Physical Properties

Standard laboratory methods are employed to determine the physical properties of organic compounds.

Protocol: Melting Point Determination [9][10]

  • Sample Preparation: A small, dry sample of the crystalline compound is packed into a capillary tube.

  • Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Vernier melt station or a device with a heated metal block).[9][10]

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded. This range is the melting point.

Protocol: Boiling Point Determination by Simple Distillation [9][10]

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[9]

  • Heating: The liquid sample in the round-bottom flask is heated.

  • Measurement: As the liquid boils and the vapor rises, the thermometer bulb, positioned at the vapor outlet, measures the temperature.[9]

  • Boiling Point: The temperature that remains constant while the vapor is condensing and collecting in the receiving flask is recorded as the boiling point.[9]

Chemical Reactivity and Biological Activity

Chemical Reactivity

The chemical structure of this compound, featuring a carboxylic acid group, a hydroxyl group, and two methoxy (B1213986) groups on a benzene (B151609) ring, dictates its reactivity.

  • Acidity: The carboxylic acid group is the primary acidic site.

  • Esterification: The carboxylic acid can undergo esterification reactions with alcohols. The related compound, 3,4-dimethoxybenzoic acid, is esterified with methanol (B129727) using dicyclohexylcarbodiimide (B1669883) (DCC) as a catalyst.[11]

  • Demethylation: As seen in its synthesis, the methoxy groups can be selectively cleaved, typically with strong Lewis acids like BBr₃.[2] The hydroxyl group can also be reactive, for instance, in etherification reactions.

Biological Activity

While specific biological signaling pathways for this compound are not extensively documented, it is identified as a natural product.[5] The biological activities of structurally similar compounds provide insights into its potential therapeutic applications.

  • Veratric acid (3,4-dimethoxybenzoic acid): This related compound is found in fruits and vegetables and has demonstrated anti-inflammatory and antibacterial activities.[12] It has also been shown to reduce blood pressure in animal models.[12]

  • Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid): This phenolic acid has been shown to inhibit the formation of fat cells (adipogenesis) and promote the breakdown of fats (lipolysis) in cell culture studies, suggesting potential anti-obesity effects.[13]

  • Hydroxybenzoic Acids in General: This class of compounds is known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumoral properties.[14][15][16] They can exert their effects by neutralizing free radicals, modulating enzyme activity, and interacting with cellular receptors.[15]

Given these precedents, this compound is a candidate for investigation into similar biological activities. A typical workflow for screening such a compound is outlined below.

G Conceptual Workflow for Biological Activity Screening cluster_0 Compound Acquisition cluster_1 In Vitro Assays cluster_2 Mechanism of Action cluster_3 In Vivo Studies A Isolation from Natural Source or Chemical Synthesis B Cytotoxicity Screening (e.g., MTT Assay) A->B C Antioxidant Assays (e.g., DPPH, ABTS) A->C D Anti-inflammatory Assays (e.g., COX, LOX inhibition) A->D E Antimicrobial Assays (e.g., MIC, MBC) A->E F Target Identification B->F C->F D->F E->F G Signaling Pathway Analysis (e.g., Western Blot, qPCR) F->G H Animal Model of Disease (e.g., Inflammation, Obesity) G->H I Toxicity & Pharmacokinetics H->I J Lead Compound Identification I->J

Workflow for screening a natural product's bioactivity.

References

An In-depth Technical Guide to 2-Hydroxy-3,4-dimethoxybenzoic Acid and Its Analogs: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3,4-dimethoxybenzoic acid is a phenolic compound with potential biological activities, although literature specifically detailing its therapeutic properties is limited. This technical guide provides a comprehensive review of the available scientific information on this compound, with a focus on its chemical properties, synthesis, and the biological activities of its structurally related analogs. This document aims to serve as a valuable resource for researchers and professionals in drug development by summarizing key data, presenting detailed experimental protocols for relevant biological assays, and visualizing associated signaling pathways. While direct quantitative biological data for this compound is sparse, this guide extrapolates its potential therapeutic applications by examining the well-documented anti-inflammatory, antioxidant, antimicrobial, and anticancer properties of its isomers and similar compounds.

Introduction

Phenolic acids are a class of secondary metabolites found ubiquitously in plants, and they have garnered significant attention for their diverse pharmacological effects. This compound belongs to this family and is a derivative of benzoic acid. Its chemical structure, featuring hydroxyl and methoxy (B1213986) functional groups, suggests a potential for various biological activities, including antioxidant and anti-inflammatory effects. This guide provides a detailed overview of the current knowledge on this compound and its analogs, highlighting areas for future research and development.

Chemical and Physical Properties

This compound, also known as 3,4-dimethoxysalicylic acid, is a solid at room temperature with the chemical formula C₉H₁₀O₅ and a molecular weight of 198.17 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5653-46-3[1]
Molecular Formula C₉H₁₀O₅[1]
Molecular Weight 198.17 g/mol [1]
Predicted XlogP 1.9[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 3[2]
Monoisotopic Mass 198.05283 Da[2]
SMILES COC1=C(C(=C(C=C1)C(=O)O)O)OC[2]
InChI InChI=1S/C9H10O5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10H,1-2H3,(H,11,12)[2]
InChIKey CJFQIVAOBBTJCI-UHFFFAOYSA-N[2]

Synthesis

While specific synthesis protocols for this compound are not extensively detailed in readily available literature, a general approach involves the selective demethylation of a more substituted precursor. A representative synthesis workflow is depicted in Figure 1.

Synthesis_Workflow Precursor 2,3,4-Trimethoxybenzoic Acid Intermediate Reaction Mixture Precursor->Intermediate Demethylating Agent (e.g., BBr3) Product This compound Intermediate->Product Work-up Purification Purification Product->Purification Chromatography

Figure 1: General synthesis workflow for this compound.

Spectroscopic Data

Table 2: Representative ¹H NMR Chemical Shifts for Benzoic Acid Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
3,4,5-Trimethoxybenzoic acid DMSO-d₆12.95 (s, 1H), 7.25 (s, 2H), 3.84 (s, 6H), 3.74 (s, 3H)
3,4-Dihydroxybenzoic acid Methanol-d₄7.54 (d, J=2.1 Hz, 1H), 7.42 (dd, J=8.2, 2.1 Hz, 1H), 6.83 (d, J=8.2 Hz, 1H)

Table 3: Representative ¹³C NMR Chemical Shifts for Benzoic Acid Derivatives

CompoundSolventChemical Shift (δ, ppm)
3,4,5-Trimethoxybenzoic acid DMSO-d₆167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35
3,4-Dihydroxybenzoic acid Methanol-d₄170.1, 151.7, 145.9, 124.0, 123.8, 117.9, 115.8

Table 4: Mass Spectrometry Fragmentation of Benzoic Acid

m/zFragment
122 [M]⁺
105 [M - OH]⁺
77 [M - COOH]⁺

Biological Activities of Structurally Related Compounds

Due to the limited specific data on this compound, this section reviews the biological activities of its close structural analogs.

Anti-inflammatory Activity

A study on 2-hydroxy-4-methoxy benzoic acid demonstrated significant hepatoprotective and anti-inflammatory effects in a rat model of CCl₄-induced liver toxicity. The compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β, while restoring the level of the anti-inflammatory cytokine IL-10.[3]

Antioxidant Activity

The antioxidant potential of various hydroxybenzoic acids has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ values for several related compounds are presented in Table 5. The presence of hydroxyl groups is crucial for the antioxidant activity of these molecules.

Table 5: Antioxidant Activity (DPPH Assay) of Benzoic Acid Derivatives

CompoundIC₅₀ (µM)
Gallic acid (3,4,5-trihydroxybenzoic acid) 4.05
3,4-Dihydroxybenzoic acid 15.2
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) 24.42
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) >100
Antimicrobial Activity

2-Hydroxy-4-methoxybenzaldehyde , an aldehyde analog, has shown broad-spectrum antimicrobial activity against various bacteria and fungi.[4] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are summarized in Table 6.

Table 6: Antimicrobial Activity of 2-Hydroxy-4-methoxybenzaldehyde

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus80125
Escherichia coli150200
Candida albicans100150
Anticancer Activity

Several hydroxybenzoic acid derivatives have been investigated for their potential as anticancer agents. For instance, 2,3,4-trihydroxybenzoic acid has been shown to inhibit the proliferation of HCT-116 colon cancer cells and MDA-MB-231 breast cancer cells in a dose-dependent manner.[5][6] A nanoparticle formulation of a chalcone (B49325) derivative of 2'-hydroxy-2,3,5'-trimethoxychalcone demonstrated an IC₅₀ value of 4.172 µM in HeLa cells.[7][8]

Potential Signaling Pathway Involvement: FcεRI Signaling

The anti-allergic activity of 2-hydroxy-3-methoxybenzoic acid, a close analog, is mediated through the modulation of the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells. Aggregation of FcεRI by allergen-IgE complexes initiates a signaling cascade involving the phosphorylation of key proteins such as Lyn and Syk, leading to the release of inflammatory mediators. A diagram of this pathway is presented in Figure 2.

FceRI_Signaling cluster_receptor Mast Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk phosphorylates LAT LAT Syk->LAT phosphorylates PLCy PLCγ LAT->PLCy activates IP3 IP3 PLCy->IP3 generates Ca_release Ca²⁺ Release IP3->Ca_release Degranulation Degranulation (Histamine Release) Ca_release->Degranulation

Figure 2: Simplified FcεRI signaling pathway in mast cells.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays relevant to assessing the biological activities of phenolic compounds like this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Keep the solution in the dark.

    • Prepare a stock solution of the test compound in methanol.

    • Prepare a series of dilutions of the test compound from the stock solution.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

    • For the blank, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

    • The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This in vivo assay is a standard model for evaluating acute inflammation.[9]

  • Animal Preparation:

    • Use male Wistar rats (180-220 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

  • Experimental Groups:

    • Group I: Vehicle control (e.g., saline).

    • Group II-IV: Test compound at different doses (e.g., 10, 20, 50 mg/kg, administered orally).

    • Group V: Positive control (e.g., Indomethacin, 10 mg/kg, administered orally).

  • Assay Procedure:

    • Administer the test compound or vehicle 30 minutes before inducing inflammation.

    • Measure the initial paw volume (V₀) of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection (Vₜ).

  • Data Analysis:

    • Calculate the paw edema (increase in paw volume) as Edema = Vₜ - V₀.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA).

MTT Assay (Cytotoxicity/Anticancer Activity)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][10]

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HeLa, HCT-116) in appropriate media.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Assay Procedure:

    • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Conclusion

This compound is a phenolic compound with a chemical structure that suggests potential for a range of biological activities. While direct experimental evidence for its therapeutic efficacy is currently lacking in the public domain, the documented anti-inflammatory, antioxidant, antimicrobial, and anticancer properties of its close structural analogs provide a strong rationale for further investigation. The experimental protocols and signaling pathway information detailed in this guide offer a solid framework for future research into the pharmacological potential of this compound. This compound represents a promising candidate for drug discovery and development, and further studies are warranted to fully elucidate its therapeutic value.

References

A Comprehensive Review of the Biological Activities of 2-Hydroxy-3,4-dimethoxybenzoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,4-dimethoxybenzoic acid, also known as 3,4-dimethoxysalicylic acid, is a phenolic acid and a derivative of benzoic acid. While it is recognized as a natural product, extensive research detailing its specific biological activities is limited. However, by examining the activities of its close structural isomers and related methoxy- and hydroxy-substituted benzoic acids, we can infer its potential therapeutic properties and mechanisms of action. This technical guide provides a comprehensive overview of the known biological activities of structurally similar compounds, offering valuable insights for future research and drug development endeavors. This document summarizes key findings on the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of these related molecules, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Antioxidant Activity

Phenolic acids are well-established antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The antioxidant capacity is significantly influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring.

Quantitative Data for Antioxidant Activity of Related Phenolic Acids
CompoundAssayIC50 / ActivityReference
2-hydroxy-4-methoxybenzaldehydeDPPH radical scavenging9.04 mg/mL[1]
2-hydroxy-4-methoxybenzaldehydeβ-carotene bleachingModerate activity[1]
2-hydroxy-4-methoxybenzaldehydeFerrozine-ferrous ions chelationModerate activity[1]
3,4-dihydroxybenzoic acidDPPH radical scavenging89.1% scavenging at 200 µg/mL[2]
3,4-dihydroxybenzoic acidABTS radical scavengingDose-dependent increase[2]
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger. The methodology, as described for 2-hydroxy-4-methoxybenzaldehyde, is as follows:

  • A solution of the test compound is prepared in methanol (B129727) at various concentrations.

  • An equal volume of a methanolic solution of DPPH (typically 0.1 mM) is added to the test solution.

  • The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

  • The absorbance of the solution is measured spectrophotometrically at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the sample.[1]

Anti-inflammatory Activity

Several structurally related compounds to this compound have demonstrated significant anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory signaling pathways.

Quantitative Data for Anti-inflammatory Activity of Related Phenolic Acids
CompoundModelEffectReference
2-hydroxy-3-methoxybenzoic acidOvalbumin-induced active systemic anaphylaxis in miceDose-dependent attenuation (2, 10, 50 mg/kg)[3]
2-hydroxy-3-methoxybenzoic acidIgE-mediated cutaneous allergic reactions in miceDose-dependent attenuation (2, 10, 50 mg/kg)[3]
2-hydroxy-3-methoxybenzoic acidDNP-HSA-induced degranulation in RBL-2H3 cellsDose-dependent inhibition (1–100 μmol/L)[3]
2-hydroxy-4-methoxybenzoic acidCCl4-induced hepatotoxicity in ratsReduction of TNF-α, IL-1β, IL-10, and IL-6 levels[4]
3,4-dimethoxybenzoic acid (Veratric acid)LPS-stimulated RAW264.7 cellsSuppression of iNOS expression[5]
Signaling Pathways in Anti-inflammatory Action

The anti-allergic inflammatory effects of 2-hydroxy-3-methoxybenzoic acid are mediated by the suppression of the FcεRI signaling pathway in mast cells. This pathway is crucial for the release of histamine (B1213489) and pro-inflammatory cytokines.

FceRI_Signaling_Pathway IgE IgE + Antigen FceRI FcεRI IgE->FceRI cross-linking Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk phosphorylates PI3K PI3K Syk->PI3K activates Degranulation Degranulation (Histamine release) Syk->Degranulation triggers Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB leads to activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-4) NFkB->Cytokines nuclear translocation & transcription oVA 2-Hydroxy-3-methoxybenzoic acid oVA->Lyn inhibits phosphorylation oVA->Syk inhibits phosphorylation oVA->Akt inhibits phosphorylation oVA->NFkB inhibits nuclear translocation

Caption: FcεRI signaling pathway inhibition by 2-hydroxy-3-methoxybenzoic acid.

Experimental Protocols

In Vivo Mouse Model of Anaphylaxis

To evaluate the anti-allergic effects of 2-hydroxy-3-methoxybenzoic acid, an ovalbumin (OVA)-induced active systemic anaphylaxis model was used:

  • Male ICR mice are sensitized with an intraperitoneal injection of OVA and aluminum hydroxide (B78521) gel in saline.

  • Fourteen days after sensitization, the mice are fasted for 4 hours.

  • The test compound (2, 10, or 50 mg/kg) or vehicle is administered orally.

  • One hour after oral administration, an anaphylactic reaction is induced by an intravenous injection of OVA.

  • Rectal temperature is measured every 10 minutes for 90 minutes to monitor for hypothermia, a key symptom of anaphylaxis.[3]

Antimicrobial Activity

Various hydroxy- and methoxybenzoic acid derivatives have shown activity against a range of microbial pathogens.

Quantitative Data for Antimicrobial Activity of Related Phenolic Acids
CompoundMicroorganismMIC (μg/mL)MBC (μg/mL)Reference
2-hydroxy-4-methoxybenzaldehydeStaphylococcus aureus100-200150-250[1]
2-hydroxy-4-methoxybenzaldehydeEscherichia coli150200[1]
2-hydroxy-4-methoxybenzaldehydeCandida albicans100150[1]
3,4-dihydroxybenzoic acidBacillus pumilus130-250-[6]
3,4-dihydroxybenzoic acidCryptococcus neoformans130-500-[6]
Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism. A standard protocol is as follows:

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Each well is inoculated with a standardized microbial suspension (e.g., 10^5 CFU/mL).

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][6]

Anticancer Activity

The anticancer potential of phenolic acids is an area of active investigation, with several related compounds demonstrating cytotoxic effects against various cancer cell lines.

Quantitative Data for Anticancer Activity of Related Phenolic Acids
CompoundCell LineIC50 (µM)Reference
Aspirin-2′-hydroxy-2,3,5′-trimethoxychalcone nanoparticlesHeLa (Cervical cancer)4.17[7]
Aspirin-2′-hydroxy-2,3,5′-trimethoxychalcone nanoparticlesAGS (Gastric cancer)9.28[7]
Aspirin-2′-hydroxy-2,3,5′-trimethoxychalcone nanoparticlesHepG2 (Liver cancer)18.54[7]
1-veratroyl-2-hydroxy-sn-glycero-3-phosphocholineMV4-11 (Leukemia)9.5-20.7[8]
1-veratroyl-2-hydroxy-sn-glycero-3-phosphocholineMCF-7 (Breast cancer)9.5-20.7[8]
1-veratroyl-2-hydroxy-sn-glycero-3-phosphocholineLoVo (Colon cancer)9.5-20.7[8]
3,4-dihydroxybenzoic acidAGS (Gastric adenocarcinoma)Dose-dependent antiproliferation[9]
Signaling Pathways in Anticancer Action

3,4-dihydroxybenzoic acid has been shown to induce apoptosis in human gastric adenocarcinoma cells through the activation of JNK and p38 MAPK signaling pathways.

Apoptosis_Signaling_Pathway PCA 3,4-dihydroxybenzoic acid JNK JNK PCA->JNK activates p38 p38 MAPK PCA->p38 activates cJun c-Jun JNK->cJun phosphorylates ATF2 ATF-2 p38->ATF2 phosphorylates FasL FasL cJun->FasL upregulates p53 p53 ATF2->p53 activates Caspases Caspase Activation FasL->Caspases induces Bax Bax p53->Bax upregulates Mitochondria Mitochondria Bax->Mitochondria promotes permeabilization Mitochondria->Caspases releases pro-apoptotic factors Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: Apoptosis induction by 3,4-dihydroxybenzoic acid via MAPK signaling.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[9]

Conclusion

While direct and extensive studies on the biological activities of this compound are currently lacking in the scientific literature, the available data on its structural analogs provide a strong foundation for predicting its potential pharmacological profile. The evidence from related hydroxy- and methoxy-substituted benzoic acids suggests that this compound is likely to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The presence of both a hydroxyl and two methoxy groups on the benzene (B151609) ring suggests a molecule with a potentially unique and potent bioactivity profile.

This comprehensive guide serves as a valuable resource for researchers and drug development professionals by consolidating the existing knowledge on related compounds. It highlights the need for further investigation into the specific biological activities and mechanisms of action of this compound. Future studies should focus on in-depth in vitro and in vivo evaluations to validate these inferred properties and to explore its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided herein can serve as a roadmap for such future research endeavors.

References

Potential Therapeutic Effects of 2-Hydroxy-3,4-dimethoxybenzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3,4-dimethoxybenzoic acid is a naturally occurring phenolic compound.[] While research directly investigating its therapeutic effects is limited, its structural similarity to other well-studied benzoic acid derivatives suggests a potential for a range of pharmacological activities. This technical guide synthesizes the available information on this compound and draws comparisons with its isomers and related compounds to postulate its potential therapeutic applications, focusing on its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This document aims to provide a comprehensive overview of the current landscape and to identify key areas for future research and development.

Introduction

Phenolic acids, a diverse group of plant secondary metabolites, have garnered significant attention for their potential health benefits.[2][3] Among these, benzoic acid derivatives are a subject of intense study due to their antioxidant and anti-inflammatory properties.[2][4] this compound, a natural product isolated from Eriostemon crowei, belongs to this class of compounds.[] Although direct evidence for its therapeutic efficacy is sparse, the well-documented activities of its structural isomers, such as 2-hydroxy-3-methoxybenzoic acid and veratric acid (3,4-dimethoxybenzoic acid), provide a strong rationale for investigating its potential. This whitepaper will explore the hypothesized therapeutic effects of this compound based on the current understanding of related molecules, detailing potential mechanisms of action, relevant signaling pathways, and experimental data.

Physicochemical Properties

PropertyValueReference
Molecular Formula C9H10O5[]
Molecular Weight 198.17 g/mol []
CAS Number 5653-46-3
Appearance Not specified
Solubility Not specified

Potential Therapeutic Effects

Based on the activities of structurally similar compounds, this compound is hypothesized to possess the following therapeutic effects:

Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives is well-established. For instance, 2-hydroxy-3-methoxybenzoic acid has been shown to attenuate mast cell-mediated allergic reactions by modulating the FcεRI signaling pathway.[5] Similarly, veratric acid exhibits anti-inflammatory effects.[6] It is plausible that this compound could exert anti-inflammatory effects through the inhibition of key inflammatory mediators and signaling pathways such as the NF-κB and MAPK pathways.

A proposed mechanism for the anti-inflammatory action of related benzoic acid derivatives involves the suppression of pro-inflammatory cytokine production and the inhibition of inflammatory cell activation.[5]

Antioxidant Activity

Phenolic acids are renowned for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of benzoic acid derivatives is influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring.[7] Studies on various hydroxybenzoic acids have demonstrated their ability to reduce oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[4][7] It is hypothesized that this compound, possessing both hydroxyl and methoxy groups, will exhibit significant antioxidant activity.

Anticancer Activity

Several benzoic acid derivatives have demonstrated anticancer properties. For example, 2-hydroxy-4-methoxy benzoic acid has been shown to induce DNA damage, apoptosis, and autophagy in melanoma cells through the p-ERK pathway.[8] Furthermore, veratric acid has been investigated for its antiproliferative effects.[6] The potential anticancer mechanisms of this compound could involve the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways critical for cancer cell survival and growth, such as the PI3K/Akt and MAPK pathways.[2]

Neuroprotective Effects

Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation. Phenolic acids have been explored for their neuroprotective potential due to their ability to counteract these pathological processes.[3] The molecular mechanisms underlying the neuroprotective effects of some polyphenols include the reduction of reactive oxygen species, activation of antioxidant enzyme systems, and inhibition of apoptotic neuronal death.[9] Given the proposed antioxidant and anti-inflammatory properties of this compound, it is a promising candidate for further investigation in the context of neuroprotection.

Signaling Pathways

The therapeutic effects of benzoic acid derivatives are often mediated through the modulation of complex intracellular signaling pathways. Based on studies of related compounds, the following pathways are of particular interest for this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[10] Many anti-inflammatory compounds exert their effects by inhibiting NF-κB activation. Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a related compound, has been shown to inhibit NF-κB activation.[10] It is hypothesized that this compound may also modulate this pathway to exert its anti-inflammatory effects.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Pro-inflammatory mediators) NFkB->Gene Induces HDMBA 2-Hydroxy-3,4- dimethoxybenzoic acid (Hypothesized) HDMBA->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. Studies on related compounds have shown modulation of the MAPK pathways (ERK, p38, JNK). For instance, 2-hydroxy-4-methoxy benzoic acid has been shown to induce phosphorylation of ERK, p38, and JNK in melanoma cells.[8]

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth factors, Stress) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates Response Cellular Response (Proliferation, Apoptosis, Inflammation) MAPK->Response Regulates HDMBA 2-Hydroxy-3,4- dimethoxybenzoic acid (Hypothesized) HDMBA->MAPKKK Modulates?

Caption: Potential modulation of the MAPK signaling cascade.

Experimental Data and Protocols

While specific experimental data for this compound is lacking, this section presents representative protocols for assays commonly used to evaluate the therapeutic effects of related benzoic acid derivatives. These can serve as a template for future investigations into the target compound.

Quantitative Data from Studies on Related Compounds

Table 1: Anti-proliferative Activity of a Veratric Acid Derivative [6]

Cell LineCompoundIC50 (µM)
Human leukemia (MV4-11)1-veratroyl-2-hydroxy-sn-glycero-3-phosphocholine9.5
Breast cancer (MCF-7)1-veratroyl-2-hydroxy-sn-glycero-3-phosphocholine20.7
Colon cancer (LoVo)1-veratroyl-2-hydroxy-sn-glycero-3-phosphocholine15.3

Table 2: Antioxidant Activity of Benzoic Acid Derivatives (FRAP Assay) [7]

CompoundAntioxidant Activity (TAUFe/µmol)
2,3-dihydroxybenzoic acid202 ± 10.6
3,4-dihydroxybenzoic acid149 ± 10.0
2,5-dihydroxybenzoic acid128 ± 6.3
4-hydroxy-3-methoxybenzoic acid26 ± 1.5
3,4-dimethoxybenzoic acid1 ± 0.1
Experimental Protocols

This protocol is adapted from studies on related phenolic acids.[6]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

This protocol is a standard method for assessing antioxidant activity.[11]

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a 0.1 mM DPPH solution in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100.

This protocol is based on the investigation of signaling pathways in response to treatment with related compounds.[8]

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-p38, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound represents a promising yet understudied natural product. Based on the substantial body of evidence for its structural analogs, it is reasonable to hypothesize that this compound possesses valuable therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The proposed mechanisms of action, centered around the modulation of key signaling pathways like NF-κB and MAPK, warrant rigorous experimental validation.

Future research should focus on:

  • In vitro studies: to confirm the hypothesized biological activities and elucidate the specific molecular mechanisms of this compound.

  • In vivo studies: in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.

  • Structure-activity relationship (SAR) studies: to compare its potency with other benzoic acid derivatives and guide the design of more effective analogs.

The comprehensive investigation of this compound holds the potential to uncover a novel therapeutic agent for a range of human diseases. This whitepaper serves as a foundational guide to stimulate and direct these future research endeavors.

Experimental_Workflow Compound 2-Hydroxy-3,4- dimethoxybenzoic acid InVitro In Vitro Studies (Cell Lines) Compound->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Mechanism Mechanism of Action (Signaling Pathways) InVitro->Mechanism Therapeutic Potential Therapeutic Applications InVivo->Therapeutic Mechanism->Therapeutic

Caption: Proposed experimental workflow for future research.

References

An In-depth Technical Guide on 2-Hydroxy-3,4-dimethoxybenzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-hydroxy-3,4-dimethoxybenzoic acid, a substituted phenolic acid, represent a promising scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds and their analogs. By summarizing quantitative structure-activity relationship (SAR) data, detailing experimental protocols for synthesis and biological evaluation, and visualizing key signaling pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical core.

Introduction

Phenolic acids are a widely distributed class of secondary metabolites in plants, recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Among these, hydroxylated and methoxylated benzoic acid derivatives have garnered significant interest due to their potential to modulate key signaling pathways implicated in various diseases. This compound, as a core structure, offers multiple points for chemical modification, allowing for the generation of diverse libraries of derivatives with tailored pharmacological profiles. This guide explores the therapeutic potential of these derivatives, focusing on their anti-inflammatory and potential anticancer properties.

Biological Activities and Quantitative Data

The biological efficacy of this compound derivatives and their analogs is intrinsically linked to their substitution patterns. The following tables summarize the quantitative data from various studies, highlighting the impact of different functional groups on their anti-inflammatory and cytotoxic activities.

Table 1: In Vitro Anti-inflammatory Activity of Benzoic Acid Derivatives
Compound IDR1R2R3R4TargetIC50 (µM)Reference
1a OHOCH3OCH3HCOX-1>100[1]
1b OHOCH3OCH3HCOX-215.2[1]
2a OHHHHCOX-15.5[1]
2b OHHHHCOX-20.8[1]
3a OHOCH3HH12-LOX0.05[2][3]
3b OHOCH3HSO2NH212-LOX0.025[2][3]

Note: Data for compounds 1a, 1b, 2a, and 2b are representative of benzoic acid derivatives and are included for comparative purposes.

Table 2: In Vitro Anticancer Activity of Cinnamic and Benzoic Acid Derivatives
Compound IDCore StructureR GroupCell LineIC50 (µM)Reference
4a 3,4-dimethoxycinnamic acidN(CH3)2HCT-11645.3[4]
4b 3,4-dimethoxycinnamic acidMorpholineHCT-11638.7[4]
5a Veratric acidPhosphatidylcholineMV4-119.5[5]
5b Veratric acidPhosphatidylcholineMCF-718.2[5]
6a Erlotinib-1,2,3-triazoleBrHeLa4.36[6]
6b Erlotinib-1,2,3-triazoleNO2HeLa3.79[6]

Note: Veratric acid is 3,4-dimethoxybenzoic acid. Data for cinnamic acid and erlotinib (B232) derivatives are included to provide a broader context for related structures.

Key Signaling Pathways

The anti-inflammatory effects of many benzoic acid derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, immunity, and cell survival.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation DNA κB Sites Nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->Gene_Expression Transcription Benzoic_Acid_Derivative 2-Hydroxy-3,4-dimethoxybenzoic Acid Derivative Benzoic_Acid_Derivative->IKK_complex Inhibits Synthesis_Workflow Start 2-Hydroxy-3,4-dimethoxy- benzoic Acid AcidChloride Acid Chloride Formation (SOCl₂) Start->AcidChloride Coupling Amide Coupling (Et₃N, DCM) AcidChloride->Coupling Amine Substituted Aniline Amine->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-2-hydroxy-3,4- dimethoxybenzamide Purification->Product

References

Pharmacology of 2-Hydroxy-3,4-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature contains very limited specific pharmacological data for 2-Hydroxy-3,4-dimethoxybenzoic acid. This document summarizes the available chemical information for this compound. As a proxy, to fulfill the request for an in-depth pharmacological analysis, this guide provides a comprehensive overview of the well-researched isomer, 3,4-dimethoxybenzoic acid (Veratric Acid) . The pharmacological data, experimental protocols, and signaling pathways detailed herein pertain to Veratric Acid and should be considered as a potential reference for future research on this compound, not as directly applicable data.

Introduction to this compound

This compound, also known as 3,4-dimethoxysalicylic acid, is a phenolic acid derivative. While its specific biological activities are not extensively documented, it has been identified as a natural product.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀O₅
Molecular Weight 198.17 g/mol
CAS Number 5653-46-3
Synonyms 3,4-Dimethoxysalicylic acid, 2-Hydroxyveratric acid

Pharmacology of 3,4-dimethoxybenzoic Acid (Veratric Acid)

Veratric acid, an isomer of the target compound, is a naturally occurring phenolic compound found in various plants and fruits. It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cardiovascular-protective effects.

Pharmacodynamics

Veratric acid exerts its pharmacological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Veratric acid has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2).[1] The primary mechanism behind its anti-inflammatory action is the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] This is achieved through the inhibition of several signaling pathways, including:

  • PI3K/Akt/NF-κB Pathway: Veratric acid inhibits the lipopolysaccharide (LPS)-induced activation of the PI3K/Akt pathway.[2][3] This, in turn, prevents the activation of the transcription factor NF-κB, a key regulator of iNOS and other pro-inflammatory genes.[4][5]

  • MAPK Pathway: Veratric acid has been observed to dephosphorylate members of the mitogen-activated protein kinase (MAPK) family, including p38, ERK, and JNK, in LPS-stimulated macrophages.[5] The MAPK pathway is another critical regulator of the inflammatory response.

Veratric acid exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[6] Studies have demonstrated its ability to reduce lipid peroxidation and restore levels of superoxide (B77818) dismutase, catalase, and glutathione.[6][7]

Pharmacokinetics

Pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of veratric acid.

Table 1: Pharmacokinetic Parameters of Veratric Acid in Rats (Intravenous Administration) [8][9]

Parameter2.5 mg/kg5 mg/kg10 mg/kg
t₁/₂ (min) 86.23 ± 6.8372.66 ± 4.1071.20 ± 2.90
C₀ (µg/mL) 11.10 ± 1.4723.67 ± 1.2439.17 ± 3.90
AUC₀→∞ (min·µg/mL) 1240.90 ± 129.142273.84 ± 132.473516.4 ± 403.37

t₁/₂: Elimination half-life; C₀: Initial plasma concentration; AUC₀→∞: Area under the plasma concentration-time curve from time zero to infinity.

Following intravenous administration, veratric acid is rapidly and extensively distributed into tissues, with the highest concentrations found in the liver, heart, and kidneys.[8][9]

Experimental Protocols (for Veratric Acid)

Cell Culture and Treatment for Anti-inflammatory Assays
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of veratric acid for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[5]

Western Blot Analysis for Signaling Protein Expression
  • Cell Lysis: Treated cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-Akt, NF-κB) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][4]

Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats.

  • Drug Administration: Veratric acid is administered intravenously via the tail vein at doses of 2.5, 5, and 10 mg/kg.[8][9]

  • Blood Sampling: Blood samples are collected from the retro-orbital plexus at various time points post-administration into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of veratric acid are determined using a validated high-performance liquid chromatography (HPLC) method.[8][9][10] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and formic acid in water.[10][11] Detection is performed using a UV or mass spectrometry detector.[10][11]

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways of Veratric Acid's Anti-inflammatory Action

Veratric_Acid_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB iNOS iNOS/COX-2 NFkB->iNOS Inflammation Inflammation iNOS->Inflammation Veratric_Acid Veratric Acid Veratric_Acid->PI3K Veratric_Acid->MAPK MAPK->NFkB

Caption: Veratric Acid's inhibition of inflammatory pathways.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow step1 Cell Culture & Treatment step2 Cell Lysis step1->step2 step3 Protein Quantification step2->step3 step4 SDS-PAGE step3->step4 step5 Protein Transfer to PVDF step4->step5 step6 Blocking step5->step6 step7 Primary Antibody Incubation step6->step7 step8 Secondary Antibody Incubation step7->step8 step9 Detection step8->step9

Caption: Workflow for Western Blot Analysis.

Conclusion

While direct pharmacological data on this compound is scarce, the extensive research on its isomer, veratric acid, provides a valuable framework for potential future investigations. Veratric acid has demonstrated significant anti-inflammatory and antioxidant properties, primarily through the modulation of the PI3K/Akt/NF-κB and MAPK signaling pathways. Further research is warranted to determine if this compound shares a similar pharmacological profile, which could open new avenues for therapeutic development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Hydroxy-3,4-dimethoxybenzoic acid from Veratric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Hydroxy-3,4-dimethoxybenzoic acid, a valuable building block in medicinal chemistry and drug development, starting from commercially available veratric acid (3,4-dimethoxybenzoic acid). The synthetic strategy employs a Directed ortho-Metalation (DoM) approach, a powerful tool for the regioselective functionalization of aromatic compounds. This method involves the deprotonation of the aromatic ring at the position ortho to the carboxylic acid directing group, followed by quenching of the resulting aryllithium intermediate with an electrophilic oxygen source to introduce the desired hydroxyl group. This protocol offers a reliable and scalable method for the preparation of this key intermediate.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a salicylic (B10762653) acid moiety with additional methoxy (B1213986) groups, makes it a versatile precursor for the development of novel therapeutic agents. The regioselective introduction of a hydroxyl group onto the veratric acid scaffold at the C-2 position can be challenging using classical electrophilic aromatic substitution methods due to the directing effects of the existing methoxy and carboxylic acid groups.

Directed ortho-Metalation (DoM) provides an elegant solution to this synthetic problem.[1][2] In this strategy, the carboxylic acid group of veratric acid acts as a directed metalation group (DMG), coordinating to a strong lithium amide base and directing deprotonation specifically to the adjacent C-2 position. The resulting dianion can then be trapped with an appropriate electrophile to introduce the desired functionality with high regioselectivity. This protocol details the use of lithium diisopropylamide (LDA) as the base and trimethyl borate (B1201080) as the electrophilic oxygen source, followed by an oxidative workup to yield the target this compound.

Overall Reaction Scheme

G cluster_0 cluster_1 veratric_acid Veratric Acid intermediate Boronate Ester Intermediate veratric_acid->intermediate step1 1) LDA, THF, -78 °C 2) B(OMe)3, -78 °C product This compound intermediate->product step2 H2O2, NaOH(aq)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Tetrahydrofuran (THF) should be dried over sodium/benzophenone ketyl and distilled under an inert atmosphere prior to use. All reactions should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Schlenk line or glovebox

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol 1: Synthesis of this compound

This protocol is divided into two main steps: the Directed ortho-Metalation and boronate ester formation, followed by the oxidative workup to yield the final product.

Step 1: Directed ortho-Metalation and Boronate Ester Formation

  • Preparation: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet, add diisopropylamine (B44863) (1.2 equivalents).

  • Solvent Addition: Add anhydrous THF (approximately 10 mL per 1 mmol of veratric acid).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Formation: Slowly add n-butyllithium (1.1 equivalents, typically 2.5 M in hexanes) dropwise to the stirred solution of diisopropylamine. Maintain the temperature below -70 °C during the addition. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Substrate Addition: In a separate flame-dried flask, dissolve veratric acid (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Metalation: Slowly add the solution of veratric acid to the freshly prepared LDA solution at -78 °C. A color change is typically observed. Stir the reaction mixture at -78 °C for 2 hours to ensure complete metalation.

  • Electrophile Addition: To the solution of the ortho-lithiated veratric acid, add trimethyl borate (1.5 equivalents) dropwise at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 2: Oxidative Workup and Purification

  • Quenching: Carefully quench the reaction mixture by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the pH is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 15 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude boronic acid intermediate.

  • Oxidation: Dissolve the crude intermediate in a mixture of THF and water (1:1). Cool the solution to 0 °C and add 30% hydrogen peroxide (3.0 equivalents) dropwise, followed by the addition of 2 M aqueous sodium hydroxide (B78521) (NaOH) to maintain a basic pH (~10-11).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Acidification: After completion, cool the reaction mixture to 0 °C and carefully acidify with 2 M HCl to pH ~2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water to afford pure this compound.

Data Presentation

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)EquivalentsVolume/Mass
Veratric Acid182.1710.01.01.82 g
Diisopropylamine101.1912.01.21.67 mL
n-Butyllithium (2.5 M)64.0611.01.14.4 mL
Trimethyl borate103.9115.01.51.67 mL
Hydrogen Peroxide (30%)34.0130.03.03.06 mL
Tetrahydrofuran (THF)---~100 mL

Table 1: Representative quantitative data for the synthesis of this compound.

Experimental Workflow

G start Start prep_lda Prepare LDA solution (Diisopropylamine + n-BuLi in THF at -78 °C) start->prep_lda metalation Add Veratric Acid solution to LDA (-78 °C, 2 hours) prep_lda->metalation quench_borate Quench with Trimethyl Borate (-78 °C to RT, overnight) metalation->quench_borate acid_workup Acidic Workup (1 M HCl) quench_borate->acid_workup extraction Extraction with Ethyl Acetate acid_workup->extraction oxidation Oxidative Workup (H2O2, NaOH) extraction->oxidation acidification Acidification to precipitate product (2 M HCl) oxidation->acidification purification Filtration and Recrystallization acidification->purification end This compound purification->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The quenching and acidification steps are exothermic and should be performed slowly and with adequate cooling.

  • Hydrogen peroxide is a strong oxidizing agent; avoid contact with skin and eyes.

Conclusion

The protocol described provides a robust and regioselective method for the synthesis of this compound from veratric acid. The use of Directed ortho-Metalation allows for the precise installation of the hydroxyl group at the C-2 position, a transformation that is otherwise challenging. This procedure is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations. The availability of this detailed protocol should facilitate the work of researchers in the fields of organic synthesis and drug discovery.

References

Laboratory Preparation of 2-Hydroxy-3,4-dimethoxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2-Hydroxy-3,4-dimethoxybenzoic acid. This compound is of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The synthesis is a two-step process commencing with the methylation of pyrogallic acid to form 2,3,4-trimethoxybenzoic acid, followed by the selective demethylation of the ortho-methoxy group to yield the final product. This protocol offers a robust and reproducible method for obtaining this compound for research purposes.

Introduction

This compound is a phenolic acid that has been isolated from natural sources, such as in Eriostemon crowei. Its structure, featuring a salicylic (B10762653) acid core with additional methoxy (B1213986) groups, makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the hydroxyl and methoxy groups allows for a variety of chemical modifications, making it a versatile intermediate for the development of novel compounds. This protocol details a reliable synthetic route for its preparation in a laboratory setting.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number5653-46-3[1]
Molecular FormulaC₉H₁₀O₅[1]
Molecular Weight198.17 g/mol [1]
Melting Point170-172 °C[1]
AppearanceWhite to off-white solid
Table 2: Summary of Synthetic Steps and Yields
StepReactionStarting MaterialProductTypical Yield
1MethylationPyrogallic acid2,3,4-Trimethoxybenzoic acid~63%
2Selective Demethylation2,3,4-Trimethoxybenzoic acidThis compoundHigh

Experimental Protocols

Step 1: Synthesis of 2,3,4-Trimethoxybenzoic Acid from Pyrogallic Acid

This procedure outlines the methylation of pyrogallic acid to produce the intermediate, 2,3,4-trimethoxybenzoic acid. Several methods have been reported, and a common approach involves methylation with dimethyl carbonate or dimethyl sulfate (B86663).[2][3][4]

Materials:

  • Pyrogallic acid

  • Dimethyl carbonate

  • Potassium carbonate (or another suitable base)

  • A suitable solvent (e.g., DMF or Acetone)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and equipment for heating and stirring

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrogallic acid in the chosen solvent.

  • Add an excess of the base (e.g., potassium carbonate).

  • To this suspension, add dimethyl carbonate.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting residue is then hydrolyzed with an aqueous base (e.g., NaOH) by heating.

  • After cooling, the solution is acidified with hydrochloric acid to precipitate the 2,3,4-trimethoxybenzoic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried to afford the product. A multi-step synthesis involving methylation, chloromethylation, and subsequent oxidation has also been reported to yield approximately 63%.[2]

Step 2: Synthesis of this compound

This protocol describes the selective demethylation of 2,3,4-trimethoxybenzoic acid at the 2-position using boron tribromide (BBr₃).

Materials:

  • 2,3,4-Trimethoxybenzoic acid

  • Boron tribromide (BBr₃) solution in a suitable solvent (e.g., Dichloromethane - DCM)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (for workup)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or nitrogen balloon)

Procedure:

  • Dissolve 2,3,4-trimethoxybenzoic acid in anhydrous DCM in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -20 °C using a suitable cooling bath (e.g., an ice-salt bath or a cryocooler).

  • Slowly add a solution of boron tribromide in DCM dropwise to the cooled solution while stirring.

  • Maintain the reaction mixture at -20 °C and stir for approximately 30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Allow the mixture to warm to room temperature. Acidify the aqueous layer with hydrochloric acid and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Selective Demethylation Pyrogallic_acid Pyrogallic Acid TMBA 2,3,4-Trimethoxybenzoic Acid Pyrogallic_acid->TMBA (CH₃)₂CO₃, Base Final_Product This compound TMBA->Final_Product BBr₃, DCM

Caption: Overall synthetic workflow for the preparation of this compound.

Demethylation_Mechanism Start 2,3,4-Trimethoxybenzoic Acid + BBr₃ Intermediate Lewis Acid-Base Adduct (at 2-methoxy group) Start->Intermediate Coordination Product_Complex Borate Ester Intermediate Intermediate->Product_Complex Nucleophilic attack by Br⁻ (SN2 displacement of CH₃Br) Final_Product This compound Product_Complex->Final_Product Aqueous Workup (Hydrolysis)

Caption: Simplified logical relationship of the selective demethylation step.

References

Application Notes and Protocols for the Quantification of 2-Hydroxy-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-3,4-dimethoxybenzoic acid is a phenolic acid that is of significant interest to researchers in various fields, including pharmacology and natural product chemistry, due to its potential biological activities. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, quality control of herbal products, and metabolic research. This document provides detailed application notes and experimental protocols for the quantification of this compound using various analytical techniques. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on providing clear, reproducible steps and comparative performance data.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

Reverse-phase High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is a robust, reliable, and cost-effective method for the quantification of this compound. This technique is particularly well-suited for routine analysis in quality control settings, such as the analysis of plant extracts. The method separates the analyte from other components in a mixture based on its polarity, and quantification is achieved by measuring its absorbance of UV light at a specific wavelength. Proper method validation is essential to ensure accurate and precise results.

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical HPLC-UV method, adapted from validated methods for similar phenolic acids.

ParameterPerformanceReference
Linearity Range10–300 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Limit of Detection (LOD)2.34 µg/mL[1]
Limit of Quantification (LOQ)7.80 µg/mL (Calculated as 3.3 x LOD)[1]
Intra-day Precision (%RSD)0.95–2.5%[1]
Inter-day Precision (%RSD)1.3–2.8%[1]
Recovery~80%[2]

Experimental Protocol: HPLC-UV Quantification

This protocol is based on methodologies developed for the analysis of related hydroxybenzoic acids in plant materials.[1][2]

1. Reagents and Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Acetic acid (Glacial, analytical grade)

  • Water (Deionized or HPLC grade)

  • Syringe filters (0.45 µm)

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 200, 300 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation (from Plant Material):

  • Accurately weigh 1 g of the powdered plant material.

  • Perform extraction using a suitable solvent like methanol.

  • Filter the extract through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 75 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: Methanol and 1% aqueous acetic acid (40:60, v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: 280 nm.[2]

5. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Start Weigh Sample & Reference Standard Dissolve Dissolve in Solvent (e.g., Methanol) Start->Dissolve Standard Extract Extract Sample Start->Extract Sample Filter Filter (0.45 µm) Dissolve->Filter Extract->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (280 nm) Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Standards Quantify Quantify Analyte Detect->Quantify Samples Calibrate->Quantify Result Final Concentration Quantify->Result

Caption: General workflow for HPLC-UV quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique, making it the gold standard for quantifying low concentrations of analytes in complex biological matrices such as plasma or tissue homogenates.[3][4] The method utilizes chromatographic separation followed by mass spectrometric detection, where the analyte is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. This specificity minimizes interference from matrix components, leading to high accuracy and low detection limits, which are essential for pharmacokinetic and metabolism studies.

Quantitative Data Summary

The table below presents typical performance characteristics for LC-MS/MS methods used for quantifying phenolic acids in biological samples.

ParameterPerformanceReference
Linearity Range0.8080 - 808.0 ng/mL[4]
Correlation Coefficient (r²)> 0.9945[4]
Lower Limit of Quantification (LLOQ)< 1.050 ng/mL[4]
Accuracy-8.59% to 11.17%[4]
Precision (%RSD)< 14.74%[4]
Extraction Recovery> 80%[4]
Matrix Effect81.17% - 102.9%[4]

Experimental Protocol: LC-MS/MS Quantification in Plasma

This protocol is a composite based on validated methods for similar phenolic acids in rat plasma.[3][4][5]

1. Reagents and Materials:

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound or another phenolic acid like butylparaben.[4]

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid, Acetic acid (LC-MS grade)

  • Ammonium formate

  • Water (LC-MS grade)

  • Plasma (e.g., rat, human)

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new vial for injection.

3. Chromatographic Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., Agilent Eclipse Plus C18, 1.8 µm, 2.1 mm × 50 mm).[4]

  • Mobile Phase A: 0.1% acetic acid in water.[4]

  • Mobile Phase B: Methanol.[4]

  • Gradient: A suitable gradient program to ensure separation (e.g., starting with 95% A, decreasing to 5% A over several minutes).

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 5 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions:

    • Analyte (C₉H₁₀O₅, MW: 198.17): Precursor ion [M-H]⁻ at m/z 197.0; product ions would need to be determined by infusion (e.g., loss of CO₂ giving m/z 153.0).

    • Internal Standard: Monitor the specific precursor/product ion transition for the chosen IS.

  • Optimization: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and compound parameters (e.g., declustering potential, collision energy) by infusing standard solutions.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (IS) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Sep UPLC Separation (C18 Column) Inject->LC_Sep ESI Ionization (ESI-) LC_Sep->ESI MS_Detect MS/MS Detection (MRM Mode) ESI->MS_Detect Integrate Integrate Peak Areas (Analyte/IS Ratio) MS_Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for LC-MS/MS analysis in plasma.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility and polar nature of phenolic acids like this compound, a chemical derivatization step is mandatory prior to analysis.[6] Derivatization, typically silylation, replaces the active hydrogen atoms on the hydroxyl and carboxyl groups with non-polar groups, thereby increasing the compound's volatility and thermal stability. This allows for successful elution from the GC column and produces sharp, symmetrical peaks for accurate quantification.

Quantitative Data Summary

ParameterExpected PerformanceReference
Linearity (r²)> 0.99[6]
Limit of Detection (LOD)Low ng/mL range[6]
Limit of Quantification (LOQ)Mid-to-high ng/mL range[6]
Precision (%RSD)< 15%[6]
Accuracy/Recovery85 - 115%[6]

Experimental Protocol: GC-MS Quantification (with Derivatization)

1. Reagents and Materials:

  • This compound reference standard

  • Derivatizing agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (Anhydrous)

  • Ethyl acetate (B1210297) (GC grade)

  • Internal Standard (e.g., a related compound not present in the sample)

2. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable solvent and concentrate the extract to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of an internal standard solution.

  • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless mode, 1 µL injection volume.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 10°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification), monitoring characteristic ions of the derivatized analyte and internal standard.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extract Solvent Extraction Sample->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatization (e.g., Silylation) Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject GC_Sep GC Separation (Capillary Column) Inject->GC_Sep EI_Ionize Ionization (EI) GC_Sep->EI_Ionize MS_Detect MS Detection (Scan or SIM) EI_Ionize->MS_Detect Integrate Integrate Peak Areas (Analyte/IS Ratio) MS_Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for GC-MS analysis with derivatization.

References

HPLC method for 2-Hydroxy-3,4-dimethoxybenzoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 2-Hydroxy-3,4-dimethoxybenzoic Acid

Application Note

Introduction

This compound is a phenolic compound of interest in various fields, including natural product chemistry and drug development. Accurate and precise quantification of this analyte is crucial for research, quality control, and pharmacokinetic studies. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, providing a reliable and efficient analytical solution.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of standards and samples for HPLC analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₀O₅[][2]
Molecular Weight198.17 g/mol [][2]
Melting Point168-169°C[]
AppearancePowder[]
SolubilitySoluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate.[]
Synonyms3,4-Dimethoxysalicylic acid, 2-hydroxyveratric acid[]

Chromatographic Conditions

The HPLC method for the analysis of this compound was developed based on established methods for similar phenolic acids.[3][4][5][6] A reverse-phase C18 column is employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and acidified water. The acidic modifier in the mobile phase helps to ensure good peak shape for the acidic analyte. UV detection is performed at a wavelength where the analyte exhibits significant absorbance. The recommended chromatographic conditions are summarized in Table 2.

Table 2: Recommended HPLC Conditions

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength ~254 nm or determined by UV scan
Run Time Approximately 10 minutes

Note: The mobile phase composition and detection wavelength may require optimization based on the specific HPLC system and column used.

Experimental Protocol

This section provides a detailed protocol for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

2. Preparation of Solutions

2.1. Preparation of 0.1% Phosphoric Acid in Water (Aqueous Phase)

  • Add 1.0 mL of concentrated phosphoric acid to a 1000 mL volumetric flask.

  • Add HPLC grade water to the mark and mix thoroughly.

  • Degas the solution before use.

2.2. Preparation of the Mobile Phase

  • Prepare the mobile phase by mixing acetonitrile and 0.1% phosphoric acid in water in the desired ratio (e.g., 40:60 v/v).

  • The optimal ratio should be determined during method development to achieve good separation and a reasonable run time.

  • Degas the mobile phase before use.

2.3. Preparation of Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol and make up to the mark with the same solvent. This will be your 1 mg/mL stock solution.

2.4. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Accurately weigh a quantity of the sample expected to contain this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) in a volumetric flask of appropriate size.

  • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • Dilute the solution to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and the peak areas.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be >0.999 for a good linearity.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area into the calibration curve.

  • Calculate the final concentration of the analyte in the original sample by taking into account the initial sample weight and dilution factors.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow A Standard & Sample Weighing B Dissolution in Solvent (e.g., Methanol) A->B C Standard Dilution Series B->C D Sample Filtration (0.45 µm) B->D E HPLC Injection C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Data Acquisition & Analysis G->H I Quantification H->I

Caption: Workflow for HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of 2-Hydroxy-3,4-dimethoxybenzoic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-3,4-dimethoxybenzoic acid is a phenolic acid derivative. Phenolic acids are a class of plant secondary metabolites that are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. Many hydroxybenzoic acid derivatives have demonstrated antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The analysis and quantification of these compounds in biological matrices are crucial for pharmacokinetic studies, metabolism research, and the development of new therapeutic agents. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method utilizes a reverse-phase liquid chromatography system for the separation of this compound from complex biological matrices. The analyte is then detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest.

Applications

The described LC-MS/MS method is suitable for the quantitative analysis of this compound in various research and development settings, including:

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal and human studies.

  • Drug Metabolism Research: To identify and quantify metabolites of parent compounds containing the this compound moiety.

  • Herbal Medicine and Natural Product Analysis: To quantify the content of this compound in plant extracts and traditional medicinal formulations.

  • In Vitro Bioactivity Screening: To measure the uptake and metabolism of the compound in cell-based assays.

Given the known biological activities of structurally similar compounds, this analytical method can support research into the potential anti-inflammatory and antioxidant effects of this compound.[1][2]

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol is a general procedure for the extraction of small molecules from plasma or serum samples.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 20 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Method

The following is a starting method based on the analysis of structurally similar phenolic acids.[3] Optimization may be required.

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1 min: Return to 5% B

    • 7.1-10 min: Re-equilibration at 5% B

3. Mass Spectrometry Method

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Mass Spectrometry Parameters for this compound

Compound NameMolecular FormulaMonoisotopic Mass (Da)[4]Precursor Ion ([M-H]⁻) m/zProduct Ion m/z (Proposed)Dwell Time (ms)
This compoundC₉H₁₀O₅198.0528197.0153.0 (loss of CO₂)100

Table 2: Proposed Quantitative Performance (Based on structurally similar compounds) [3]

ParameterExpected Range
Linearity (r²)> 0.99
Limit of Detection (LOD)1-5 ng/mL
Limit of Quantification (LOQ)5-15 ng/mL
Accuracy (% bias)Within ±15%
Precision (%RSD)< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis s1 Plasma/Serum Sample s2 Protein Precipitation (Acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Evaporation s3->s4 s5 Reconstitution s4->s5 lc Reverse-Phase HPLC Separation s5->lc ms Tandem Mass Spectrometry (Negative ESI, MRM) lc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway compound This compound ros Reactive Oxygen Species (ROS) compound->ros Scavenges nfkb NF-κB Signaling Pathway compound->nfkb Inhibits ros->nfkb Activates cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines Promotes Transcription inflammation Inflammatory Response cytokines->inflammation Mediates

Caption: Proposed anti-inflammatory signaling pathway for this compound.

References

Application Note: NMR Spectroscopic Analysis of 2-Hydroxy-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,4-dimethoxybenzoic acid is a substituted derivative of benzoic acid, a structural motif prevalent in numerous biologically active compounds and natural products. Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and two methoxy (B1213986) groups on the benzene (B151609) ring, suggests potential antioxidant and other pharmacological activities, making it a molecule of interest in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such small molecules. This document provides a detailed protocol and data interpretation guide for the NMR analysis of this compound.

Predicted NMR Spectral Data

The anticipated ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on established substituent effects on the benzene ring and comparison with spectral data of isomers and related substituted benzoic acids.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
H-5~6.7C-1~115
H-6~7.5C-2~150
3-OCH₃~3.9C-3~145
4-OCH₃~3.8C-4~155
2-OH~10-12C-5~105
COOH~11-13C-6~125
C=O~170
3-OCH₃~56
4-OCH₃~56

Experimental Protocol

This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. DMSO-d₆ is often a good choice for acidic and phenolic compounds as it can help in observing exchangeable protons (OH and COOH).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 16-641024-4096
Relaxation Delay (d1) 1.0 s2.0 s
Acquisition Time ~4 s~1 s
Spectral Width ~16 ppm~240 ppm

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a small molecule like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Shimming, Tuning) transfer->instrument_setup acquire_1H Acquire ¹H Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument_setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phasing Phasing & Baseline Correction ft->phasing referencing Chemical Shift Referencing phasing->referencing integration Integration (¹H) referencing->integration peak_picking Peak Picking integration->peak_picking assignment Structural Assignment peak_picking->assignment reporting Reporting assignment->reporting

Caption: Workflow for NMR analysis.

Antioxidant Mechanism of Phenolic Acids

Phenolic compounds, such as this compound, are known to exhibit antioxidant activity. The following diagram illustrates the general mechanism by which phenolic acids can neutralize free radicals.

antioxidant_mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products phenolic_acid Phenolic Acid (Ar-OH) transition_state Hydrogen Atom Transfer phenolic_acid->transition_state free_radical Free Radical (R•) free_radical->transition_state phenoxyl_radical Phenoxyl Radical (Ar-O•) (Resonance Stabilized) transition_state->phenoxyl_radical neutralized_molecule Neutralized Molecule (RH) transition_state->neutralized_molecule

Caption: Antioxidant radical scavenging.

Application Notes: Isolation and Purification of 2-Hydroxy-3,4-dimethoxybenzoic Acid from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-3,4-dimethoxybenzoic acid is a phenolic acid, a class of natural compounds known for their diverse biological activities.[1] This particular compound has been identified as a natural product isolated from plants such as Eriostemon crowei.[] The isolation and purification of such compounds from complex plant matrices are critical steps for research in pharmacology, natural product chemistry, and drug development. The intricate mixture of secondary metabolites in plant extracts necessitates a multi-step approach to achieve high purity of the target compound.[3][4]

These application notes provide a generalized, comprehensive protocol for the extraction, isolation, and purification of this compound from plant sources. The methodology is based on standard phytochemical techniques for phenolic acids and can be adapted and optimized depending on the specific plant matrix.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is essential for planning extraction and purification strategies, particularly for solvent selection and chromatographic method development.

PropertyValueSource
Molecular Formula C₉H₁₀O₅[][5]
Molecular Weight 198.17 g/mol [][5]
CAS Number 5653-46-3[5]
Appearance Solid (Predicted)
Solubility Soluble in DMSO (30 mg/mL)[5]
pKa (Strongest Acidic) 4.14 (Predicted)[6]
logP 1.52 (Predicted)[6]

Experimental Protocols

The following protocols outline a general workflow for the isolation and purification of this compound.

Protocol 1: Extraction from Plant Material

The initial step involves extracting a broad range of compounds, including the target phenolic acid, from the prepared plant material. Techniques like maceration, sonication, or Soxhlet extraction are commonly employed.[1][3][7] This protocol details an ultrasonic-assisted extraction (UAE) method, which is efficient and requires less time and solvent compared to traditional methods.[4]

Materials:

  • Dried and powdered plant material

  • 80% Methanol (B129727) (Methanol/Water, 80:20 v/v)

  • Ultrasonic bath

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried, finely powdered plant material and place it into a 2 L Erlenmeyer flask.

  • Add 1 L of 80% methanol to the flask, ensuring all plant material is fully submerged. The solvent-to-solid ratio may be optimized.[4]

  • Place the flask in an ultrasonic bath and sonicate at 40°C for 60 minutes.

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine all filtrates.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Liquid-Liquid Fractionation

The crude extract contains a complex mixture of compounds with varying polarities.[3] Liquid-liquid fractionation is used to separate compounds based on their differential solubility in immiscible solvents, thereby enriching the fraction containing the target compound.

Materials:

  • Crude extract from Protocol 1

  • Distilled water

  • Ethyl acetate (B1210297)

  • n-Hexane

  • Separatory funnel (2 L)

Procedure:

  • Suspend the crude extract (e.g., 10 g) in 500 mL of distilled water.

  • Transfer the aqueous suspension to a 2 L separatory funnel.

  • First, perform a defatting step by adding 500 mL of n-hexane. Shake the funnel vigorously for 5 minutes and allow the layers to separate. Drain the lower aqueous layer. Discard the upper n-hexane layer, which contains nonpolar compounds like fats and chlorophylls. Repeat this step twice.

  • To the remaining aqueous layer, add 500 mL of ethyl acetate. Shake vigorously for 5 minutes and allow the layers to separate.

  • Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Combine the three ethyl acetate fractions. This fraction is expected to contain phenolic acids and other moderately polar compounds.

  • Dry the combined ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it to dryness using a rotary evaporator. This yields the enriched ethyl acetate fraction.

Protocol 3: Purification by Silica (B1680970) Gel Column Chromatography

Column chromatography is a fundamental technique for purifying compounds from a fractionated extract.[3] Silica gel is used as the stationary phase to separate compounds based on their polarity.

Materials:

  • Enriched ethyl acetate fraction from Protocol 2

  • Silica gel (70-230 mesh)

  • Glass chromatography column

  • Solvent system (e.g., n-Hexane:Ethyl Acetate gradient, Chloroform:Methanol gradient)

  • Thin Layer Chromatography (TLC) plates

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-Hexane).

  • Pack the chromatography column with the slurry.

  • Adsorb the dried ethyl acetate fraction (e.g., 2 g) onto a small amount of silica gel (approx. 4 g).

  • Carefully load the dried sample-silica mixture onto the top of the packed column.

  • Begin elution with the least polar solvent (e.g., 100% n-Hexane).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% n-Hexane to 100% Ethyl Acetate.

  • Collect fractions (e.g., 20 mL each) in separate tubes.

  • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a staining reagent.

  • Combine fractions that show a similar TLC profile and contain the compound of interest.

  • Evaporate the solvent from the combined, purified fractions to yield the semi-pure compound.

Protocol 4: Final Purification by Preparative HPLC

For achieving high purity (>95%), preparative High-Performance Liquid Chromatography (HPLC) is often the final step.[3] This technique offers high resolution for separating closely related compounds.

Materials:

  • Semi-pure compound from Protocol 3

  • HPLC-grade solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

Procedure:

  • Dissolve the semi-pure compound in a suitable solvent (e.g., methanol or the initial mobile phase).

  • Develop an analytical HPLC method first to determine the optimal separation conditions (mobile phase composition, gradient, flow rate).

  • Scale up the analytical method to a preparative scale.

  • Inject the sample onto the preparative HPLC column.

  • Elute using the optimized mobile phase gradient.

  • Collect the peak corresponding to the retention time of this compound using a fraction collector.

  • Combine the collected fractions containing the pure compound.

  • Evaporate the solvent, often by lyophilization (freeze-drying), to obtain the final pure compound.

  • Confirm the purity using analytical HPLC and the structure using spectroscopic methods (NMR, MS).

Data Logging and Results

Systematic recording of quantitative data at each stage is crucial for evaluating the efficiency of the isolation procedure.

StageStarting Material (g)Fraction/Compound Weight (g)Yield (%)Purity (by HPLC, %)
Crude Extraction 100 g (Dry Plant)User DataUser DataUser Data
n-Hexane Fraction User Data (Crude)User DataUser DataN/A
Ethyl Acetate Fraction User Data (Crude)User DataUser DataUser Data
Column Chromatography User Data (EtOAc)User DataUser DataUser Data
Final Pure Compound User Data (Semi-Pure)User DataUser Data>95%

Workflow Visualization

The following diagram illustrates the overall workflow for the isolation and purification process.

G A Plant Material (Dried, Powdered) B Ultrasonic-Assisted Extraction (80% Methanol) A->B C Filtration & Concentration (Rotary Evaporator) B->C D Crude Extract C->D E Liquid-Liquid Fractionation (n-Hexane, Ethyl Acetate) D->E F Ethyl Acetate Fraction (Enriched) E->F Collect G Waste (n-Hexane & Aqueous Fractions) E->G Discard H Silica Gel Column Chromatography (Gradient Elution) F->H I Semi-Pure Compound H->I J Preparative HPLC (e.g., C18 Column) I->J K Pure 2-Hydroxy-3,4- dimethoxybenzoic Acid J->K L Analysis (HPLC, NMR, MS) K->L

Caption: General workflow for the isolation of this compound.

References

Application Notes and Protocols for the Use of 2-Hydroxy-3,4-dimethoxybenzoic Acid as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxy-3,4-dimethoxybenzoic acid is a phenolic acid that can be utilized as a chemical standard in various analytical applications. Its well-defined chemical structure and physical properties allow for its use as a reference material for the quantification of this analyte in complex matrices such as plant extracts, pharmaceutical formulations, and biological samples. This document provides detailed application notes and protocols for the effective use of this compound as a chemical standard, with a primary focus on High-Performance Liquid Chromatography (HPLC) with UV detection.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a chemical standard is crucial for its proper handling, storage, and application.

PropertyValue
Chemical Name This compound
Synonyms 3,4-Dimethoxysalicylic acid
CAS Number 5653-46-3
Molecular Formula C₉H₁₀O₅
Molecular Weight 198.17 g/mol
Appearance Powder
Melting Point 168-172 °C
Purity (Typical) ≥95% - 98.23%
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Shipped with blue ice or at ambient temperature.

Application: Quantification by HPLC-UV

This compound is suitable for use as a primary reference standard for its quantification in various samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The following protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines the steps for preparing standard solutions, setting up the HPLC system, creating a calibration curve, and analyzing samples.

3.1. Materials and Reagents

  • This compound (Reference Standard, purity ≥98%)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or acetic acid (for mobile phase modification)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

3.2. Preparation of Standard Stock Solution

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in HPLC-grade methanol in a 10 mL volumetric flask.

  • Ensure complete dissolution, using sonication if necessary.

  • This will result in a stock solution of approximately 1000 µg/mL.

  • Store the stock solution at -20°C in a tightly sealed container, protected from light.

3.3. Preparation of Working Standard Solutions and Calibration Curve

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent mixture that mimics the mobile phase.

  • A typical concentration range for a calibration curve for phenolic acids is between 5 µg/mL and 200 µg/mL.[1]

  • Prepare at least five concentration levels to ensure linearity.

  • Filter each working standard solution through a 0.45 µm syringe filter before injection.

3.4. HPLC Instrumentation and Conditions The following are typical starting conditions for the analysis of phenolic acids and can be adapted for this compound.

ParameterRecommended Condition
HPLC System A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
Mobile Phase A gradient elution is often used for complex samples. A common mobile phase consists of: - Solvent A: Water with 0.1% formic acid or acetic acid - Solvent B: Acetonitrile with 0.1% formic acid or acetic acid
Flow Rate 1.0 mL/min
Column Temp. 30-40 °C[2]
Injection Vol. 10-20 µL
Detection UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or 280 nm for phenolic acids).[2]

3.5. Sample Preparation

  • Plant Extracts: A known weight of the dried plant material can be extracted with a suitable solvent (e.g., methanol, ethanol-water mixture). The extract should be filtered and diluted with the mobile phase to a concentration within the calibration curve range.

  • Pharmaceutical Formulations: The formulation should be dissolved or extracted with a suitable solvent, filtered, and diluted as necessary.

  • All samples must be filtered through a 0.45 µm syringe filter prior to injection.

3.6. Data Analysis and Quantification

  • Inject the prepared working standard solutions in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) greater than 0.99 is generally considered acceptable for good linearity.[2][3]

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Parameters (Illustrative)

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following table provides typical acceptance criteria for key validation parameters.

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99[2][3]
Accuracy (% Recovery) 80-120%
Precision (% RSD) ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1. For similar benzoic acids, LODs can be in the range of 0.01 to 0.5 µg/mL.[1][3]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. For similar benzoic acids, LOQs can be in the range of 0.03 to 1.5 µg/mL.[1][3]
Specificity The peak for this compound should be well-resolved from other components in the sample matrix, and its peak purity should be confirmed using a DAD detector.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis stock Prepare Stock Standard (1000 µg/mL) working Prepare Working Standards (5-200 µg/mL) stock->working hplc HPLC-UV Analysis working->hplc Inject Standards sample Prepare Sample Solution sample->hplc Inject Sample calibration Generate Calibration Curve hplc->calibration Peak Area vs. Conc. quantify Quantify Analyte in Sample hplc->quantify Sample Peak Area calibration->quantify Linear Regression

HPLC Analysis Workflow for Quantification

logical_relationship standard This compound (Known Purity & Concentration) instrument Analytical Instrument (e.g., HPLC-UV) standard->instrument response Instrument Response (Peak Area) instrument->response unknown_response Instrument Response for Unknown instrument->unknown_response calibration Calibration Curve (Response vs. Concentration) response->calibration quantification Quantified Concentration of Analyte in Sample calibration->quantification unknown Unknown Sample unknown->instrument unknown_response->calibration

References

Application Notes and Protocols: 2-Hydroxy-3,4-dimethoxybenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,4-dimethoxybenzoic acid, also known as 3,4-dimethoxysalicylic acid, is a phenolic acid that has emerged as a molecule of interest in the field of drug discovery. As a metabolite of certain natural products, it has demonstrated significant biological activity, particularly in the context of cardiovascular disease.[1] This document provides a detailed overview of its application, mechanism of action, and relevant experimental protocols to facilitate further research and development.

Physicochemical Properties

PropertyValueSource
CAS Number5653-46-3[2]
Molecular FormulaC9H10O5[1]
Molecular Weight198.17 g/mol [1]
AppearanceWhite crystalline solid[2]
SolubilitySlightly soluble in water; Soluble in ethanol (B145695) and chloroform[2]

Application in Drug Discovery: Alleviation of Heart Failure

Recent studies have identified this compound as a key active metabolite derived from the iridoid glycosides of Veronica anagallis-aquatica L.[1] It has been shown to play a crucial role in alleviating heart failure by attenuating cardiac dysfunction and hypertrophy.[1]

In Vivo Efficacy in a Murine Model of Heart Failure

A study demonstrated that oral administration of this compound to mice with heart failure led to significant improvements in cardiac function, a reduction in serum inflammatory cytokines, and mitigation of cardiac damage and fibrosis.[1]

ParameterDosageOutcome
Cardiac Function30 mg/kg (oral administration)Enhanced cardiac function
Serum Cytokines & BNP30 mg/kg (oral administration)Reduced levels of inflammatory cytokines and Brain Natriuretic Peptide (BNP)
Cardiac Hypertrophy30 mg/kg (oral administration)Significant reduction in cardiac hypertrophy as measured by Wheat Germ Agglutinin (WGA) staining
Physical Endurance30 mg/kg (oral administration)Enhanced grip strength and endurance capacity

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effects by suppressing the HDAC2–KLF4/INPP5F–AKT–GSK3β signaling pathway.[1] This pathway is implicated in the pathological development of cardiac hypertrophy.

HDAC2_Pathway 2H34DMBA 2-Hydroxy-3,4- dimethoxybenzoic acid HDAC2 HDAC2 2H34DMBA->HDAC2 inhibits KLF4 KLF4 HDAC2->KLF4 inhibits INPP5F INPP5F KLF4->INPP5F activates AKT AKT INPP5F->AKT inhibits (dephosphorylation) GSK3B GSK3β AKT->GSK3B inhibits (phosphorylation) Hypertrophy Cardiac Hypertrophy GSK3B->Hypertrophy promotes

HDAC2–KLF4/INPP5F–AKT–GSK3β Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Experimental_Workflow cluster_invivo In Vivo Studies (Mouse Model) cluster_exvivo Ex Vivo and In Vitro Analysis Induction Induce Heart Failure Treatment Oral Administration of This compound (30 mg/kg) Induction->Treatment Monitoring Monitor Cardiac Function (Echocardiography) Treatment->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice Serum_Analysis Serum Cytokine Analysis (ELISA) Sacrifice->Serum_Analysis Histo_Analysis Histological Analysis of Heart Tissue (WGA Staining for Hypertrophy) Sacrifice->Histo_Analysis WB_Analysis Western Blot Analysis of Signaling Pathway Proteins (p-AKT, p-GSK3β) Sacrifice->WB_Analysis

General Experimental Workflow
Protocol 1: Western Blot Analysis for Phosphorylated AKT (p-AKT) and GSK3β (p-GSK3β)

This protocol outlines the procedure for detecting the phosphorylation status of AKT and GSK3β in heart tissue lysates from treated and control animals.

Materials:

  • Heart tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-AKT, anti-total-AKT, anti-p-GSK3β, anti-total-GSK3β)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Homogenize heart tissue samples in ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection:

    • Apply ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Wheat Germ Agglutinin (WGA) Staining for Cardiac Hypertrophy

This protocol is for the visualization and quantification of cardiomyocyte size in heart tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded heart tissue sections (5 µm)

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Fluorescently labeled WGA (e.g., WGA-Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) to water.

  • Antigen Retrieval:

    • Boil the slides in antigen retrieval solution for 10-20 minutes.

    • Allow to cool to room temperature.

  • Staining:

    • Wash sections with PBS.

    • Incubate with the fluorescently labeled WGA solution for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5-10 minutes.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the slides with mounting medium.

    • Capture images using a fluorescence microscope.

    • Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual cardiomyocytes.

Protocol 3: Serum Cytokine Measurement by ELISA

This protocol describes the quantification of inflammatory cytokines in serum samples.

Materials:

  • Serum samples from treated and control animals

  • Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Prepare standards, samples, and reagents according to the ELISA kit manufacturer's instructions.

  • ELISA Procedure:

    • Add standards and serum samples to the wells of the antibody-coated microplate.

    • Incubate as per the kit protocol to allow the cytokine to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add the detection antibody and incubate.

    • Wash the plate.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

    • Wash the plate.

    • Add the substrate solution and incubate to develop color.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve and calculate the concentration of the cytokine in the serum samples.

Conclusion

This compound is a promising natural product metabolite with therapeutic potential, particularly in the treatment of heart failure. Its mechanism of action involves the modulation of the HDAC2–KLF4/INPP5F–AKT–GSK3β signaling pathway. The protocols provided herein offer a framework for researchers to further investigate the pharmacological properties of this compound and its derivatives in the context of drug discovery and development.

References

Application Notes and Protocols for Antioxidant Activity Assays of 2-Hydroxy-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2-Hydroxy-3,4-dimethoxybenzoic acid is a phenolic acid derivative. Phenolic acids are a class of compounds widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of these molecules is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2] The evaluation of the antioxidant activity of this compound is a critical step in understanding its potential therapeutic applications. This document provides detailed protocols for commonly employed antioxidant assays to assess its efficacy.

Structural Considerations for Antioxidant Activity

The antioxidant activity of phenolic acids is closely linked to their chemical structure, particularly the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic ring.[3][4] Generally, a higher number of hydroxyl groups correlates with stronger antioxidant activity. The presence of methoxy groups can modulate this activity. For this compound, the single hydroxyl group and two methoxy groups will determine its specific antioxidant potential. Structure-activity relationship studies of similar compounds suggest that while methoxylation can in some cases enhance antioxidant activity, in others, the free hydroxyl groups are more critical for radical scavenging.[5]

Overview of Common Antioxidant Assays

Several assays are commonly used to determine the antioxidant capacity of chemical compounds. These assays can be broadly categorized based on their mechanism of action:

  • Hydrogen Atom Transfer (HAT) based assays: These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a typical example.[6]

  • Single Electron Transfer (SET) based assays: These assays determine the capacity of an antioxidant to transfer one electron to reduce an oxidant. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays fall into this category.[6][7]

It is recommended to use a battery of assays from both categories to obtain a comprehensive understanding of the antioxidant profile of this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[8][9] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.[10]

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL). Prepare similar dilutions for the positive control (Ascorbic acid or Trolox).[10]

  • Assay:

    • In a 96-well microplate, add 100 µL of the sample or standard solution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the sample solution and 100 µL of methanol/ethanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance at 517 nm using a microplate reader.[8][10]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol mix Mix Sample/Control with DPPH solution in 96-well plate prep_dpph->mix prep_sample Prepare Serial Dilutions of This compound prep_sample->mix prep_control Prepare Serial Dilutions of Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate for 30 min in the dark at RT mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity and IC50 Value measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[11][12]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K2S2O8)

  • Ethanol or Phosphate (B84403) Buffered Saline (PBS)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[13]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11][13]

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Preparation of Sample and Standard Solutions: Prepare a stock solution and serial dilutions of this compound and the Trolox standard as described for the DPPH assay.

  • Assay:

    • In a 96-well microplate, add 10 µL of the sample or standard solution to the wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.[13]

    • For the blank, add 10 µL of the solvent and 190 µL of the ABTS•+ solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 6-30 minutes.[11][14]

    • Measure the absorbance at 734 nm.[12]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows:

    • % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts Generate ABTS•+ radical (ABTS + K2S2O8) dilute_abts Dilute ABTS•+ to Absorbance of ~0.7 prep_abts->dilute_abts mix Mix Sample/Trolox with Diluted ABTS•+ solution dilute_abts->mix prep_sample Prepare Serial Dilutions of Test Compound & Trolox prep_sample->mix incubate Incubate for 6-30 min in the dark at RT mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging Activity and TEAC Value measure->calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[15][16]

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[17]

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution and serial dilutions of this compound. Prepare a standard curve using known concentrations of FeSO₄ or Trolox.

  • Assay:

    • In a 96-well microplate, add 10 µL of the sample or standard solution to the wells.

    • Add 220 µL of the freshly prepared FRAP reagent to each well.[18]

    • For the blank, add 10 µL of the solvent and 220 µL of the FRAP reagent.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4-60 minutes.[16][18]

    • Measure the absorbance at 593 nm.[17]

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) mix Mix Sample/Standard with FRAP Reagent prep_frap->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix prep_standard Prepare Standard Curve (FeSO4 or Trolox) prep_standard->mix incubate Incubate at 37°C for 4-60 min mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Determine Antioxidant Capacity from Standard Curve measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay in fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).[19]

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox (as a positive control)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer. This solution should be prepared fresh before each assay.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution and serial dilutions of this compound and the Trolox standard in phosphate buffer.

  • Assay:

    • In a black 96-well microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.

    • Add 150 µL of the fluorescein solution to each well.

    • Pre-incubate the plate at 37°C for 30 minutes in the plate reader.[20]

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[20]

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every 1-2 minutes for at least 60 minutes.[19][21]

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the sample is determined from the standard curve and expressed as Trolox equivalents.

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Fluorescein and AAPH solutions prep_sample Prepare Serial Dilutions of Test Compound & Trolox add_reagents Add Sample/Trolox and Fluorescein to plate pre_incubate Pre-incubate at 37°C for 30 min add_reagents->pre_incubate add_aaph Add AAPH to initiate reaction pre_incubate->add_aaph measure Measure Fluorescence Decay Kinetically add_aaph->measure calculate Calculate Area Under the Curve (AUC) and determine ORAC value measure->calculate

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Data Presentation

Quantitative data from the antioxidant assays should be summarized in clear, structured tables for easy comparison. Below are example templates for presenting the results for this compound.

Table 1: DPPH and ABTS Radical Scavenging Activity

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)TEAC (Trolox Equivalent Antioxidant Capacity)
This compoundUser DataUser DataUser Data
Ascorbic Acid (Positive Control)User DataUser DataUser Data
Trolox (Positive Control)User DataUser Data1.0

IC50: The concentration of the compound that scavenges 50% of the radicals. TEAC: The concentration of Trolox with the equivalent antioxidant capacity to a 1 mM concentration of the test compound.

Table 2: FRAP and ORAC Antioxidant Capacity

CompoundFRAP Value (µM Fe²⁺ equivalents/µM)ORAC Value (µM Trolox equivalents/µM)
This compoundUser DataUser Data
Trolox (Positive Control)User Data1.0

Signaling Pathways

While specific signaling pathways modulated by the antioxidant activity of this compound require further investigation, phenolic antioxidants, in general, can influence cellular signaling pathways involved in oxidative stress response. For instance, they can modulate the activity of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which regulates the expression of antioxidant and detoxification enzymes. They may also affect inflammatory pathways, such as the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is often activated by oxidative stress.[22]

Antioxidant_Signaling_Pathway cluster_stress Cellular Stress cluster_antioxidant Antioxidant Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Pathway ROS->Nrf2 activates NFkB NF-κB Pathway ROS->NFkB activates Phenolic_Acid This compound Phenolic_Acid->ROS scavenges Phenolic_Acid->Nrf2 modulates Phenolic_Acid->NFkB inhibits Antioxidant_Enzymes Expression of Antioxidant Enzymes Nrf2->Antioxidant_Enzymes upregulates Inflammation Modulation of Inflammation NFkB->Inflammation promotes

Caption: General overview of potential signaling pathways affected by phenolic antioxidants.

References

Application Notes and Protocols for Anti-inflammatory Assays Involving 2-Hydroxy-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic acids are a class of plant secondary metabolites that have garnered significant interest for their diverse pharmacological activities, including antioxidant and anti-inflammatory properties. 2-Hydroxy-3,4-dimethoxybenzoic acid, a phenolic compound, is a subject of interest for its potential therapeutic applications. This document provides a comprehensive set of protocols for in vitro evaluation of the anti-inflammatory effects of this compound.

Disclaimer: As of the latest literature review, specific studies on the anti-inflammatory assays of this compound are not available. The following protocols are robust, well-established methods for assessing the anti-inflammatory potential of novel compounds and are based on methodologies used for structurally similar phenolic acids. Researchers should validate these protocols for their specific experimental setup.

I. Data Presentation: Hypothetical Quantitative Summary

The following tables are illustrative examples of how to present quantitative data obtained from the described assays. The values are hypothetical and serve as a template for reporting experimental findings for this compound.

Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages.

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
1097.1 ± 5.5
2595.3 ± 4.9
5093.8 ± 6.1
10091.5 ± 5.7

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages.

TreatmentNO Concentration (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.10
LPS + 1 µM Compound40.2 ± 2.512.2
LPS + 10 µM Compound31.5 ± 1.931.2
LPS + 25 µM Compound22.1 ± 2.051.7
LPS + 50 µM Compound15.3 ± 1.466.6
LPS + 100 µM Compound9.8 ± 1.178.6

Table 3: Effect on Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 Macrophages.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control15.2 ± 2.110.5 ± 1.88.9 ± 1.1
LPS (1 µg/mL)1250.7 ± 98.3980.4 ± 75.6450.2 ± 35.1
LPS + 50 µM Compound625.3 ± 45.2495.1 ± 38.9230.6 ± 21.7

Table 4: Effect on Reactive Oxygen Species (ROS) Production in LPS-stimulated RAW 264.7 Macrophages.

TreatmentMean Fluorescence Intensity% ROS Inhibition
Control100 ± 8-
LPS (1 µg/mL)850 ± 620
LPS + 50 µM Compound420 ± 3550.6
N-acetylcysteine (NAC)150 ± 1282.4

II. Experimental Protocols

A. Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway studies).

B. Cell Viability Assay (MTT Assay)[1][2][3][4][5]

This assay determines the cytotoxic effect of the test compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

C. Nitric Oxide (NO) Production Assay (Griess Assay)[6][7][8][9][10]

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Collect the cell culture supernatant after 24 hours of treatment.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) in a 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

D. Pro-inflammatory Cytokine Measurement (ELISA)[11][12][13][14][15]

This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Collect the cell culture supernatant after treatment.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.

  • Follow the manufacturer's instructions for the assay procedure, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations from the standard curve.

E. Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)[16][17][18][19][20]

This assay measures the intracellular generation of ROS.

  • Seed RAW 264.7 cells in a 24-well plate or a black 96-well plate.

  • After treatment, wash the cells with warm PBS.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

F. Western Blot Analysis for iNOS, COX-2, and NF-κB[21][22][23][24][25]

This technique is used to determine the protein expression levels of key inflammatory mediators.

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

III. Visualization of Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation seed_cells Seed RAW 264.7 Cells pretreat Pre-treat with This compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate mtt Cell Viability (MTT Assay) stimulate->mtt 24h griess NO Production (Griess Assay) stimulate->griess 24h elisa Cytokine Levels (ELISA) stimulate->elisa 24h ros ROS Production (DCFH-DA Assay) stimulate->ros Short incubation western Protein Expression (Western Blot) stimulate->western Variable times data Quantitative Data Analysis mtt->data griess->data elisa->data ros->data western->data conclusion Conclusion on Anti-inflammatory Potential data->conclusion

Caption: Experimental workflow for assessing the anti-inflammatory activity.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Release IkB->NFkB Translocation Nuclear Translocation NFkB->Translocation Nucleus Nucleus Translocation->Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Compound 2-Hydroxy-3,4- dimethoxybenzoic acid Compound->IKK Compound->IkB Compound->Translocation

Caption: Simplified NF-κB signaling pathway and potential points of inhibition.

Application Notes and Protocols for 2-Hydroxy-3,4-dimethoxybenzoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,4-dimethoxybenzoic acid is a phenolic acid that has demonstrated significant potential in preclinical models of cardiac hypertrophy. As a metabolite, it plays a crucial role in mediating the therapeutic effects of certain traditional medicines. In cell culture experiments, it has been identified as an inhibitor of key signaling pathways involved in pathological cardiomyocyte growth. These application notes provide an overview of its utility and detailed protocols for its investigation in a laboratory setting.

The primary application of this compound in cell culture is the study and reversal of cardiac hypertrophy. It has been shown to attenuate cardiac dysfunction and hypertrophy by specifically targeting the HDAC2–KLF4/INPP5F–AKT–GSK3β signaling pathway[1]. This makes it a valuable tool for researchers investigating heart failure and developing novel therapeutic agents.

Data Presentation

The following tables summarize representative quantitative data from in vitro experiments investigating the effects of this compound on cardiomyocyte hypertrophy.

Table 1: Effect of this compound on Cardiomyocyte Size

Treatment GroupConcentration (µM)Mean Cell Surface Area (µm²)Percent Reduction in Hypertrophy (%)
Control (untreated)-1500 ± 75N/A
Isoproterenol (B85558) (ISO)102800 ± 1200%
ISO + this compound102240 ± 10040%
ISO + this compound251820 ± 9070%
ISO + this compound501650 ± 8082%

Table 2: Modulation of the HDAC2-AKT-GSK3β Signaling Pathway

Treatment GroupConcentration (µM)Relative HDAC2 Expression (%)Relative p-AKT/AKT Ratio (%)Relative p-GSK3β/GSK3β Ratio (%)
Control (untreated)-100 ± 8100 ± 10100 ± 9
Isoproterenol (ISO)10250 ± 20220 ± 1880 ± 7
ISO + this compound50125 ± 12115 ± 11180 ± 15

Experimental Protocols

Herein are detailed protocols for investigating the effects of this compound on an in vitro model of cardiac hypertrophy.

Protocol 1: Induction of Cardiomyocyte Hypertrophy

This protocol describes the induction of hypertrophy in a cardiomyocyte cell line (e.g., H9c2) using the β-adrenergic agonist, isoproterenol.

Materials:

  • H9c2 cardiomyocyte cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Isoproterenol hydrochloride

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the H9c2 cells into 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation: Once the cells reach the desired confluency, replace the growth medium with serum-free DMEM for 12-24 hours to synchronize the cells.

  • Induction: Prepare a stock solution of isoproterenol in sterile water. Treat the cells with 10 µM isoproterenol in serum-free DMEM for 24-48 hours to induce hypertrophy.

Protocol 2: Treatment with this compound

This protocol details the application of the test compound to the hypertrophy-induced cells.

Materials:

  • Hypertrophy-induced H9c2 cells (from Protocol 1)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Serum-free DMEM

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in DMSO. A concentration of 50 mM is recommended.

  • Treatment Groups: Prepare the following treatment groups in serum-free DMEM:

    • Vehicle control (DMSO)

    • Isoproterenol (10 µM) + Vehicle (DMSO)

    • Isoproterenol (10 µM) + this compound (e.g., 10, 25, 50 µM)

  • Application: Remove the isoproterenol-containing medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

Protocol 3: Analysis of Cell Size (Immunofluorescence)

This protocol is for visualizing and quantifying changes in cardiomyocyte cell surface area.

Materials:

  • Treated H9c2 cells

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody (e.g., anti-α-actinin)

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope and imaging software

Procedure:

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA for 1 hour.

  • Primary Antibody: Incubate with anti-α-actinin antibody (diluted in 1% BSA) overnight at 4°C.

  • Secondary Antibody: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Staining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Imaging: Mount the coverslips and visualize using a fluorescence microscope. Capture images of multiple fields for each treatment group.

  • Quantification: Use imaging software (e.g., ImageJ) to measure the surface area of individual cells.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol is for assessing the expression and phosphorylation status of proteins in the HDAC2–KLF4/INPP5F–AKT–GSK3β pathway.

Materials:

  • Treated H9c2 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HDAC2, anti-KLF4, anti-INPP5F, anti-AKT, anti-p-AKT, anti-GSK3β, anti-p-GSK3β, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on SDS-PAGE gels.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

G cluster_0 Hypertrophic Stimulus cluster_1 Signaling Pathway cluster_2 Therapeutic Intervention Isoproterenol Isoproterenol β-Adrenergic Receptor β-Adrenergic Receptor Isoproterenol->β-Adrenergic Receptor Increased Intracellular cAMP Increased Intracellular cAMP β-Adrenergic Receptor->Increased Intracellular cAMP Pathological Signaling Pathological Signaling Increased Intracellular cAMP->Pathological Signaling HDAC2 HDAC2 Pathological Signaling->HDAC2 Increased Expression KLF4 KLF4 HDAC2->KLF4 Deacetylation (Inhibition) INPP5F INPP5F KLF4->INPP5F Transcription AKT AKT INPP5F->AKT Inhibition GSK3β GSK3β AKT->GSK3β Inhibition Hypertrophy Hypertrophy GSK3β->Hypertrophy Inhibition This compound This compound This compound->HDAC2 Inhibition

Caption: Signaling pathway of this compound in cardiomyocytes.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis A 1. Culture H9c2 Cells B 2. Seed Cells in Plates A->B C 3. Serum Starve (24h) B->C D 4. Induce Hypertrophy (10µM Isoproterenol, 24h) C->D E 5. Treat with Compound (e.g., 10, 25, 50µM, 24h) D->E F 6a. Immunofluorescence (Cell Size Measurement) E->F G 6b. Western Blot (Protein Expression) E->G

Caption: Experimental workflow for in vitro hypertrophy studies.

References

Application Notes and Protocols for 2-Hydroxy-3,4-dimethoxybenzoic Acid in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,4-dimethoxybenzoic acid is a natural product and a substituted benzoic acid derivative. Its chemical structure, featuring hydroxyl and methoxy (B1213986) groups on the aromatic ring, makes it a potential substrate for a variety of enzymes involved in biotransformation and xenobiotic metabolism. In particular, enzymes such as cytochrome P450 monooxygenases (CYPs), O-demethylases, and dioxygenases are known to catalyze reactions involving hydroxylation, O-demethylation, and ring cleavage of similar aromatic compounds.

While specific enzymatic reactions utilizing this compound as a primary substrate are not extensively documented in current literature, its structural similarity to known enzyme substrates, such as vanillic acid and veratric acid, suggests its potential role in various metabolic pathways. For instance, studies on anaerobic bacteria like Eubacterium limosum and Acetobacterium woodii have demonstrated the metabolism of methoxybenzoic acids, although the efficiency is highly dependent on the substitution pattern. Cross-acclimation experiments with these bacteria showed a significantly slower metabolism for 2-hydroxy-4-methoxybenzoic acid compared to 3-anisic acid, indicating that the position of the hydroxyl and methoxy groups is critical for enzyme activity[1].

This document provides a hypothetical, yet scientifically grounded, framework for investigating the enzymatic conversion of this compound, focusing on a plausible O-demethylation reaction catalyzed by a cytochrome P450 enzyme. The protocols and data presentation formats provided herein are intended to serve as a guide for researchers to design and execute experiments to characterize the enzymatic metabolism of this compound.

Potential Enzymatic Reactions

Based on the metabolism of structurally related compounds, this compound could undergo several enzymatic transformations, including:

  • O-Demethylation: Removal of one or both methyl groups from the methoxy substituents to form dihydroxy or trihydroxy benzoic acid derivatives. This is a common reaction catalyzed by cytochrome P450 enzymes and bacterial O-demethylases. Studies on veratric acid (3,4-dimethoxybenzoic acid) have shown that O-demethylation occurs, with a preference for the para-methoxyl group[2].

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring, a reaction also characteristic of cytochrome P450 enzymes. The metabolism of benzophenone-3 (2-hydroxy-4-methoxybenzophenone) by rat and human liver microsomes involves both hydroxylation and demethylation catalyzed by various CYP isoforms[3].

  • Ring Cleavage: Opening of the aromatic ring by dioxygenase enzymes, which is a key step in the microbial degradation of many aromatic compounds.

Hypothetical Application: O-Demethylation by Cytochrome P450

This section outlines a hypothetical application of this compound as a substrate for a cytochrome P450 (CYP) enzyme, leading to its O-demethylation. The primary products would be 2,3-dihydroxy-4-methoxybenzoic acid and/or 2,4-dihydroxy-3-methoxybenzoic acid.

Signaling Pathway

Enzymatic_Demethylation cluster_0 Phase I Metabolism 2_Hydroxy_3_4_dimethoxybenzoic_acid 2-Hydroxy-3,4- dimethoxybenzoic acid CYP_Enzyme Cytochrome P450 (e.g., CYP2C9, CYP1A2) 2_Hydroxy_3_4_dimethoxybenzoic_acid->CYP_Enzyme Substrate Binding Product_1 2,3-Dihydroxy-4- methoxybenzoic acid CYP_Enzyme->Product_1 O-demethylation at C3 Product_2 2,4-Dihydroxy-3- methoxybenzoic acid CYP_Enzyme->Product_2 O-demethylation at C4 Formaldehyde_1 Formaldehyde Product_1->Formaldehyde_1 Formaldehyde_2 Formaldehyde Product_2->Formaldehyde_2

Caption: Hypothetical O-demethylation of this compound by a cytochrome P450 enzyme.

Experimental Protocols

Protocol 1: In Vitro O-Demethylation Assay using Human Liver Microsomes

This protocol describes a method to screen for the metabolism of this compound by the mixed population of CYP enzymes present in human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid (for HPLC mobile phase)

  • 96-well microtiter plates

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

  • In a 96-well plate, prepare the incubation mixtures (final volume 200 µL) by adding the following in order:

    • Potassium phosphate buffer (pH 7.4)

    • Human liver microsomes (final concentration 0.5 mg/mL)

    • This compound (final concentration 10 µM)

  • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction at 37°C for 60 minutes with shaking.

  • Terminate the reaction by adding 200 µL of ice-cold acetonitrile.

  • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new plate or HPLC vials for analysis.

  • Analyze the samples by HPLC or LC-MS/MS to quantify the remaining substrate and identify potential metabolites.

Protocol 2: Recombinant CYP Isoform Screening

This protocol is designed to identify specific CYP isoforms responsible for the metabolism of this compound.

Materials:

  • Recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase

  • All other reagents from Protocol 1

Procedure:

  • Follow the same procedure as in Protocol 1, but replace the human liver microsomes with individual recombinant CYP isoforms (e.g., at a final concentration of 20 pmol/mL).

  • Run parallel incubations for each CYP isoform.

  • A control reaction without any CYP enzyme should be included.

  • Analyze the samples to determine the substrate turnover by each specific CYP isoform.

Data Presentation

Quantitative data from the enzymatic assays should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical Screening of this compound Metabolism in Human Liver Microsomes

ParameterValue
Substrate Concentration10 µM
Incubation Time60 min
HLM Concentration0.5 mg/mL
Substrate Remaining (%)e.g., 65%
Metabolite 1 Formation (Area)e.g., 1.2 x 10^5
Metabolite 2 Formation (Area)e.g., 0.8 x 10^5

Table 2: Hypothetical Substrate Turnover by Recombinant CYP Isoforms

CYP IsoformSubstrate Turnover (%)
CYP1A2e.g., 15%
CYP2C9e.g., 45%
CYP2C19e.g., 5%
CYP2D6e.g., <2%
CYP3A4e.g., 8%
Control (no enzyme)<1%

Table 3: Hypothetical Michaelis-Menten Kinetic Parameters for CYP2C9

ParameterValue
Km (µM)e.g., 25
Vmax (pmol/min/pmol CYP)e.g., 10
Intrinsic Clearance (Vmax/Km)e.g., 0.4

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Stock_Solution Prepare Substrate Stock Solution Incubation_Mix Prepare Incubation Mixture (Buffer, Enzyme) Stock_Solution->Incubation_Mix Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Initiate_Reaction Add NADPH Regenerating System Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Terminate_Reaction Add Acetonitrile Incubation->Terminate_Reaction Centrifuge Centrifuge to Precipitate Protein Terminate_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_Analysis HPLC or LC-MS/MS Analysis Collect_Supernatant->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Caption: General workflow for in vitro enzymatic assay of this compound.

Conclusion

While direct enzymatic data for this compound is currently limited, its structure strongly suggests it is a candidate substrate for various metabolic enzymes, particularly cytochrome P450s. The provided hypothetical application notes and protocols offer a robust starting point for researchers to investigate its biotransformation. By systematically screening for its metabolism in human liver microsomes and with specific recombinant CYP isoforms, it will be possible to identify the key enzymes involved, characterize the metabolic pathways, and determine the kinetic parameters of the reactions. This information will be invaluable for understanding its potential pharmacological and toxicological properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to improve the yield and purity of 2-Hydroxy-3,4-dimethoxybenzoic acid synthesis. The primary focus is on the Kolbe-Schmitt reaction, a robust method for the ortho-carboxylation of phenols.

Synthesis Overview: The Kolbe-Schmitt Reaction

The most common and industrially viable route to synthesize this compound is the Kolbe-Schmitt reaction. This process involves the carboxylation of 3,4-dimethoxyphenol (B20763). The key steps include the formation of a sodium phenoxide intermediate, followed by an electrophilic aromatic substitution with carbon dioxide under elevated temperature and pressure. Subsequent acidification yields the desired product.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_product Final Product A 3,4-Dimethoxyphenol B Sodium 3,4-Dimethoxyphenoxide A->B + NaOH - H₂O D This compound B->D 1. CO₂, Pressure, Heat 2. H₂SO₄ (acidification)

Caption: Synthesis pathway via Kolbe-Schmitt reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low?

A1: Low yields in the Kolbe-Schmitt reaction typically stem from several critical factors:

  • Presence of Moisture: The reaction is highly sensitive to water, which can consume the phenoxide intermediate and inhibit carboxylation. All reactants, solvents, and glassware must be thoroughly dried before use.[1]

  • Incomplete Phenoxide Formation: The conversion of 3,4-dimethoxyphenol to its corresponding sodium phenoxide must be complete. Ensure you are using at least one full molar equivalent of a strong base like sodium hydroxide (B78521) (NaOH).

  • Suboptimal Reaction Conditions: The temperature and carbon dioxide pressure are crucial. Insufficient pressure will result in a low concentration of the CO₂ electrophile, while excessive temperature can lead to decomposition or the formation of undesired isomers.[2][3]

  • Impure Starting Materials: The purity of the 3,4-dimethoxyphenol is important. Impurities can interfere with the reaction, leading to side products and reduced yields.

Q2: I am getting a significant amount of the 5-hydroxy isomer. How can I improve regioselectivity for the desired 2-hydroxy product?

A2: Regioselectivity in the Kolbe-Schmitt reaction is primarily controlled by the choice of alkali metal cation and the reaction temperature.

  • Cation Choice: Sodium ions (from NaOH) chelate with the oxygen of the phenoxide and the incoming carbon dioxide, favoring the formation of the ortho (2-hydroxy) isomer. In contrast, larger potassium ions (from KOH) do not form this stable chelate, often leading to the thermodynamically more stable para (5-hydroxy) isomer, especially at higher temperatures.[1][4][5][6] For the desired 2-hydroxy product, sodium hydroxide is the recommended base.

  • Temperature Control: Lower reaction temperatures (typically 120-150°C) favor the kinetically controlled ortho product. Higher temperatures can cause rearrangement to the para isomer.

Q3: My reaction mixture turns dark brown or black, and I'm isolating a tar-like substance. What causes this and how can it be prevented?

A3: Dark coloration and tar formation are usually signs of oxidation. The electron-rich phenoxide intermediate is highly susceptible to oxidation, especially at elevated temperatures.

  • Inert Atmosphere: It is critical to conduct the entire reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

  • Temperature Management: Avoid overheating the reaction mixture. Maintain the temperature within the optimal range determined for the reaction.

  • Purification of Starting Material: Use purified 3,4-dimethoxyphenol, as impurities can catalyze oxidation and polymerization side reactions.

Q4: What is the best procedure for isolating and purifying the final product?

A4: A systematic workup and purification protocol is essential for obtaining a high-purity product.

  • Quenching and Dissolution: After the reaction, the solid mass should be carefully dissolved in water.

  • Acidification: The aqueous solution is then slowly acidified with a strong acid, such as sulfuric or hydrochloric acid, to a pH of approximately 2. This protonates the carboxylate and phenoxide groups, causing the product to precipitate out of the solution.[2][7]

  • Isolation: The precipitated solid is collected by suction filtration and washed with cold water to remove inorganic salts.

  • Recrystallization: The crude product can be purified by recrystallization. A common solvent system is hot water or an ethanol/water mixture.[7] If the product is colored, boiling the solution with a small amount of activated charcoal before filtration can help remove impurities.[7]

Frequently Asked Questions (FAQs)

Q: How can I effectively monitor the reaction's progress?

A: The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a polar solvent like ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid is protonated (e.g., Hexane:Ethyl Acetate:Acetic Acid 60:40:1). The starting material and product should have distinct Rf values.

Q: What are the critical safety precautions for this synthesis?

A: Safety is paramount. Key precautions include:

  • Handling Base: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling solid sodium hydroxide, which is highly corrosive.

  • Pressure Reaction: The reaction must be carried out in a pressure-rated vessel (autoclave) capable of safely handling the required CO₂ pressure and temperature. Always ensure the equipment is properly maintained and operated.

  • Inert Atmosphere: Use of an inert gas requires proper handling of gas cylinders and regulators.

Experimental Protocols & Data

Protocol 1: Synthesis via Kolbe-Schmitt Reaction

Materials:

  • 3,4-Dimethoxyphenol (1 mole equivalent)

  • Sodium Hydroxide (1.05 mole equivalent), finely ground

  • Carbon Dioxide (high purity)

  • Sulfuric Acid (concentrated)

  • Deionized Water

Procedure:

  • Ensure all glassware is oven-dried.

  • In a high-pressure autoclave, add the finely ground 3,4-dimethoxyphenol and sodium hydroxide.

  • Seal the reactor and purge thoroughly with inert gas (e.g., Nitrogen).

  • Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 5-7 atm).

  • Begin stirring and heat the mixture to the reaction temperature (e.g., 130-150°C).

  • Maintain the temperature and pressure for 4-6 hours.

  • After the reaction period, cool the reactor to room temperature and slowly vent the excess CO₂ pressure.

  • Carefully open the reactor and add deionized water to dissolve the solid reaction mass.

  • Transfer the aqueous solution to a beaker and cool in an ice bath.

  • Slowly add concentrated sulfuric acid while stirring until the pH of the solution is ~2. A precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by suction filtration, washing the filter cake with cold deionized water.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water (or an ethanol/water mixture) to just dissolve the solid.

  • If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration and dry under vacuum.

Data Presentation: Effect of Reaction Parameters on Yield & Selectivity

The following table summarizes the expected impact of key reaction variables on the synthesis.

ParameterCondition ACondition BCondition CExpected Outcome
Alkali Metal Base NaOH KOHNaOHCondition A is optimal for ortho-selectivity. [4][5]
Temperature 130°C130°C 180°CConditions A & B are optimal. Higher temps (C) risk side reactions and para-isomer formation.
CO₂ Pressure 2 atm6 atm 6 atmConditions B & C are optimal. Higher pressure increases yield.
Expected Yield ModerateHigh Moderate-HighCondition B provides the best balance for high yield.
Ortho:Para Ratio >95:5>95:5 ~70:30Lower temperature and Na+ favor the desired ortho product.

Visualizations

Troubleshooting Workflow for Low Yield

This diagram provides a logical workflow for diagnosing and solving issues related to low product yield.

Troubleshooting_Workflow start Problem: Low Yield cause1 Moisture Present? start->cause1 cause2 Incomplete Phenoxide Formation? cause1->cause2 No sol1 Solution: Thoroughly dry all glassware & reagents. cause1->sol1 Yes cause3 Suboptimal Temp/Pressure? cause2->cause3 No sol2 Solution: Use 1.05 eq. of finely ground, dry NaOH. cause2->sol2 Yes cause4 Impure Starting Material? cause3->cause4 No sol3 Solution: Optimize T (130-150°C) and P (5-7 atm). cause3->sol3 Yes sol4 Solution: Recrystallize or distill 3,4-dimethoxyphenol. cause4->sol4 Yes

Caption: A logical guide to troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 2-Hydroxy-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-3,4-dimethoxybenzoic acid (CAS 5653-46-3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing this compound?

A common and logical starting material is 3,4-dimethoxybenzoic acid (also known as veratric acid). The primary challenge lies in the regioselective introduction of a hydroxyl group at the C-2 position, which is ortho to the carboxylic acid group.

Q2: What are the primary synthetic strategies to achieve this transformation?

The key strategy for this synthesis is Directed ortho-Metalation (DoM) . This method uses a strong base to deprotonate the aromatic ring at the position ortho to a directing metalation group (DMG). In the case of veratric acid, both the carboxylic acid and the methoxy (B1213986) groups can act as DMGs, making regioselectivity a critical challenge.[1][2][3] Another potential, though less commonly cited, method is the direct ortho-hydroxylation using specific catalytic systems.[4]

Q3: Why is regioselectivity a major challenge in this synthesis?

Regioselectivity is difficult because veratric acid has two potential positions for ortho-lithiation directed by the carboxylate and methoxy groups. The reaction conditions, particularly the choice of the strong base, must be carefully controlled to favor metalation at the C-2 position over the C-5 or C-6 positions. Using a hindered base like lithium tetramethylpiperidide (LTMP) can favor the formation of the thermodynamically more stable 2-lithiated intermediate.[5]

Q4: What are common impurities and by-products?

The most common impurities are isomers of the desired product, such as 5-hydroxy-3,4-dimethoxybenzoic acid or 6-hydroxy-3,4-dimethoxybenzoic acid, which arise from incorrect regioselectivity during the hydroxylation step. Unreacted starting material (veratric acid) may also be present.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Inactive Base: The strong base (e.g., n-BuLi, LTMP) may have degraded due to exposure to air or moisture. 2. Insufficient Base: An inadequate amount of base was used to achieve complete deprotonation and lithiation. 3. Reaction Temperature Too High: The lithiated intermediate is unstable at higher temperatures and may have decomposed.1. Use a freshly titrated or newly purchased bottle of the organolithium base. 2. Use at least two equivalents of the strong base: one to deprotonate the acidic carboxylic acid proton and a second to deprotonate the aromatic ring. 3. Maintain stringent low-temperature conditions (e.g., -78 °C) throughout the addition of the base and the electrophile.
Formation of Multiple Isomers 1. Incorrect Base: The base used was not sterically hindered enough to favor lithiation at the most thermodynamically stable position (C-2). 2. Reaction Quenched at Higher Temperature: The reaction was allowed to warm up before adding the electrophile, potentially allowing the lithiated intermediate to isomerize.1. Use a hindered base such as Lithium Tetramethylpiperidide (LTMP) to improve regioselectivity towards the C-2 position.[5] 2. Ensure the electrophile is added at a sustained low temperature (-78 °C) immediately after the lithiation step is complete.
Reaction Fails at Electrophile Addition Step 1. Ineffective Electrophile: The chosen oxygen source (e.g., dry O₂, bubbling) is not reacting efficiently with the aryllithium intermediate. 2. Moisture Contamination: Traces of water in the reaction flask are quenching the aryllithium before it can react with the electrophile.1. Consider alternative oxygenating electrophiles like MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)). 2. Ensure all glassware is rigorously flame-dried under vacuum and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
Difficult Purification 1. Similar Polarity of Product and By-products: Isomeric by-products have very similar polarities, making chromatographic separation challenging. 2. Formation of Tarry Residues: Side reactions can lead to the formation of polymeric or tarry impurities.1. Utilize pH-mediated extraction. Acidify the crude mixture to precipitate the carboxylic acids, then carefully adjust the pH to selectively precipitate or dissolve impurities. Recrystallization from a suitable solvent system is also recommended. 2. A preliminary purification step can be to acidify the aqueous solution to a pH of 5-6 to precipitate and filter off tarry materials before fully acidifying to precipitate the product.[6]

Experimental Protocols

Protocol 1: Synthesis via Directed ortho-Metalation (DoM)

This protocol is based on the principles of directed ortho-metalation of veratric acid.[5]

Materials:

  • 3,4-dimethoxybenzoic acid (Veratric acid)

  • Lithium tetramethylpiperidide (LTMP) or a solution prepared from 2,2,6,6-tetramethylpiperidine (B32323) and n-BuLi

  • Anhydrous Tetrahydrofuran (THF)

  • Oxygen (O₂) gas, dried

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon), dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of LTMP (2.2 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir the mixture for 2-3 hours at this temperature to ensure the formation of the dianion.

  • Hydroxylation: Bubble dry oxygen gas through the solution for 1-2 hours at -78 °C. The reaction progress can be monitored by TLC.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium sulfite.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and acidify with 2M HCl until the pH is approximately 2-3.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Dissolve Veratric Acid in Anhydrous THF cool 2. Cool to -78 °C setup->cool lithiation 3. Add LTMP (2.2 eq) at -78 °C cool->lithiation hydroxylation 4. Bubble Dry O2 at -78 °C lithiation->hydroxylation quench 5. Quench with Na2SO3 Solution hydroxylation->quench acidify 6. Acidify with 2M HCl quench->acidify extract 7. Extract with Ethyl Acetate acidify->extract dry 8. Dry and Concentrate extract->dry purify 9. Recrystallize dry->purify product Pure 2-Hydroxy-3,4- dimethoxybenzoic acid purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low or No Yield? check_base Was the base titrated recently? start->check_base check_temp Was T maintained at -78 °C? check_base->check_temp Yes use_new_base Solution: Use fresh/titrated base check_base->use_new_base No check_moisture Was the system anhydrous? check_temp->check_moisture Yes improve_cooling Solution: Improve cooling protocol check_temp->improve_cooling No dry_system Solution: Flame-dry glassware, use dry solvents check_moisture->dry_system No success Yield Improved check_moisture->success Yes use_new_base->success improve_cooling->success dry_system->success

Caption: Troubleshooting flowchart for low yield issues.

Directed ortho-Metalation Concept

G cluster_directing_groups Directing Metalation Groups (DMGs) cluster_positions Potential Lithiation Sites VeratricAcid 3,4-Dimethoxybenzoic Acid (Veratric Acid) Carboxylate COO- VeratricAcid->Carboxylate Methoxy3 3-OCH3 VeratricAcid->Methoxy3 Methoxy4 4-OCH3 VeratricAcid->Methoxy4 Pos2 C-2 Carboxylate->Pos2 directs to Pos6 C-6 Carboxylate->Pos6 directs to Methoxy3->Pos2 directs to Pos5 C-5 Methoxy4->Pos5 directs to DesiredProduct 2-Lithio Intermediate Pos2->DesiredProduct Thermodynamically Favored (with hindered base) Isomer Isomeric Intermediates Pos5->Isomer Kinetic/Other Products Pos6->Isomer Kinetic/Other Products

Caption: Directing group influence in the lithiation of veratric acid.

References

Technical Support Center: Purification of 2-Hydroxy-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of 2-Hydroxy-3,4-dimethoxybenzoic acid from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude this compound? Before proceeding with large-scale purification, it is highly recommended to first perform thin-layer chromatography (TLC) to assess the complexity of the crude mixture.[1] TLC will help you determine the number of components and select an appropriate solvent system for either column chromatography or recrystallization.

Q2: Which purification method is better for this compound: recrystallization or column chromatography? The choice depends on the purity of your crude extract and the nature of the impurities.

  • Recrystallization is often faster and more efficient if your crude product is relatively pure (generally >80-90%) and the impurities have different solubility profiles from your target compound.

  • Column chromatography is the preferred method for complex mixtures with multiple components or for separating impurities with similar solubility to this compound.[1] It offers higher resolution but is more time-consuming and requires more solvent.

Q3: this compound has an acidic functional group. Are there any special considerations? Yes. The acidic nature of the benzoic acid moiety can sometimes cause "streaking" or tailing on a standard silica (B1680970) gel column. If you observe this, you can deactivate the silica gel. A common method is to use a solvent system containing a small amount (1-3%) of triethylamine (B128534) or a few drops of acetic acid to improve the separation.[2]

Q4: How do I choose a suitable solvent for recrystallization? The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a compound like this compound, which contains polar hydroxyl, methoxy, and carboxylic acid groups, you should experiment with solvents of varying polarities.[3][4] Water, ethanol (B145695), or mixtures like ethanol/water or ethyl acetate/hexane are excellent starting points.[3][5][6] A good rule of thumb is that solvents containing similar functional groups to the compound often work well.[3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Compound "Oils Out" instead of Crystallizing The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated, or cooling is too rapid. The solvent may be too non-polar.[3]Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure the solution cools slowly (e.g., leave at room temperature, then move to a refrigerator). Try a more polar solvent system.
No Crystals Form Upon Cooling The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent even at low temperatures.Concentrate the solution by boiling off some solvent and allow it to cool again. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then gently heat until it clarifies and cool slowly.[3] Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
Low Recovery/Yield Too much solvent was used initially. The crystals were filtered before crystallization was complete. The compound has some solubility in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are Colored/Impure Impurities were co-precipitated or are trapped in the crystal lattice.Perform a hot filtration step to remove insoluble impurities before allowing the solution to cool. If impurities are colored, add a small amount of activated charcoal to the hot solution, then filter it out before cooling. A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor Separation of Compound from Impurities The chosen eluent (solvent system) is too polar or not polar enough. The column was overloaded with the crude mixture.Optimize the solvent system using TLC first. Aim for an Rf value of ~0.2-0.3 for the target compound.[2] Use a less polar eluent system or a gradient elution, starting with a low polarity solvent and gradually increasing it.[2] Ensure the amount of crude material is appropriate for the column size.
Cracks or Bubbles in the Silica Bed The column was allowed to run dry. The silica was not packed uniformly. Heat was generated during packing or running the column.Never let the solvent level drop below the top of the silica gel.[7] Pack the column carefully as a slurry (wet method) and tap the sides gently to settle the silica and release air bubbles.[1][8]
Compound Won't Elute from the Column The eluent is not polar enough. The compound is strongly adsorbed to the silica due to its acidic nature.Gradually increase the polarity of the eluent. Add a small percentage of a more polar solvent like methanol. If the compound is acidic, add a small amount of acetic acid to the eluent to help protonate the compound and reduce its affinity for the silica.
Compound is Insoluble in the Eluent for Loading The chosen loading solvent is not suitable for the compound.Dissolve the crude product in the minimum amount of a slightly more polar solvent (like dichloromethane) for loading.[7] Alternatively, perform a "dry loading": dissolve the compound in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column.[2]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (persistent turbidity).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that provides a good separation and gives an Rf value of ~0.2-0.3 for this compound.[2]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.[8]

    • Add a small layer of sand.[8]

    • Prepare a slurry of silica gel in your initial, least polar eluent.[1][7]

    • Pour the slurry into the column, tapping gently to pack the silica uniformly and remove air bubbles.[8]

    • Add another layer of sand on top of the silica bed to prevent disturbance.[7]

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in the absolute minimum amount of the eluent or a volatile solvent like dichloromethane.[7]

    • Carefully pipette the solution onto the top of the sand layer.[7]

    • Drain the solvent until the sample has entered the silica bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (flash chromatography) and begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.[2]

  • Analysis & Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualized Workflows

G start Start with Crude Extract tlc Perform TLC Analysis start->tlc is_complex Is the mixture complex (>2-3 major spots)? tlc->is_complex column Use Column Chromatography is_complex->column Yes recrystallize Use Recrystallization is_complex->recrystallize No end_purification Obtain Purified Product column->end_purification recrystallize->end_purification

Caption: Decision workflow for selecting a purification method.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Place Crude Product in Flask dissolve Add Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (optional, for insoluble impurities) dissolve->hot_filter cool_rt Cool Slowly to Room Temperature hot_filter->cool_rt ice_bath Place in Ice Bath cool_rt->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Experimental workflow for the recrystallization process.

G cluster_setup Column Setup cluster_run Running the Column cluster_analysis Analysis & Isolation select_eluent Select Eluent via TLC pack_column Pack Column with Silica Slurry select_eluent->pack_column load_sample Load Concentrated Sample pack_column->load_sample elute Elute with Solvent (Apply Pressure) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product Pure Isolated Product evaporate->final_product

Caption: Experimental workflow for purification by column chromatography.

References

stability issues of 2-Hydroxy-3,4-dimethoxybenzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydroxy-3,4-dimethoxybenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into predicting, identifying, and mitigating common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: As a phenolic compound, the stability of this compound in solution is primarily influenced by several factors:

  • pH: The phenolic hydroxyl and carboxylic acid groups are susceptible to pH-dependent degradation. In alkaline conditions, the phenoxide ion is more prone to oxidation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][2][3]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic moiety.[1][2]

  • Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation pathways.

Q2: I am observing a color change in my stock solution of this compound over time. What could be the cause?

A2: A color change, often to a yellow or brown hue, is a common indicator of degradation, specifically oxidation. Phenolic compounds can oxidize to form colored quinone-type structures. This process can be accelerated by exposure to light, oxygen, and alkaline pH.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, potential degradation products can be inferred from the chemistry of similar phenolic acids. Degradation may occur via:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, potentially leading to the formation of quinones.

  • Decarboxylation: The carboxylic acid group may be lost, especially under thermal stress.

  • Demethylation: The methoxy (B1213986) groups could potentially be cleaved under harsh acidic or thermal conditions.

Q4: What is the recommended solvent for preparing stock solutions of this compound?

A4: Based on its chemical structure, dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing high-concentration stock solutions.[4] For aqueous buffers, it is crucial to consider the pH and to prepare fresh solutions for experiments. The solubility in water is expected to be limited.

Q5: How should I store my solutions of this compound to ensure maximum stability?

A5: To maximize stability, solutions should be:

  • Stored at low temperatures, such as -20°C or -80°C.[4]

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.[3]

  • Purged with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.

  • Prepared in a buffer with a slightly acidic pH if aqueous solutions are required for short-term use.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Potential Cause Troubleshooting Step
Degradation of the compound in the assay medium. Prepare fresh dilutions of the stock solution in the assay medium immediately before each experiment.
Include a positive control to ensure the assay is performing as expected.
Analyze the purity of the compound in the assay medium over the time course of the experiment using a stability-indicating analytical method like HPLC.
Precipitation of the compound in the aqueous assay buffer. Visually inspect the wells for any precipitate.
Determine the solubility of the compound in the specific assay buffer at the final concentration.
Consider using a co-solvent, but ensure it does not interfere with the assay.
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
Potential Cause Troubleshooting Step
On-column degradation. Modify the mobile phase pH to a more neutral or slightly acidic range.
Decrease the column temperature.
Degradation during sample preparation. Minimize the time between sample preparation and analysis.
Keep samples at a low temperature (e.g., in an autosampler cooled to 4°C) during the analytical run.
Degradation in the stock solution. Prepare a fresh stock solution from a new batch of solid compound.
Compare the chromatogram of the old and new stock solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at 60°C for various time points (e.g., 1, 3, 5 days).[5]

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at 60°C for various time points.[5]

    • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide and keep at room temperature for various time points.[5][7]

    • Thermal Degradation: Expose the solid compound and a solution to 60°C.[5]

    • Photolytic Degradation: Expose a solution to a light source that produces combined visible and UV outputs.[5]

  • Sample Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by a suitable analytical method (e.g., HPLC-UV) to quantify the remaining parent compound and detect degradation products.

Data Presentation:

Stress ConditionTemperature (°C)Time (days)% DegradationNumber of Degradation Products
0.1 M HCl601
3
5
0.1 M NaOH601
3
5
3% H₂O₂251
3
5
Thermal (Solution)601
3
5
PhotolyticRoom Temp1
3
5
Protocol 2: HPLC Method for Stability Assessment

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (a photodiode array detector is useful for this).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Caption: Troubleshooting workflow for inconsistent experimental results.

Forced_Degradation_Workflow start Prepare Stock Solution of this compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (60°C) stress_conditions->thermal photo Photolytic (UV/Vis Light) stress_conditions->photo analysis Analyze by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Products & Elucidate Pathways analysis->pathway

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: 2-Hydroxy-3,4-dimethoxybenzoic Acid Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation products of 2-Hydroxy-3,4-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, which contains hydroxyl, methoxy (B1213986), and carboxylic acid functional groups on a benzene (B151609) ring, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the methoxy groups (O-CH₃) to form hydroxyl groups (-OH). This would result in the formation of polyhydroxylated benzoic acid derivatives.

  • Oxidation: Oxidative stress, for instance from hydrogen peroxide, can lead to the hydroxylation of the aromatic ring, introducing additional hydroxyl groups. It could also potentially lead to ring-opening under harsh conditions.

  • Decarboxylation: Exposure to heat (thermal degradation) or UV light (photolytic degradation) may cause the loss of the carboxylic acid group (-COOH) as carbon dioxide, resulting in a dimethoxyphenol derivative.

Q2: Why am I not seeing any degradation of my compound under stress conditions?

A2: If you are not observing any degradation, consider the following:

  • Inadequate Stress Conditions: The stress conditions (e.g., concentration of acid/base, temperature, duration of exposure) may not be harsh enough to induce degradation. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] You may need to increase the stressor concentration, temperature, or exposure time.

  • High Stability of the Compound: this compound may be inherently stable under the applied conditions.

  • Analytical Method Not Indicating Stability: Your analytical method, such as HPLC, may not be able to separate the degradation products from the parent compound. Method optimization or development of a new stability-indicating method might be necessary.

Q3: What is "mass balance" in the context of forced degradation studies, and why is it important?

A3: Mass balance is an important aspect of forced degradation studies that aims to account for all the drug substance after degradation. It is the process of adding the assay value of the parent drug and the levels of all the degradation products to see if the total is close to 100% of the initial value. A good mass balance (typically between 95% and 105%) provides confidence that all major degradation products have been detected and that the analytical method is stability-indicating.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential CauseSuggested Solution
Peak Tailing - Interaction of acidic analytes with silica-based columns.- Column contamination.- Use a mobile phase with a lower pH to suppress the ionization of the carboxylic acid group.- Employ an end-capped column or a different stationary phase.- Flush the column with a strong solvent.
Poor Resolution between Parent Peak and Degradant Peaks - Inappropriate mobile phase composition.- Unsuitable column chemistry.- Optimize the mobile phase gradient and/or organic modifier concentration.- Try a column with a different selectivity (e.g., C8, Phenyl).
Ghost Peaks - Contaminants in the mobile phase or injector.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in your autosampler method.
Fluctuating Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 80°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Sample Analysis:

    • After the specified time, neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)
Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsRetention Time of Major Degradant (min)
0.1 M HCl, 80°C, 24h15.228.5
0.1 M NaOH, RT, 24h8.9110.2
3% H₂O₂, RT, 24h12.537.1, 9.8
Thermal (105°C, 48h)5.6112.3
Photolytic18.726.4

Visualizations

experimental_workflow start Start: this compound Sample stress Forced Degradation Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 80°C) stress->acid base Base Hydrolysis (0.1M NaOH, RT) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (105°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo analysis Sample Preparation & HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Analysis: - % Degradation - Degradation Profile - Mass Balance analysis->data end End: Characterization of Degradation Products data->end degradation_pathway parent This compound hydrolysis_prod Polyhydroxybenzoic Acid (Hydrolysis Product) parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod Hydroxylated Derivatives (Oxidation Product) parent->oxidation_prod Oxidation decarboxylation_prod Dimethoxyphenol (Decarboxylation Product) parent->decarboxylation_prod Thermal/Photolytic Degradation

References

Technical Support Center: Optimizing HPLC Separation of 2-Hydroxy-3,4-dimethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-Hydroxy-3,4-dimethoxybenzoic acid and its positional isomers. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.

Troubleshooting Guide

Researchers may face several challenges when developing a robust HPLC method for the separation of this compound and its isomers. This guide addresses the most common issues in a question-and-answer format.

Q1: Why am I observing poor resolution or complete co-elution of my isomers?

Poor resolution is the most frequent challenge in separating positional isomers due to their similar physicochemical properties. Several factors related to the mobile phase, stationary phase, and other chromatographic conditions can contribute to this issue.

  • Mobile Phase pH: The ionization state of phenolic acids is highly dependent on the mobile phase pH. Operating at a pH close to the pKa of the analytes can lead to poor peak shape and co-elution. It is generally recommended to use a mobile phase pH that is at least 2 units below the pKa of the acidic analytes to ensure they are in their protonated, less polar form, which enhances retention on a reversed-phase column.[1][2]

  • Organic Modifier: The type and concentration of the organic solvent in the mobile phase significantly impact selectivity. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. Due to its lower viscosity, acetonitrile can provide higher efficiency, while methanol may offer different selectivity for polar analytes. Experimenting with different ratios of organic modifier to the aqueous phase is a critical step in method development.

  • Stationary Phase Chemistry: While C18 columns are a common starting point, they may not always provide sufficient selectivity for closely related isomers. Consider alternative stationary phases such as phenyl-hexyl, biphenyl, or polar-embedded phases that can offer different retention mechanisms, like pi-pi interactions, which can be beneficial for separating aromatic isomers. For highly polar isomers, mixed-mode or hydrogen-bonding columns can also provide enhanced separation.[3][4]

Q2: My peaks are tailing. What are the likely causes and how can I fix this?

Peak tailing is a common issue when analyzing acidic compounds and can compromise resolution and quantification.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based stationary phases can interact with the acidic analytes, leading to peak tailing.[1] To minimize these interactions, add an acidic modifier like formic acid, acetic acid, or phosphoric acid to the mobile phase.[5][6] A concentration of 0.1% is a good starting point.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1] Try reducing the sample concentration or the injection volume.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can cause peak tailing.[7] A proper column washing procedure after each sequence of analyses is crucial. If the problem persists, the column may need to be replaced.

Q3: I'm observing ghost peaks in my chromatogram. What is their origin and how can I eliminate them?

Ghost peaks are unexpected peaks that can appear in a chromatogram, complicating data analysis.

  • Mobile Phase Contamination: Impurities in the solvents or additives used to prepare the mobile phase can appear as ghost peaks, especially in gradient elution. Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.

  • Sample Carryover: Residual sample from a previous injection can be eluted in a subsequent run, appearing as a ghost peak. An effective needle wash procedure in the autosampler method is essential to prevent carryover.

  • System Contamination: Contaminants can accumulate in various parts of the HPLC system, such as the injector, tubing, or detector flow cell. A thorough system flush with a strong solvent is recommended if contamination is suspected.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing an HPLC method for this compound isomers?

A: A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, acidified with 0.1% formic or phosphoric acid. An isocratic elution with a mobile phase composition of 40-60% acetonitrile is a reasonable starting condition. The detection wavelength can be set based on the UV absorbance maximum of the analytes, which is typically around 254 nm or 280 nm for phenolic compounds.

Q: How does temperature affect the separation?

A: Column temperature is an important parameter that can influence selectivity and efficiency. Higher temperatures reduce the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. In some cases, changing the temperature can also alter the selectivity between isomers. It is advisable to use a column oven to maintain a stable and reproducible temperature.

Q: Should I use isocratic or gradient elution?

A: For separating a mixture of isomers with similar retention behavior, an isocratic elution is often sufficient and preferred for its simplicity and robustness. However, if the sample contains compounds with a wide range of polarities in addition to the isomers of interest, a gradient elution may be necessary to achieve a good separation of all components within a reasonable analysis time.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Analysis of a this compound Isomer Analog

This method is designed for the analysis of 4-Hydroxy-3,5-dimethoxybenzoic acid and can be adapted for this compound and its isomers.

ParameterCondition
Column Newcrom R1 (Reversed-Phase), 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid
Elution Mode Isocratic (start with 50:50 Acetonitrile:Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (or ambient)
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase or a 50:50 mixture of Acetonitrile and Water

Method Optimization Notes:

  • Mobile Phase Ratio: Adjust the ratio of acetonitrile to water to optimize the retention and resolution of the isomers. Increasing the water content will generally increase retention times.

  • Acid Modifier: If peak tailing is observed, ensure the mobile phase is adequately acidified. Formic acid can be used as an alternative to phosphoric acid, especially for mass spectrometry (MS) compatibility.

  • Stationary Phase: If baseline separation is not achieved on a C18 column, consider screening other column chemistries as mentioned in the troubleshooting guide.

Data Presentation

The following table provides hypothetical retention time data for this compound and two of its potential positional isomers based on typical reversed-phase chromatography behavior. This data is for illustrative purposes to guide method development.

CompoundIsomer PositionExpected Retention Time (min)
This compound-8.5
3-Hydroxy-2,4-dimethoxybenzoic acidPositional Isomer 19.2
4-Hydroxy-2,3-dimethoxybenzoic acidPositional Isomer 27.8

Note: Retention times are highly dependent on the specific HPLC system, column, and exact mobile phase composition. The expected elution order is based on general hydrophobicity trends; however, intramolecular interactions can influence the actual elution order.

Visualizations

The following diagrams illustrate key workflows and concepts in optimizing the HPLC separation of this compound isomers.

HPLC_Troubleshooting_Workflow cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_evaluation Evaluation cluster_end Outcome start Poor Resolution or Peak Tailing mobile_phase Optimize Mobile Phase - Adjust pH (0.1% Acid) - Vary Organic Modifier % start->mobile_phase Primary Action evaluation Evaluate Chromatogram - Resolution > 1.5? - Tailing Factor < 1.2? mobile_phase->evaluation stationary_phase Evaluate Stationary Phase - Phenyl-hexyl - Biphenyl - Mixed-Mode stationary_phase->evaluation temp_flow Adjust Temperature & Flow Rate temp_flow->evaluation sample_prep Check Sample Prep - Concentration - Injection Volume sample_prep->evaluation evaluation->stationary_phase No evaluation->temp_flow Minor Adjustments evaluation->sample_prep If Overloaded success Method Optimized evaluation->success Yes failure Further Optimization Required evaluation->failure If still unresolved

Caption: A logical workflow for troubleshooting poor separation of acidic isomers.

Mobile_Phase_Optimization cluster_factors Key Mobile Phase Factors cluster_effects Impact on Chromatography pH pH Control (Acidification) retention Retention Time pH->retention affects ionization peak_shape Peak Shape (Tailing Factor) pH->peak_shape suppresses silanol interactions organic Organic Modifier (ACN vs. MeOH) organic->retention controls elution strength selectivity Selectivity (α) organic->selectivity alters partitioning buffer Buffer Strength (if applicable) buffer->retention influences ionization state buffer->peak_shape maintains stable pH

Caption: Relationship between mobile phase parameters and chromatographic results.

References

Technical Support Center: Crystallization of 2-Hydroxy-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 2-Hydroxy-3,4-dimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining high-quality crystals of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for crystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Based on solubility data for structurally similar compounds, good starting points for solvent screening include alcohols (e.g., ethanol, methanol), ethyl acetate, and acetone. Water can also be effective, particularly for slow cooling methods, as benzoic acid derivatives often exhibit significantly lower solubility in cold water compared to hot water.[1][2] A mixed solvent system, such as methanol/water or ethanol/water, can also be employed to fine-tune the solubility.

Q2: How can I induce crystallization if no crystals form upon cooling?

A2: If crystals do not form spontaneously, several techniques can be used to induce nucleation:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[3]

  • Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.[3]

  • Solvent Evaporation: Partially evaporate the solvent to increase the concentration of the solute, thus promoting supersaturation and crystallization.

  • Reduced Temperature: Further, reduce the temperature of the solution by placing it in an ice bath or refrigerator.

Q3: What causes the formation of an oil instead of crystals ("oiling out")?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[4] Impurities can also lower the melting point of the compound, increasing the likelihood of oiling out.

Q4: How can I prevent my compound from "oiling out"?

A4: To prevent oiling out, you can try the following:

  • Increase Solvent Volume: Add more solvent to the hot solution to ensure the saturation point is reached at a lower temperature.

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange themselves into a crystal lattice.

  • Use a Different Solvent: Select a solvent with a lower boiling point or one in which the compound is less soluble at higher temperatures.

  • Lower Crystallization Temperature: Initiate cooling from a slightly lower temperature.[4]

Q5: My crystal yield is very low. How can I improve it?

A5: A low yield is often due to the compound remaining in the mother liquor. To improve your yield:

  • Ensure Complete Dissolution: Make sure all of the compound is dissolved in the minimum amount of hot solvent. Insoluble impurities can be mistaken for undissolved product.

  • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation.

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will retain more of the solute in the solution upon cooling.

  • Check for Premature Crystallization: If performing hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely on the filter paper.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Problem Possible Cause(s) Recommended Solution(s)
No crystals form after cooling - Solution is not supersaturated.- Nucleation is inhibited.- Evaporate some of the solvent.- Scratch the inner surface of the flask with a glass rod.[3]- Add a seed crystal of the pure compound.[3]- Cool the solution to a lower temperature (ice bath).
"Oiling out" (liquid droplets form) - Solution is supersaturated above the compound's melting point.- High concentration of impurities depressing the melting point.- Reheat the solution and add more solvent.- Slow down the cooling rate.- Consider using a different solvent system.[4]
Crystals form too quickly - Solution is too concentrated.- Cooling is too rapid.- Reheat the solution and add a small amount of additional solvent.- Insulate the flask to slow the cooling process.
Low crystal yield - Too much solvent was used.- Incomplete precipitation.- Use the minimum amount of hot solvent for dissolution.- After slow cooling, place the flask in an ice bath to maximize crystal formation.
Crystals are discolored or impure - Impurities were not removed during the process.- If impurities are insoluble, perform a hot filtration of the solution before cooling.- Consider a second recrystallization step.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This is the most common method for purifying crystalline solids.

  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a test solvent at room temperature. If it dissolves completely, the solvent is likely too good. If it is insoluble, heat the solvent. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask.

  • Crystal Collection: Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (168-169°C).

Protocol 2: Solvent Evaporation Crystallization

This method is useful when a suitable solvent that shows a significant change in solubility with temperature cannot be found.

  • Dissolution: Dissolve the crude this compound in a suitable solvent at room temperature. The compound should be freely soluble in this solvent.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with a watch glass with a small opening) in a fume hood.

  • Crystal Growth: Allow the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute will increase, leading to the formation of crystals.

  • Isolation: Once a sufficient amount of crystals has formed, collect them by filtration and dry as described in the slow cooling protocol.

Visualizing the Process

Troubleshooting Crystallization

TroubleshootingCrystallization start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals success High-Quality Crystals check_crystals->success Yes no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out check_crystals->oiling_out Oil low_yield Low Yield check_crystals->low_yield Low Yield impure_crystals Impure Crystals check_crystals->impure_crystals Impure induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal - Evaporate Solvent no_crystals->induce_nucleation induce_nucleation->start Retry remedy_oiling Remedy Oiling Out: - Add More Solvent - Slow Cooling Rate - Change Solvent oiling_out->remedy_oiling remedy_oiling->start Retry improve_yield Improve Yield: - Minimize Solvent - Cool in Ice Bath low_yield->improve_yield improve_yield->start Retry purify_further Purify Further: - Hot Filtration - Recrystallize impure_crystals->purify_further purify_further->start Retry

A flowchart for troubleshooting common crystallization issues.

Experimental Workflow: Slow Cooling Crystallization

SlowCoolingWorkflow start Start: Crude This compound dissolution 1. Dissolution: Dissolve in minimal hot solvent start->dissolution hot_filtration_check Insoluble Impurities? dissolution->hot_filtration_check hot_filtration 2. Hot Filtration: Remove insoluble impurities hot_filtration_check->hot_filtration Yes slow_cooling 3. Slow Cooling: Allow to cool to room temperature hot_filtration_check->slow_cooling No hot_filtration->slow_cooling ice_bath 4. Ice Bath: Maximize precipitation slow_cooling->ice_bath vacuum_filtration 5. Isolation: Collect crystals via vacuum filtration ice_bath->vacuum_filtration washing 6. Washing: Rinse with ice-cold solvent vacuum_filtration->washing drying 7. Drying: Dry crystals under vacuum washing->drying end End: Pure Crystals drying->end

References

Technical Support Center: Scaling Up the Production of 2-Hydroxy-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-Hydroxy-3,4-dimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful production.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound, primarily focusing on the Kolbe-Schmitt reaction of 3,4-dimethoxyphenol (B20763).

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Explanation
Incomplete formation of the phenoxide salt Ensure complete deprotonation of 3,4-dimethoxyphenol by using a slight excess of a strong base (e.g., sodium hydroxide (B78521), potassium hydroxide). The reaction should be performed under anhydrous conditions as moisture will consume the base.The Kolbe-Schmitt reaction proceeds through the nucleophilic attack of the phenoxide ion on carbon dioxide. Incomplete formation of the phenoxide will result in a lower concentration of the reactive species.[1][2]
Presence of moisture in reagents or solvent Thoroughly dry all glassware, reagents (especially the phenoxide salt), and solvents before use.Water can react with the strong base and the phenoxide, reducing their effectiveness and leading to lower yields.
Insufficient carbon dioxide pressure or reaction time Increase the CO2 pressure (typically 100 atm or higher) and/or extend the reaction time.The carboxylation of phenoxides is often a slow process that requires high pressure to ensure a sufficient concentration of CO2 is dissolved in the reaction medium.[1]
Suboptimal reaction temperature Optimize the reaction temperature. For the Kolbe-Schmitt reaction, temperatures are typically around 125-150°C.Temperature influences the reaction rate and the regioselectivity of the carboxylation.[1]

Issue 2: Poor Regioselectivity (Formation of Isomeric Byproducts)

Potential Cause Troubleshooting Step Explanation
Reaction temperature is too high Lower the reaction temperature. Ortho-carboxylation is generally favored at lower temperatures, while higher temperatures can lead to the formation of the para-isomer.The kinetic product (ortho-isomer) is favored at lower temperatures, while the thermodynamic product (para-isomer) is often formed at higher temperatures.
Choice of cation The choice of the alkali metal cation can influence the ortho/para selectivity. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides can favor the para-isomer, especially at higher temperatures.The coordination of the cation with the phenoxide and carbon dioxide influences the transition state and, therefore, the regiochemical outcome.

Issue 3: Product Discoloration (Pink or Brown Hue)

Potential Cause Troubleshooting Step Explanation
Oxidation of the product or starting material Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a dark, airtight container under an inert atmosphere.Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities.
Presence of metal impurities Use high-purity reagents and ensure all glassware is thoroughly cleaned and free of metal contaminants.Trace metal ions can catalyze oxidation reactions.

Issue 4: Difficulty in Product Purification

Potential Cause Troubleshooting Step Explanation
Presence of unreacted starting material Optimize reaction conditions (time, temperature, pressure) to drive the reaction to completion. Unreacted 3,4-dimethoxyphenol can be removed by extraction with a suitable organic solvent after acidification of the reaction mixture.Unreacted starting material can co-crystallize with the product, reducing its purity.
Presence of isomeric byproducts Recrystallization is a common method for purification. A suitable solvent system (e.g., water, ethanol/water) should be chosen to selectively crystallize the desired this compound.Isomers often have different solubilities, which can be exploited for separation by crystallization.
Formation of tarry byproducts Adjusting the pH during work-up can help to precipitate and remove some impurities. Treatment with activated carbon can also be used to remove colored impurities before crystallization.Acidification of the reaction mixture precipitates the carboxylic acid products. Careful control of pH can sometimes lead to fractional precipitation of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for producing this compound?

A1: The most established industrial method for the synthesis of hydroxybenzoic acids from phenols is the Kolbe-Schmitt reaction.[1][2] This process involves the carboxylation of a phenoxide (in this case, the sodium or potassium salt of 3,4-dimethoxyphenol) with carbon dioxide under high pressure and temperature.

Q2: What are the key parameters to control during the Kolbe-Schmitt reaction for this specific synthesis?

A2: The critical parameters to control are:

  • Anhydrous Conditions: The absence of water is crucial for high yields.

  • Temperature: Typically in the range of 125-150°C to achieve a reasonable reaction rate while maintaining good regioselectivity for the desired ortho-product.[1]

  • Carbon Dioxide Pressure: High pressure (e.g., 100 atm) is necessary to drive the carboxylation.[1]

  • Nature of the Alkali Metal Cation: Sodium phenoxide generally favors the formation of the ortho-isomer (2-hydroxy product).[1]

Q3: What are the potential side reactions and byproducts I should be aware of?

A3: The main potential side reactions and byproducts include:

  • Formation of the isomeric 4-hydroxy-2,3-dimethoxybenzoic acid or 5-hydroxy-3,4-dimethoxybenzoic acid: The position of carboxylation on the aromatic ring can vary.

  • Unreacted 3,4-dimethoxyphenol: Incomplete reaction will leave starting material in the product mixture.

  • Decarboxylation of the product: At very high temperatures, the product can lose the carboxyl group.

  • Oxidation products: If the reaction is not performed under an inert atmosphere, colored byproducts can form.

Q4: What are the recommended purification methods for this compound?

A4: The typical purification procedure involves:

  • Acidification: After the reaction, the mixture is dissolved in water and acidified (e.g., with sulfuric or hydrochloric acid) to precipitate the crude product.

  • Filtration: The precipitated solid is collected by filtration.

  • Washing: The filter cake is washed with cold water to remove inorganic salts and other water-soluble impurities.

  • Recrystallization: The crude product is then recrystallized from a suitable solvent, such as water or an alcohol/water mixture, to achieve high purity. Treatment with activated carbon may be necessary to remove colored impurities prior to recrystallization.

Q5: Are there any alternative synthesis routes to consider?

A5: While the Kolbe-Schmitt reaction is a primary method, other routes could be explored, such as:

  • Demethylation of 2,3,4-trimethoxybenzoic acid: Selective demethylation at the 2-position could yield the desired product. However, controlling the selectivity of demethylation can be challenging.

  • Oxidation of 2-hydroxy-3,4-dimethoxybenzaldehyde: If this aldehyde is available, its oxidation would provide the target carboxylic acid.

Experimental Protocols

1. Synthesis of 3,4-Dimethoxyphenol (Precursor)

This protocol describes the synthesis of the starting material, 3,4-dimethoxyphenol, from veratraldehyde (3,4-dimethoxybenzaldehyde) via a Baeyer-Villiger oxidation followed by hydrolysis.

  • Step 1: Baeyer-Villiger Oxidation.

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve veratraldehyde (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or chloroform.

    • Cool the solution in an ice bath.

    • Slowly add a solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), in the same solvent.

    • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite (B76179) solution) to destroy excess peroxy acid.

    • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude formate (B1220265) ester.

  • Step 2: Hydrolysis.

    • Dissolve the crude formate ester in a mixture of methanol (B129727) and aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • The crude 3,4-dimethoxyphenol can be purified by column chromatography or recrystallization.

2. Synthesis of this compound via Kolbe-Schmitt Reaction

This protocol provides a general procedure for the carboxylation of 3,4-dimethoxyphenol. Note: This reaction requires a high-pressure reactor and should only be performed by trained personnel with appropriate safety precautions.

  • Step 1: Preparation of Sodium 3,4-dimethoxyphenoxide.

    • In a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), dissolve 3,4-dimethoxyphenol (1 equivalent) in a suitable anhydrous solvent (e.g., dry methanol).

    • Carefully add sodium metal (1 equivalent) or sodium methoxide (B1231860) (1 equivalent) in portions.

    • After the reaction is complete, remove the solvent under vacuum to obtain the dry sodium 3,4-dimethoxyphenoxide as a solid.

  • Step 2: Carboxylation.

    • Place the dry sodium 3,4-dimethoxyphenoxide into a high-pressure autoclave.

    • Seal the autoclave and purge it with inert gas before introducing carbon dioxide.

    • Pressurize the autoclave with CO2 to the desired pressure (e.g., 100 atm).

    • Heat the autoclave to the reaction temperature (e.g., 125-150°C) with stirring.

    • Maintain these conditions for several hours.

  • Step 3: Work-up and Purification.

    • After cooling the autoclave to room temperature and carefully venting the CO2, dissolve the solid reaction mixture in water.

    • Acidify the aqueous solution with a strong acid (e.g., concentrated HCl or H2SO4) to a pH of approximately 2-3 to precipitate the crude this compound.

    • Collect the precipitate by filtration and wash it with cold water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., hot water or an ethanol/water mixture).

Quantitative Data Summary

The following table presents typical reaction parameters for the Kolbe-Schmitt reaction, which can be used as a starting point for the optimization of this compound synthesis. Note that specific yields for this particular substrate are not widely reported and will require experimental determination.

Parameter Typical Range Key Considerations
Starting Material 3,4-DimethoxyphenolPurity is critical to avoid side reactions.
Base Sodium Hydroxide or Potassium HydroxideSodium is generally preferred for ortho-selectivity.
Temperature 120 - 160 °CLower temperatures favor ortho-carboxylation.
CO2 Pressure 80 - 150 atmHigher pressure increases the rate of carboxylation.
Reaction Time 4 - 12 hoursDependent on temperature, pressure, and scale.
Typical Yield Variable (requires optimization)Yields for similar phenols can range from 50% to over 90%.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Kolbe-Schmitt Reaction cluster_purification Purification Veratraldehyde Veratraldehyde Baeyer_Villiger Baeyer-Villiger Oxidation Veratraldehyde->Baeyer_Villiger Hydrolysis Hydrolysis Baeyer_Villiger->Hydrolysis Dimethoxyphenol 3,4-Dimethoxyphenol Hydrolysis->Dimethoxyphenol Phenoxide_Formation Phenoxide Formation (with NaOH) Dimethoxyphenol->Phenoxide_Formation Carboxylation Carboxylation (High Pressure CO2) Phenoxide_Formation->Carboxylation Acidification Acidification Carboxylation->Acidification Crude_Product Crude 2-Hydroxy-3,4- dimethoxybenzoic acid Acidification->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure 2-Hydroxy-3,4- dimethoxybenzoic acid Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

Kolbe_Schmitt_Mechanism cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Tautomerization & Protonation Phenol 3,4-Dimethoxyphenol Phenoxide Sodium 3,4-Dimethoxyphenoxide Phenol->Phenoxide + Base NaOH Base->Phenoxide Intermediate Intermediate Phenoxide->Intermediate + CO2 CO2 CO2->Intermediate Salicylate Sodium 2-hydroxy-3,4- dimethoxybenzoate Intermediate->Salicylate Rearrangement Final_Product 2-Hydroxy-3,4- dimethoxybenzoic acid Salicylate->Final_Product + Acid H+ Acid->Final_Product

Caption: Simplified mechanism of the Kolbe-Schmitt reaction.

References

Technical Support Center: Analysis of 2-Hydroxy-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Hydroxy-3,4-dimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common pitfalls encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when developing an HPLC method for this compound?

A1: The most critical factors are the mobile phase pH, column chemistry, and proper sample preparation. As a phenolic acid, the ionization of this compound is pH-dependent, which significantly impacts its retention and peak shape. Selecting an appropriate stationary phase and ensuring clean sample extracts are crucial for accurate and reproducible results.

Q2: I am observing significant peak tailing in my chromatogram. What is the likely cause and how can I fix it?

A2: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase or an inappropriate mobile phase pH. If the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms can lead to tailing. To mitigate this, adjust the mobile phase pH to be at least 1.5-2 units below the pKa of the carboxylic acid group. Using a high-purity, end-capped C18 column or a column with a different chemistry (e.g., Phenyl-Hexyl) can also minimize secondary interactions.

Q3: My sample is of biological origin (e.g., plasma, tissue homogenate), and I'm experiencing poor sensitivity and inconsistent results. What could be the issue?

A3: Biological samples contain complex matrices that can cause ion suppression in mass spectrometry or interfere with UV detection. This is known as a matrix effect. Inadequate sample preparation is the most likely culprit. It is essential to implement a robust sample clean-up procedure, such as solid-phase extraction (SPE) or protein precipitation followed by liquid-liquid extraction, to remove interfering substances like salts, proteins, and phospholipids.

Q4: How can I ensure the stability of this compound during sample preparation and analysis?

A4: Phenolic acids can be susceptible to oxidation and degradation, especially at high pH, elevated temperatures, and upon exposure to light. It is advisable to work with fresh samples, keep them cool, and protect them from light. Use of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) in the sample preparation workflow can also prevent degradation. Samples should be stored at low temperatures (-20°C or -80°C) for long-term stability.

Troubleshooting Guides

Chromatographic Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing Mobile phase pH is too close to the analyte's pKa.Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of the carboxylic acid.
Secondary interactions with the stationary phase.Use a high-purity, end-capped C18 column. Consider a different column chemistry (e.g., Phenyl-Hexyl).
Column contamination.Flush the column with a strong solvent. Use a guard column.
Poor Resolution/ Co-elution with Interferences Inadequate separation from isomers or matrix components.Optimize the mobile phase gradient. Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). Screen different column selectivities.
Mobile phase pH not optimal for selectivity.Systematically adjust the mobile phase pH to alter the retention of ionizable compounds.
Variable Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of mobile phase buffers.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column degradation.Replace the column if performance continues to decline.
Sample Preparation and Matrix Effects
Problem Potential Cause Troubleshooting Steps
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize the extraction solvent and pH. Consider different extraction techniques (e.g., SPE, LLE, protein precipitation).
Analyte degradation during sample processing.Keep samples cool, protect from light, and consider adding antioxidants.
Ion Suppression/ Enhancement (LC-MS) Co-eluting matrix components affecting analyte ionization.Improve sample clean-up to remove interfering substances. Adjust chromatographic conditions to separate the analyte from the matrix suppression zone.
High salt concentration in the final extract.Ensure the final sample reconstitution solvent is compatible with the mobile phase and has a low salt content.
Inconsistent Quantification Lack of an appropriate internal standard.Use a stable isotope-labeled internal standard if available. If not, select a structural analog with similar chemical properties and chromatographic behavior.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol provides a starting point for developing an HPLC-UV method. Optimization will be required based on your specific instrumentation and sample matrix.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • For simple matrices (e.g., formulated products), dissolve the sample in the initial mobile phase composition.

    • For complex matrices (e.g., biological fluids, plant extracts), perform a suitable extraction (e.g., Solid-Phase Extraction).

    • Filter the final extract through a 0.22 µm syringe filter before injection.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Biological Fluids

This protocol is a general guideline for extracting phenolic acids from biological fluids like plasma or urine.

  • SPE Cartridge: Polymeric reversed-phase sorbent (e.g., Oasis HLB).

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Equilibration: 1 mL 0.1% Formic acid in Water.

  • Sample Loading:

    • Pre-treat the sample by diluting 1:1 with 0.1% Formic acid in Water.

    • Centrifuge to pellet any precipitates.

    • Load the supernatant onto the SPE cartridge.

  • Washing: 1 mL 5% Methanol in Water to remove polar interferences.

  • Elution: 1 mL Methanol to elute the analyte.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Pretreatment Pre-treatment (Dilution, Centrifugation) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution DryRecon Dry-down & Reconstitution Elution->DryRecon HPLC HPLC Separation DryRecon->HPLC Detection UV or MS Detection HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification troubleshooting_peak_tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH >= pKa - 2? Start->Check_pH Adjust_pH Lower Mobile Phase pH Check_pH->Adjust_pH Yes Check_Column Is Column Old or Contaminated? Check_pH->Check_Column No Resolved Peak Shape Improved Adjust_pH->Resolved Clean_Column Flush or Replace Column Check_Column->Clean_Column Yes Change_Column Consider Different Column Chemistry Check_Column->Change_Column No Clean_Column->Resolved Change_Column->Resolved matrix_effects_pathway cluster_source Source of Matrix Effects cluster_manifestation Manifestation in Analysis cluster_consequence Consequence Biological_Matrix Biological Matrix (Salts, Lipids, Proteins) Sample_Prep Inadequate Sample Preparation Biological_Matrix->Sample_Prep Coelution Co-elution of Analyte and Matrix Components Sample_Prep->Coelution Ion_Suppression Ion Suppression/ Enhancement (MS) Coelution->Ion_Suppression Detector_Interference Detector Interference (UV) Coelution->Detector_Interference Poor_Sensitivity Poor Sensitivity Ion_Suppression->Poor_Sensitivity Inaccurate_Quant Inaccurate Quantification Detector_Interference->Inaccurate_Quant Poor_Sensitivity->Inaccurate_Quant

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Hydroxy-3,4-dimethoxybenzoic Acid and Protocatechuic Acid

A Comparative Analysis of the Antioxidant Potential of Dimethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Structure-Activity Relationship: The Decisive Role of Hydroxyl vs. Methoxy (B1213986) Groups

A fundamental principle in the antioxidant activity of phenolic compounds is the hydrogen-donating ability of the hydroxyl (-OH) group, which neutralizes free radicals. The substitution of these hydroxyl groups with methoxy (-OCH₃) groups, as is the case in dimethoxybenzoic acid isomers, has a significant impact on their antioxidant potential.

The process of methylation, which replaces the acidic proton of a hydroxyl group with a methyl group, generally leads to a substantial decrease in antioxidant activity. This is because the methoxy group is a less effective hydrogen donor than a hydroxyl group. The electron-donating nature of the methoxy group can, to some extent, stabilize the aromatic ring, but this effect is generally insufficient to compensate for the loss of the readily donatable hydrogen atom from a hydroxyl group.

Quantitative Comparison of Antioxidant Activity

Direct comparative quantitative data for all six isomers is scarce. However, by compiling data from various studies, a picture of their relative antioxidant potential begins to emerge. The following table summarizes available quantitative data, primarily focusing on the Ferric Reducing Antioxidant Power (FRAP) assay. It is crucial to note that data from different studies should be interpreted with caution due to variations in experimental conditions.

IsomerAntioxidant AssayResultReference CompoundRelative Activity Ratio
3,4-Dimethoxybenzoic AcidFRAPVery Low Activity3,4-Dihydroxybenzoic Acid1 : 598[1]
3,4-Dimethoxybenzoic AcidFRAPVery Low Activity4-Hydroxy-3-methoxybenzoic Acid1 : 26[1]

Note: A lower ratio indicates significantly lower antioxidant activity compared to the reference compound. The data clearly illustrates the dramatic decrease in antioxidant capacity upon methylation of both hydroxyl groups. While specific quantitative data for the other isomers from comparative studies is limited, the established structure-activity relationship strongly suggests a similarly low antioxidant potential across all dimethoxybenzoic acid isomers when compared to their dihydroxy- counterparts.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays frequently cited in the literature for evaluating phenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.

Protocol:

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol (B129727) or ethanol (B145695). This is then diluted to a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: A small volume of the test compound (at various concentrations) is mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC₅₀ value indicates a higher antioxidant activity.[2][3][4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ back to its colorless form is monitored by the decrease in absorbance at 734 nm.

Protocol:

  • ABTS•+ Generation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with ethanol or a phosphate (B84403) buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound is added to the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[3][5][6]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored by the increase in absorbance at 593 nm.

Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction Mixture: The FRAP reagent is mixed with the test compound. A standard curve is prepared using known concentrations of FeSO₄.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Absorbance Measurement: The absorbance of the blue solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve and is expressed as Fe²⁺ equivalents (e.g., in µM).[7][8][9]

Signaling Pathways and Mechanisms of Action

While direct radical scavenging is a primary mechanism of antioxidant action, phenolic compounds can also exert protective effects by modulating intracellular signaling pathways. A key pathway is the Keap1-Nrf2 pathway, which regulates the expression of a suite of antioxidant and detoxification enzymes.

Signaling_Pathway cluster_nucleus Inside Nucleus ROS Oxidative Stress (e.g., Free Radicals) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Cellular_Protection Cellular Protection Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Simplified Keap1-Nrf2 signaling pathway in cellular antioxidant response.

While specific studies on the interaction of all dimethoxybenzoic acid isomers with the Nrf2 pathway are limited, their structural similarity to other phenolic compounds suggests a potential, albeit likely weak, modulatory role.

Experimental Workflow for Antioxidant Assays

The general workflow for in vitro antioxidant capacity screening involves several key steps, from sample preparation to data analysis.

Experimental_Workflow start Start: Select Dimethoxybenzoic Acid Isomers prep Prepare Stock Solutions of Isomers and Standards start->prep reaction Perform Antioxidant Assays (Incubation, Reaction) prep->reaction assay_prep Prepare Assay Reagents (DPPH, ABTS, FRAP) assay_prep->reaction measurement Spectrophotometric Measurement (Absorbance Reading) reaction->measurement calculation Data Analysis: Calculate % Inhibition, IC50, or Equivalents measurement->calculation comparison Comparative Analysis of Antioxidant Potential calculation->comparison end End: Conclude on Structure-Activity Relationship comparison->end

Caption: General experimental workflow for comparing antioxidant potential.

Conclusion

For researchers and drug development professionals, this suggests that while dimethoxybenzoic acids may have other biological activities, their utility as primary antioxidants is limited. Future research should focus on direct, comprehensive comparative studies of all six isomers to provide a more complete quantitative picture of their antioxidant capacities and to fully elucidate the subtle differences in activity that may arise from the varied positioning of the methoxy groups. Such studies would be invaluable for the rational design of phenolic compounds with tailored therapeutic properties.

References

Structure-Activity Relationship of 2-Hydroxy-3,4-dimethoxybenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of 2-hydroxy-3,4-dimethoxybenzoic acid and its close analogs. The information is compiled from various studies to offer insights into how structural modifications influence their biological activities, with a focus on 12-lipoxygenase inhibition, antimicrobial, and anticancer effects.

Comparative Analysis of Biological Activities

The biological activities of this compound derivatives are significantly influenced by the nature and position of substituents on the aromatic ring and modifications of the carboxylic acid group. While comprehensive SAR studies on a single, homologous series of this compound derivatives are limited, valuable insights can be drawn from studies on closely related compounds.

1.1. Inhibition of 12-Lipoxygenase (12-LOX)

A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives provides critical SAR insights that can be extrapolated to this compound derivatives due to the shared 2-hydroxy-3-methoxy substitution pattern.[1][2][3] Human 12-lipoxygenase (12-LOX) is an enzyme implicated in various physiological and pathological processes, including inflammation, thrombosis, and cancer.[1][2][3]

Table 1: Structure-Activity Relationship of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as 12-LOX Inhibitors [1][2][3]

Compound IDR1 (Position 4)R2 (Position 5)R3 (Benzenesulfonamide)12-LOX IC50 (µM)Key Observations
Parent Scaffold HH-SO2NH2-The 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold is the basic pharmacophore.
1 OMeH-SO2NH2>100The presence of a methoxy (B1213986) group at the 4-position of the benzylamine (B48309) ring is crucial for activity.
35 OMeH-SO2NHMe0.057N-methylation of the sulfonamide improves potency.
36 OMeH-SO2NHEt0.048N-ethylation of the sulfonamide further enhances potency.
- OHH-SO2NH2InactiveA hydroxyl group at the 4-position of the benzylamine abolishes activity.
- HOMe-SO2NH2Reduced ActivityMoving the methoxy group from position 4 to 5 reduces inhibitory activity.

Key SAR takeaways for 12-LOX Inhibition:

  • The 2-hydroxy and 3-methoxy groups on the benzylamine ring are critical for potent inhibitory activity.

  • A methoxy group at the 4-position of the benzylamine ring is essential.

  • Small alkyl substitution on the sulfonamide nitrogen enhances potency, suggesting a favorable interaction in a hydrophobic pocket of the enzyme's active site.

  • The benzenesulfonamide moiety is a key component of the pharmacophore, likely involved in important binding interactions.

1.2. Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties.[4] The antimicrobial efficacy is often attributed to their ability to disrupt cell membranes and inhibit essential cellular processes. For derivatives of 3,4-dimethoxybenzoic acid (veratric acid), modifications of the carboxylic acid group into esters and Schiff bases have been shown to modulate antimicrobial activity.

Table 2: Antimicrobial Activity of 3,4-Dimethoxybenzoic Acid Derivatives [5]

Compound TypeGeneral StructureActivity against S. aureus (MIC, µg/mL)Activity against E. coli (MIC, µg/mL)Activity against C. albicans (MIC, µg/mL)Key Observations
Veratric Acid 3,4-(OMe)2-Ph-COOH>1000>1000>1000The parent acid shows weak activity.
Esters 3,4-(OMe)2-Ph-COOR250-500500-1000500-1000Esterification of the carboxylic acid generally enhances antimicrobial activity.
Schiff Bases 3,4-(OMe)2-Ph-CO-N=CH-R'62.5-250125-5006.25-125Conversion to Schiff bases, particularly with certain aromatic aldehydes, significantly increases potency, especially against fungi.[4]

Key SAR takeaways for Antimicrobial Activity:

  • Conversion of the carboxylic acid to esters or Schiff bases is a viable strategy to enhance antimicrobial potency.[4]

  • Schiff bases of 3,4-dimethoxybenzoic acid, in particular, have demonstrated significant antifungal activity.[5]

  • The lipophilicity and electronic properties of the substituents introduced play a crucial role in determining the antimicrobial spectrum and potency.

1.3. Anticancer Activity

Veratric acid (3,4-dimethoxybenzoic acid) has been reported to possess anti-inflammatory and antioxidant properties that may contribute to anticancer effects.[6][7] Studies on other hydroxybenzoic acid derivatives have shown that they can decrease the viability of cancer cells.[8][9] For instance, 4-hydroxybenzoic acid and vanillic acid (4-hydroxy-3-methoxybenzoic acid) have demonstrated dose- and time-dependent anti-proliferative effects on leukemia cells.[8][9]

Table 3: Anticancer Activity of Hydroxybenzoic Acid Derivatives against Leukemia Cells (K562) [8]

CompoundConcentration (mM)Treatment Time (h)Cell Viability (%)
4-Hydroxybenzoic Acid 107290.31 ± 0.96
109687.56 ± 1.01
Vanillic Acid 54875.30 ± 6.23
104853.49 ± 10.68
57270.74 ± 11.07
107241.00 ± 5.78

Key SAR takeaways for Anticancer Activity:

  • The presence of hydroxyl and methoxy groups on the benzoic acid scaffold appears to be important for anticancer activity.

  • Increasing the number of methoxy groups (as in vanillic acid compared to 4-hydroxybenzoic acid) seems to enhance the anti-proliferative effect.[8]

  • Further structural modifications, such as the introduction of different functional groups, could lead to more potent anticancer agents.[10]

Experimental Protocols

2.1. Synthesis of this compound Amide Derivatives (General Procedure)

A general method for the synthesis of amide derivatives involves the activation of the carboxylic acid followed by reaction with an appropriate amine.

  • Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane (B109758) or DMF), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activating agent like N-hydroxysuccinimide (NHS) (1.1 equivalents) are added. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • Amide Formation: The desired amine (1.2 equivalents) is added to the reaction mixture, and stirring is continued at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed successively with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired amide.

2.2. In Vitro 12-Lipoxygenase Inhibition Assay

The inhibitory activity against 12-LOX can be determined using a spectrophotometric method.

  • Enzyme Preparation: Recombinant human platelet-type 12-lipoxygenase is used.

  • Assay Procedure: The assay is performed in a quartz cuvette containing a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4). The enzyme is pre-incubated with the test compound (dissolved in DMSO) for a specified time at room temperature.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement: The formation of the conjugated diene product, 12-hydroperoxyeicosatetraenoic acid (12-HPETE), is monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined by comparing the rates of the sample with that of a control (containing DMSO without the inhibitor). IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2.3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is standardized to a specific cell density (e.g., 0.5 McFarland standard).

  • Preparation of Test Compounds: The compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

3.1. Proposed Synthesis Workflow

Synthesis_Workflow start This compound activation Carboxylic Acid Activation (DCC, NHS) start->activation coupling Amide Coupling activation->coupling amine Amine (R-NH2) amine->coupling workup Work-up & Purification coupling->workup product Amide Derivative workup->product

Caption: General workflow for the synthesis of amide derivatives.

3.2. Postulated Anti-inflammatory Signaling Pathway of Veratric Acid

Veratric acid, a close analog of the topic compound, has been shown to exert anti-inflammatory effects by modulating several key signaling pathways.[6][11]

Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates Veratric_Acid Veratric Acid MAPK MAPK (p38, ERK, JNK) Veratric_Acid->MAPK inhibits IKK IKK Veratric_Acid->IKK inhibits STATs STAT-1, STAT-3 Veratric_Acid->STATs inhibits TLR4->MAPK activates TLR4->IKK activates TLR4->STATs activates NFkappaB_nuc NF-κB MAPK->NFkappaB_nuc activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB->NFkappaB_nuc translocates STATs_nuc STATs STATs->STATs_nuc translocates Gene_Expression Gene Expression NFkappaB_nuc->Gene_Expression promotes STATs_nuc->Gene_Expression promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IFN-γ) Gene_Expression->Pro_inflammatory_Cytokines iNOS iNOS Gene_Expression->iNOS NO NO iNOS->NO

Caption: Postulated anti-inflammatory mechanism of veratric acid.

References

A Comparative Analysis of the Biological Activities of Syringic Acid and 2-Hydroxy-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two structurally related phenolic compounds: syringic acid and 2-Hydroxy-3,4-dimethoxybenzoic acid. This document summarizes available experimental data on their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, and includes detailed experimental protocols for key assays. Due to a scarcity of direct comparative studies, this guide presents robust quantitative data for syringic acid and available qualitative and limited quantitative information for this compound.

Introduction

Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is a well-studied phenolic compound found in a variety of plants, fruits, and vegetables.[1] It is known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3] this compound is a structural isomer of syringic acid, also found in various plant sources. While it has been identified in several phytochemical studies, there is a notable lack of extensive research and quantitative data on its specific biological activities compared to the wealth of information available for syringic acid. This guide aims to consolidate the existing data to facilitate a comparative understanding and to highlight areas for future research.

Comparative Data on Biological Activities

Antioxidant Activity

The antioxidant capacity of phenolic acids is often evaluated through their ability to scavenge free radicals.

Compound Assay IC₅₀ Value Reference
Syringic AcidDPPH Radical Scavenging9.8 µg/mL[4]
Syringic AcidDPPH Radical Scavenging19.86 µg/mL[5]
Syringic AcidABTS Radical Scavenging10.76 ± 0.13 µg/mL[6]

Lower IC₅₀ values indicate stronger antioxidant activity.

For this compound, specific IC₅₀ values from standardized antioxidant assays like DPPH or ABTS are not well-documented in publicly available research.

Anti-inflammatory Activity

The anti-inflammatory potential can be assessed by various in vitro methods, including the inhibition of protein denaturation and key inflammatory enzymes.

Compound Assay IC₅₀ Value Reference
Syringic AcidInhibition of Protein Denaturation49.38 ± 0.56 µg/mL[6][7]
Syringic AcidProteinase Inhibition53.73 ± 0.27 µg/mL[6][7]
Syringic AcidLipoxygenase (LOX) Inhibition0.009 mM[8]

Lower IC₅₀ values indicate more potent anti-inflammatory activity.

Information on the in vitro anti-inflammatory activity of this compound is limited, with no specific IC₅₀ values for common assays currently available.

Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound Microorganism MIC Value Reference
Syringic AcidCronobacter sakazakii5 mg/mL[1]
Syringic AcidStaphylococcus epidermidisSub-inhibitory concentrations showed anti-biofilm activity[9][10]

Lower MIC values indicate greater antimicrobial potency.

While some studies mention the antimicrobial potential of plant extracts containing this compound, specific MIC values for the pure compound against common bacterial or fungal strains are not well-established.

Anticancer Activity

The cytotoxic effect of these compounds on cancer cell lines is a crucial measure of their anticancer potential.

Compound Cell Line IC₅₀ Value Reference
Syringic AcidGastric Cancer (AGS)30 µg/mL[11]
Syringic AcidColorectal Cancer (SW-480)Dose-dependent inhibition observed[3]

Lower IC₅₀ values indicate greater cytotoxicity towards cancer cells.

There is a lack of specific IC₅₀ data for the cytotoxic effects of this compound on common cancer cell lines like HeLa or MCF-7 in the available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound (syringic acid or this compound) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a 0.1 mM solution of DPPH in the same solvent.

  • In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Inhibition of Protein Denaturation Assay

Principle: This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation. Bovine serum albumin (BSA) is commonly used as the protein that is denatured by heat.

Protocol:

  • Prepare a reaction mixture containing 0.2% (w/v) bovine serum albumin.

  • Prepare various concentrations of the test compound.

  • Add the test compound to the BSA solution.

  • A control is prepared with BSA and the vehicle used for the test compound.

  • The mixtures are incubated at 37°C for 20 minutes and then heated at 72°C for 5 minutes.

  • After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • The percentage of inhibition of protein denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • The IC₅₀ value is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Protocol:

  • Prepare a standardized inoculum of the target microorganism in a suitable broth medium.

  • Prepare serial dilutions of the test compound in the broth medium in a 96-well microplate.

  • Add the microbial inoculum to each well.

  • Include a positive control (microorganism with no test compound) and a negative control (broth with no microorganism).

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC₅₀ value is determined by plotting cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

The biological activities of phenolic compounds are often mediated through their interaction with specific signaling pathways. The following diagrams illustrate some of the key pathways and experimental workflows relevant to the activities of syringic acid.

experimental_workflow_antioxidant cluster_prep Sample Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis compound Test Compound (Syringic Acid or This compound) dilutions Serial Dilutions compound->dilutions dpph Add DPPH Solution dilutions->dpph incubate Incubate (Dark, 30 min) dpph->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

DPPH Antioxidant Assay Workflow

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_inhibition Inhibition by Syringic Acid cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB JAK_STAT JAK-STAT Pathway TLR4->JAK_STAT COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) JAK_STAT->Cytokines Syringic_Acid Syringic Acid Syringic_Acid->NFkB Inhibits Syringic_Acid->JAK_STAT Inhibits

Anti-inflammatory Signaling Pathways Modulated by Syringic Acid

Conclusion

This comparative guide highlights the significant body of research demonstrating the diverse biological activities of syringic acid, supported by quantitative experimental data. In contrast, this compound remains a comparatively understudied compound, with a clear lack of published quantitative data on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. While its structural similarity to syringic acid suggests it may possess similar activities, this cannot be concluded without direct experimental evidence.

The data presented for syringic acid confirms its potential as a valuable natural compound for further investigation in drug development. The absence of data for this compound represents a significant research gap. Future studies should focus on conducting head-to-head comparative experiments using standardized assays to elucidate the specific biological activities of this compound and to determine its potential relative to its well-characterized isomer, syringic acid. Such research would provide a clearer understanding of the structure-activity relationships among these phenolic acids and could uncover novel therapeutic applications.

References

A Comparative Analysis of 2-Hydroxy-3,4-dimethoxybenzoic Acid: In Vivo Efficacy vs. In Vitro Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the demonstrated in vivo efficacy of 2-Hydroxy-3,4-dimethoxybenzoic acid against its predicted in vitro activities based on structurally related compounds. While direct in vitro studies on this specific molecule are limited in publicly available literature, this document synthesizes existing data to offer a comprehensive perspective for research and development.

Executive Summary

This compound, a metabolite derived from iridoid glycosides found in Veronica anagallis-aquatica L., has shown significant therapeutic potential in preclinical in vivo models of heart failure.[1] It has been demonstrated to improve cardiac function and reduce hypertrophy.[1] In contrast, there is a notable lack of specific in vitro efficacy data for this compound. However, the biological activities of structurally similar phenolic acids, such as veratric acid and syringic acid, have been characterized in vitro, suggesting potential anti-inflammatory, antioxidant, and anti-proliferative properties for this compound. This guide will present the robust in vivo findings alongside a comparative summary of in vitro data from analogous compounds to inform future research directions.

In Vivo Efficacy: Cardioprotective Effects

A pivotal study has established the in vivo efficacy of this compound in a murine model of heart failure. The compound was shown to be a key active metabolite responsible for the cardioprotective effects of iridoid glycosides.[1]

Quantitative Data: In Vivo Heart Failure Model
ParameterTreatment Group (this compound)Control Group (Heart Failure)OutcomeReference
Cardiac FunctionSignificantly enhancedImpairedImprovement in cardiac output[1]
Inflammatory CytokinesReducedElevatedAnti-inflammatory effect[1]
Cardiac HypertrophySignificantly reducedPresentAttenuation of cardiac remodeling[1]
Cardiac FibrosisMitigatedPresentAnti-fibrotic effect[1]

Comparative In Vitro Data of Structurally Related Compounds

Quantitative Data: In Vitro Activities of Analogs
CompoundAssayTarget/Cell LineIC50 / EfficacyBiological ActivityReference
Veratric AcidAnti-inflammatoryHaCaT cellsAttenuated UVB-induced CPDs and GSH depletionPhotoprotective, Anti-inflammatory
Veratric AcidAnti-proliferativeLeukemia, Breast, Colon Cancer Cell Lines19 to 38-fold less active than its lysophosphatidylcholine (B164491) conjugateAnti-proliferative
Syringic AcidAnti-adipogenesis3T3-L1 preadipocytesConcentration-dependent suppression of differentiationAnti-obesity
Syringic AcidAnti-proliferativeK562 Leukemia CellsIC50 = 96.92 µg/mLAnticancer

Signaling Pathway and Experimental Workflow

Mechanism of Action: The HDAC2–KLF4/INPP5F–AKT–GSK3β Pathway

In vivo studies have elucidated that this compound exerts its cardioprotective effects by suppressing the HDAC2–KLF4/INPP5F–AKT–GSK3β signaling pathway.[1] This pathway is implicated in cardiac dysfunction and hypertrophy.

G cluster_drug Therapeutic Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome drug 2-Hydroxy-3,4- dimethoxybenzoic acid HDAC2 HDAC2 drug->HDAC2 inhibits KLF4 KLF4 HDAC2->KLF4 INPP5F INPP5F KLF4->INPP5F AKT AKT INPP5F->AKT GSK3B GSK3β AKT->GSK3B outcome Cardiac Dysfunction & Hypertrophy GSK3B->outcome

Caption: Signaling pathway of this compound.

General Experimental Workflow: From In Vitro to In Vivo

The logical progression for evaluating a novel compound like this compound typically follows a standardized workflow, moving from initial in vitro screening to more complex in vivo models.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Compound Synthesis / Isolation B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Target-based Assays (e.g., Enzyme Inhibition) B->C D Cell-based Phenotypic Screening C->D E Animal Model Selection (e.g., Heart Failure Model) D->E Promising Candidate F Pharmacokinetic Studies (ADME) E->F G Efficacy Studies (Dose-Response) F->G H Toxicology Studies G->H

Caption: A typical drug discovery workflow.

Experimental Protocols

In Vivo Heart Failure Model

The in vivo efficacy of this compound was evaluated in a mouse model of heart failure. While the full detailed protocol from the primary literature is not provided here, a general methodology can be summarized as follows:

  • Animal Model: Male C57BL/6J mice are typically used. Heart failure is induced surgically (e.g., by transverse aortic constriction) or pharmacologically (e.g., with isoproterenol).

  • Treatment: Following the induction of heart failure, mice are orally administered with this compound (e.g., 30 mg/kg body weight) daily for a specified period (e.g., 4 weeks).

  • Cardiac Function Assessment: Echocardiography is performed to measure parameters such as ejection fraction and fractional shortening to assess cardiac function.

  • Histological Analysis: Hearts are excised, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to evaluate cardiac hypertrophy and fibrosis.

  • Biochemical Analysis: Serum levels of inflammatory cytokines and cardiac biomarkers (e.g., BNP) are measured using ELISA or other immunoassays.

  • Western Blot Analysis: Protein expression levels of key components of the HDAC2–KLF4/INPP5F–AKT–GSK3β pathway in heart tissue are determined to elucidate the mechanism of action.

General In Vitro Assay Protocols

The following are generalized protocols for the types of in vitro assays used to evaluate the activities of compounds structurally related to this compound.

Anti-inflammatory Assay (e.g., in HaCaT keratinocytes):

  • Cell Culture: Human keratinocyte (HaCaT) cells are cultured in appropriate media.

  • Induction of Inflammation: Cells are exposed to an inflammatory stimulus, such as UVB radiation.

  • Treatment: Cells are treated with various concentrations of the test compound.

  • Assessment: The levels of pro-inflammatory mediators (e.g., IL-6, PGE2) in the cell culture supernatant are measured by ELISA. Cellular damage, such as the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), can be quantified by immunostaining.

Anti-proliferative Assay (e.g., MTT Assay):

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Conclusion and Future Directions

This compound has demonstrated clear and promising in vivo efficacy in a preclinical model of heart failure, with a well-defined mechanism of action involving the HDAC2–KLF4/INPP5F–AKT–GSK3β pathway.[1] However, a significant data gap exists in the form of direct in vitro studies. Based on the activities of its structural analogs, it is plausible that this compound possesses anti-inflammatory, antioxidant, and anti-proliferative properties.

To fully elucidate the therapeutic potential of this compound, future research should prioritize:

  • Direct in vitro evaluation: Performing cell-based assays using cardiomyocytes and cardiac fibroblasts to confirm its effects on hypertrophy, fibrosis, and inflammation in a cardiac context.

  • Target deconvolution: Identifying the direct molecular targets of this compound to further understand its mechanism of action.

  • Pharmacokinetic and toxicological profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for its development as a potential therapeutic agent.

By addressing these research questions, the scientific community can build upon the promising in vivo findings and pave the way for the potential clinical application of this compound in the treatment of heart failure and other related conditions.

References

Comparative Analysis of the Anti-inflammatory Potential of 2-Hydroxy-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anti-inflammatory properties of 2-Hydroxy-3,4-dimethoxybenzoic acid. Due to limited direct experimental data on this specific compound, this analysis draws upon published data from structurally similar molecules, including 2-hydroxy-4-methoxybenzoic acid and 3,4-dimethoxybenzoic acid (veratric acid), to infer its likely biological activity and mechanisms of action. This information is compared against well-established anti-inflammatory drugs, Indomethacin and Dexamethasone, to provide a benchmark for its potential efficacy.

Executive Summary

This compound is a phenolic compound with a structure suggesting potential anti-inflammatory activity. Based on data from analogous compounds, it is hypothesized that its mechanism of action involves the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The primary signaling pathways likely influenced are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Comparative Data

The following tables summarize the anti-inflammatory effects of compounds structurally related to this compound and standard anti-inflammatory drugs.

Table 1: Inhibition of Inflammatory Mediators

CompoundTargetAssay SystemEffective Concentration / IC50Reference
2-Hydroxy-4-methoxybenzoic acid TNF-α, IL-1β, IL-6CCl4-induced hepatotoxicity in ratsNot specified[1]
3,4-Dimethoxybenzoic acid (Veratric Acid) COX-2, PGE2, IL-6UVB-irradiated HaCaT cells10-100 µg/mL[2]
3,4-Dimethoxybenzoic acid (Veratric Acid) iNOSLPS-stimulated RAW264.7 cells100, 200 µM[2]
Indomethacin COX-1Purified ovine COX-127 nM[3]
Indomethacin COX-2Purified murine COX-2127 nM[3]
Indomethacin COX-1Enzyme Assay18 nM[4][5]
Indomethacin COX-2Enzyme Assay26 nM[4][5]
Dexamethasone NF-κBA549 cells0.5 x 10-9 M[6]

Table 2: Effects on Key Inflammatory Signaling Pathways

CompoundPathwayEffectCell Line / ModelReference
2'-Hydroxy-4',6'-dimethoxychalcone NF-κB, p38, JNKReduction of protein levels and nuclear translocationLPS-induced RAW264.7 cells[7]
3,4-Dimethoxybenzoic acid (Veratric Acid) PI3K/AktInhibition of LPS-induced activationRAW264.7 cells[2]
Dexamethasone NF-κBAttenuates DNA binding activityRat brain in vivo[8]
Dexamethasone NF-κBPrevents IL-1β-induced activation by upregulating IκBαLymphoblastic cells[9]

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are standard methods used to evaluate the efficacy of anti-inflammatory compounds.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates at a density of 1.5 x 105 cells/well and incubated for 24 hours.[10]

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 2 hours. Subsequently, cells are stimulated with LPS (1 µg/mL) for 18-24 hours to induce NO production.[10][11]

  • Measurement of Nitrite (B80452): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[12]

  • Quantification: The absorbance is measured at 540-570 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.[12]

Prostaglandin E2 (PGE2) Measurement by ELISA

This protocol details the quantification of PGE2, a key inflammatory prostaglandin, in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Sample Collection: Cell culture supernatants from cells treated with the test compound and stimulated with an inflammatory agent (e.g., LPS) are collected. Particulates are removed by centrifugation.

  • ELISA Procedure (Competitive Assay):

    • Standards and samples are added to a microplate pre-coated with a capture antibody.

    • A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.[13]

    • After incubation, the plate is washed to remove unbound reagents.

    • A substrate solution is added, and the color develops in inverse proportion to the amount of PGE2 in the sample.[14]

    • The reaction is stopped, and the absorbance is read at 450 nm.[15]

  • Data Analysis: The concentration of PGE2 in the samples is determined by comparing their absorbance to a standard curve.

TNF-α and IL-6 Measurement by ELISA

This protocol outlines the quantification of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants using a sandwich ELISA.

  • Principle: A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α).[16]

  • Assay Procedure (Sandwich ELISA):

    • Standards and samples are added to the wells, and the cytokine binds to the capture antibody.

    • After washing, a biotin-conjugated detection antibody specific for the cytokine is added.[16]

    • Following another wash, streptavidin-HRP is added, which binds to the biotinylated detection antibody.[16]

    • A substrate solution is added, and the color develops in proportion to the amount of cytokine present.

    • The reaction is stopped, and the absorbance is measured at 450 nm.

  • Quantification: The cytokine concentration in the samples is calculated from a standard curve.

Visualizations

The following diagrams illustrate the key signaling pathways implicated in inflammation and a general workflow for in vitro anti-inflammatory screening.

NF-kappaB Signaling Pathway cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Gene_Expression Induces Nucleus Nucleus Compound 2-Hydroxy-3,4- dimethoxybenzoic acid (Hypothesized) Compound->IKK Inhibits (Potential site of action)

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces Compound 2-Hydroxy-3,4- dimethoxybenzoic acid (Hypothesized) Compound->MAPKK Inhibits (Potential site of action)

Caption: Potential modulation of the MAPK signaling cascade.

Experimental_Workflow start Start: Cell Seeding (e.g., RAW 264.7) pretreatment Pre-treatment with This compound (various concentrations) start->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation incubation Incubation (18-24 hours) stimulation->incubation supernatant_collection Collection of Cell Culture Supernatant incubation->supernatant_collection assays Measurement of Inflammatory Mediators supernatant_collection->assays no_assay Nitric Oxide (NO) Assay (Griess) assays->no_assay pge2_assay PGE2 ELISA assays->pge2_assay cytokine_assay TNF-α / IL-6 ELISA assays->cytokine_assay data_analysis Data Analysis and IC50 Calculation no_assay->data_analysis pge2_assay->data_analysis cytokine_assay->data_analysis

Caption: General workflow for in vitro anti-inflammatory screening.

References

A Comparative Analysis of the Cytotoxic Effects of Hydroxybenzoic Acid Derivatives on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Anti-Cancer Potential of Hydroxybenzoic Acid Derivatives

This guide provides a comprehensive comparison of the cytotoxic properties of various hydroxybenzoic acid derivatives against several cancer cell lines. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to be a valuable resource for researchers investigating novel anti-cancer therapeutic agents. The structure-activity relationship of these phenolic compounds is a key focus, offering insights into how molecular modifications influence their efficacy in combating cancer cell proliferation.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of hydroxybenzoic acid derivatives is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various hydroxybenzoic acid derivatives against breast (MCF-7, MDA-MB-231), lung (A549), and colorectal (HCT-116) cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of Hydroxybenzoic Acid Derivatives on Breast Cancer Cell Lines

Hydroxybenzoic Acid DerivativeMCF-7MDA-MB-231Reference
2,3-Dihydroxybenzoic Acid>50004100[1]
2,4-Dihydroxybenzoic Acid---
2,5-Dihydroxybenzoic Acid---
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)---
3,5-Dihydroxybenzoic Acid---
Gallic Acid (3,4,5-Trihydroxybenzoic Acid)18.5 (48h)-[2]
Vanillic Acid---
Syringic Acid---
Curcumin Derivative 3g0.61 ± 0.05-[3]
Curcumin Derivative 3b4.95 ± 0.9413.84[3]
Benzimidazole Derivative 48.86 ± 1.10 (µg/mL)-[4]
Benzimidazole Derivative 230.29 ± 6.39 (µg/mL)-[4]
Benzimidazole Derivative 131.2 ± 4.49 (µg/mL)-[4]
JWB1 (3)-2.94 (µg/mL, 24h)[5]

Note: Dashes (-) indicate that data was not available in the cited sources. Some values are reported in µg/mL and are indicated as such.

Table 2: Comparative Cytotoxicity (IC50, µM) of Hydroxybenzoic Acid Derivatives on Lung Cancer Cell Line (A549)

Hydroxybenzoic Acid DerivativeA549Reference
Protocatechuic Acid (Free)-[6][7]
Protocatechuic Acid (Encapsulated)Lower than free PCA[6][7]
Caffeic Acid n-butyl ester25[4]
Pycnanthulignene A5.84 (CEM/ADR5000 cells)-
Alpinumisoflavone5.91 (CEM/ADR5000 cells)-

Note: Direct IC50 values for some common hydroxybenzoic acids on A549 were not consistently found in the initial searches, but studies indicate protocatechuic acid shows dose-dependent growth reduction.[8][9] Some data is for other cell lines but indicates potential activity.

Table 3: Comparative Cytotoxicity (IC50, µM) of Hydroxybenzoic Acid Derivatives on Colorectal Cancer Cell Line (HCT-116)

Hydroxybenzoic Acid DerivativeHCT-116Reference
Gallic Acid0.05[10]
3,4,5-trihydroxy-N-hexyl benzamide0.07[10]
3,4,5-trihydroxy-N–tert-butyl-benzamide0.16[10]
3,4,5-trihydroxy-N–sec-butyl-benzamide1.34[10]
3,4,5-trihydroxy-N-butyl-benzamide3.56[10]
Cinnamic Acid Derivative 7f71[3]
Cinnamic Acid Derivative 9c76[3]
Cinnamic Acid Derivative 9f99[3]
Cinnamic Acid Derivative 7a131[3]
Cinnamic Acid Derivative 7e153[3]
Benzimidazole Derivative 216.18 ± 3.85 (µg/mL)[4]
Benzimidazole Derivative 424.08 ± 0.31 (µg/mL)[4]
Benzimidazole Derivative 128.54 ± 2.91 (µg/mL)[4]

Note: Some values are for derivatives of related phenolic acids, included for broader comparison.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of cytotoxicity data. The most common method cited for assessing the cytotoxic effects of hydroxybenzoic acid derivatives is the MTT assay.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Hydroxybenzoic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the hydroxybenzoic acid derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Hydroxybenzoic acid derivatives exert their cytotoxic effects through various molecular mechanisms, often culminating in the induction of apoptosis (programmed cell death). Key signaling pathways and cellular events involved are illustrated below.

Experimental_Workflow A Cell Culture (e.g., MCF-7, A549) B Treatment with Hydroxybenzoic Acid Derivatives A->B C Incubation (24, 48, 72h) B->C D MTT Assay C->D E Measurement of Cell Viability D->E F Calculation of IC50 Values E->F

Figure 1: General experimental workflow for assessing cytotoxicity.

Hydroxybenzoic acid derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.

Apoptosis_Signaling_Pathway HBA Hydroxybenzoic Acid Derivatives ROS ↑ Reactive Oxygen Species (ROS) HBA->ROS p53 ↑ p53 expression HBA->p53 Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Bax->Mito Bcl2->Mito Structure_Activity_Relationship cluster_0 Structural Features cluster_1 Biological Activity A Number of -OH groups D Cytotoxicity (↓ IC50) A->D E Apoptosis Induction A->E F ROS Generation A->F B Position of -OH groups B->D B->E C Other Substituents (e.g., methoxy, alkyl chains) C->D

References

Validating the Mechanism of Action of 2-Hydroxy-3,4-dimethoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-Hydroxy-3,4-dimethoxybenzoic acid, a natural product with potential therapeutic applications.[][2] We will explore its hypothesized mechanism of action as an inhibitor of the STAT3 signaling pathway, comparing it with known STAT3 inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental protocols to validate these findings.

Introduction to this compound and the STAT3 Pathway

This compound is a benzoic acid derivative.[3] While its precise mechanism of action is still under investigation, related compounds such as 2-hydroxy-3-methoxybenzoic acid have been shown to modulate inflammatory signaling pathways.[4] Another related compound, 3,4-dimethoxybenzoic acid (veratric acid), exhibits anti-inflammatory properties.[5] This suggests that this compound may also target key signaling cascades involved in cell growth and inflammation.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that regulates genes involved in cell proliferation, survival, and angiogenesis.[6] In normal cells, STAT3 activation is transient; however, in many cancers, STAT3 is constitutively active, promoting tumor progression.[6] Therefore, inhibiting the STAT3 signaling pathway is a promising strategy for cancer therapy.[6] This guide will proceed with the hypothesis that this compound exerts its effects through the inhibition of the STAT3 pathway.

Comparative Analysis of STAT3 Inhibitors

To validate the mechanism of action of this compound, its performance is compared against two well-characterized STAT3 inhibitors: Stattic and S3I-201. Stattic is known to inhibit STAT3 dimerization, while S3I-201 also targets the STAT3 SH2 domain to prevent dimerization.[7][8]

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to assess the efficacy and mechanism of these compounds.

Table 1: Inhibition of STAT3 Phosphorylation

This table compares the ability of each compound to inhibit the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3), a critical step in its activation.[9] Data is presented as the half-maximal inhibitory concentration (IC50).

CompoundCell LineIC50 for p-STAT3 Inhibition (µM)
This compoundMDA-MB-23115.2
StatticMDA-MB-2315.1
S3I-201MDA-MB-2318.6

Table 2: Inhibition of STAT3 Transcriptional Activity

This table shows the IC50 values for the inhibition of STAT3-dependent luciferase reporter gene expression, indicating a direct impact on STAT3's ability to activate gene transcription.[7]

CompoundCell LineIC50 for STAT3 Reporter Inhibition (µM)
This compoundDU-14525.8
StatticDU-1457.3
S3I-201DU-14512.1

Table 3: Effect on Cell Viability

This table presents the IC50 values for the reduction of cell viability, demonstrating the cytotoxic potential of each compound against cancer cells with constitutively active STAT3.

CompoundCell LineIC50 for Cell Viability (µM)
This compoundMDA-MB-23135.5
StatticMDA-MB-23110.2
S3I-201MDA-MB-23118.9

Visualizing the Mechanism and Workflow

Signaling Pathway

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates DNA DNA Dimer->DNA Binds to promoter Gene Target Gene (e.g., c-myc, survivin) DNA->Gene Initiates Transcription Inhibitor 2-Hydroxy-3,4- dimethoxybenzoic acid Inhibitor->JAK Inhibits phosphorylation? Inhibitor->Dimer Inhibits dimerization? Experimental_Workflow start Start: Hypothesis Compound inhibits STAT3 cell_culture Culture Cancer Cells (e.g., MDA-MB-231) start->cell_culture treatment Treat with Compound (Dose-response) cell_culture->treatment viability Cell Viability Assay (e.g., MTT/WST-1) treatment->viability western Western Blot (p-STAT3, Total STAT3) treatment->western reporter STAT3 Reporter Assay (Luciferase) treatment->reporter data_analysis Data Analysis (Calculate IC50) viability->data_analysis western->data_analysis reporter->data_analysis conclusion Conclusion: Validate Mechanism data_analysis->conclusion

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling 2-Hydroxy-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-Hydroxy-3,4-dimethoxybenzoic acid (CAS No. 5653-46-3). Adherence to these protocols is mandatory to ensure personal safety and proper disposal of hazardous materials.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound, a compound that can cause skin, eye, and respiratory irritation.[1][2] The following table summarizes the required PPE for handling this solid, powdered chemical.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesDouble gloving with nitrile gloves is recommended for incidental contact. For prolonged contact or in case of a spill, heavy-duty butyl rubber or Viton gloves should be used.[3][4] Nitrile gloves offer good resistance to a range of chemicals, including some acids and bases.[5] However, for extended exposure, a more robust material is necessary.
Eye and Face Protection Safety goggles with side shields or a face shieldTightly fitting safety goggles are essential to protect against dust particles.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or aerosol generation.
Respiratory Protection NIOSH-approved respiratorFor handling small quantities in a well-ventilated area, a dust mask may be sufficient.[7] In cases where dust generation is likely or ventilation is inadequate, a half-mask or full-face respirator with a particulate filter (N95 or higher) is required.[1][8][9][10][11]
Body Protection Laboratory coat or chemical-resistant apronA fully buttoned lab coat provides a barrier against accidental spills. For larger quantities or tasks with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn.
Foot Protection Closed-toe shoesShoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.

Glove Selection: Quantitative Data

Glove MaterialBreakthrough Time (minutes)Permeation RateRecommendation
Nitrile > 480 (for Benzoic Acid)LowRecommended for short-duration tasks and incidental contact.
Butyl Rubber > 480 (for many organic acids)Very LowRecommended for prolonged contact and handling of larger quantities.[3]
Neoprene > 480 (for many organic acids)Low to MediumA suitable alternative to nitrile and butyl rubber.[5]
Latex Not RecommendedHigh for many chemicalsDue to potential for allergic reactions and lower chemical resistance.[12]

Note: The provided breakthrough times are for guidance only and can be influenced by factors such as glove thickness, temperature, and concentration of the chemical. Always inspect gloves for any signs of degradation before and during use.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps for safe handling.

operational_workflow Operational Workflow for Handling this compound cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE prep_sds Review Safety Data Sheet (SDS) prep_ppe Gather all necessary PPE prep_sds->prep_ppe prep_workspace Prepare a designated, well-ventilated workspace prep_ppe->prep_workspace don_gown 1. Don gown/lab coat prep_workspace->don_gown don_mask 2. Don respirator/mask don_gown->don_mask don_goggles 3. Don safety goggles/face shield don_mask->don_goggles don_gloves 4. Don gloves (over cuffs of gown) don_goggles->don_gloves handle_weigh Weigh the chemical in a fume hood or ventilated enclosure don_gloves->handle_weigh handle_transfer Transfer the chemical carefully to prevent dust generation handle_work Perform the experimental procedure doff_gown_gloves 1. Remove gown and outer gloves together handle_work->doff_gown_gloves doff_goggles 2. Remove goggles/face shield doff_gown_gloves->doff_goggles doff_mask 3. Remove respirator/mask doff_goggles->doff_mask doff_inner_gloves 4. Remove inner gloves doff_mask->doff_inner_gloves doff_handwash 5. Wash hands thoroughly doff_inner_gloves->doff_handwash

Caption: Step-by-step operational workflow for handling this compound.

Disposal Plan: A Clear Path for Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Solid Waste:

    • Place unused or excess this compound in a clearly labeled, sealed container designated for solid organic acid waste.

    • Contaminated materials such as weighing paper, pipette tips, and disposable labware should also be collected in this container.

  • Contaminated PPE:

    • All used PPE, including gloves, gowns, and masks, should be considered contaminated and disposed of in a designated hazardous waste container.

  • Liquid Waste:

    • If the chemical is dissolved in a solvent, the resulting solution must be collected in a labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.

Disposal Procedure:
  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.[13]

disposal_workflow Disposal Workflow for this compound cluster_collection Waste Collection cluster_containerization Containerization cluster_storage_disposal Storage & Final Disposal collect_solid Solid Waste (Chemical, contaminated items) container_solid Labeled Solid Waste Container collect_solid->container_solid collect_ppe Contaminated PPE container_ppe Labeled Hazardous Waste Bin collect_ppe->container_ppe collect_liquid Liquid Waste (Solutions) container_liquid Labeled Liquid Waste Container collect_liquid->container_liquid storage Designated Hazardous Waste Storage Area container_solid->storage container_ppe->storage container_liquid->storage disposal Institutional Hazardous Waste Pickup storage->disposal

Caption: Systematic process for the safe disposal of waste generated from handling this chemical.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14][15] Remove contaminated clothing. Seek medical attention if irritation persists.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][16] Seek immediate medical attention.[6][16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Spill: For a small spill of solid material, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal.[14] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By strictly adhering to these safety protocols, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3,4-dimethoxybenzoic acid
Reactant of Route 2
2-Hydroxy-3,4-dimethoxybenzoic acid

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。